6-Chloro-1H-imidazo[4,5-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-1-4-5(2-8-6)10-3-9-4/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXABUJCXZZPBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618329 | |
| Record name | 6-Chloro-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2589-11-9 | |
| Record name | 6-Chloro-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-3H-imidazo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of 6-Chloro-1H-imidazo[4,5-c]pyridine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Chloro-1H-imidazo[4,5-c]pyridine is a heterocyclic aromatic compound of significant interest in medicinal chemistry. As a structural isostere of purine, the imidazo[4,5-c]pyridine scaffold serves as a "privileged structure" for the design of novel therapeutic agents targeting a wide array of biological targets, including kinases and G-protein coupled receptors.[1][2] The basicity of this molecule, governed by its nitrogen centers and influenced by its substituent, is a critical physicochemical parameter that dictates its reactivity, solubility, pharmacokinetic properties, and target engagement. This guide provides an in-depth analysis of the fundamental basic properties of this compound, exploring its electronic structure, protonation behavior, and the profound implications of these characteristics in the context of drug discovery and development.
Section 1: Introduction to the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine ring system is a fusion of imidazole and pyridine rings, creating a bicyclic heteroaromatic structure. Its resemblance to naturally occurring purines allows it to function as a bioisostere, enabling it to interact with biological targets that recognize purine-based ligands.[1] This has led to the development of numerous compounds with diverse pharmacological activities, including anticancer and antiviral agents.[3][4]
The subject of this guide, this compound, incorporates a chlorine atom on the pyridine ring. This substituent plays a crucial role in modulating the electronic properties and reactivity of the entire scaffold, particularly its basicity.
Caption: Structure of this compound.
Section 2: Physicochemical Properties
A compound's physicochemical profile is foundational to understanding its behavior in both chemical and biological systems. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | PubChem CID: 19388379 |
| Molecular Weight | 153.57 g/mol | PubChem CID: 19388379 |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | PubChem CID: 33 |
| logP (octanol/water) | 1.4 (Predicted) | PubChem CID: 19388379 |
| Hydrogen Bond Donors | 1 | PubChem CID: 19388379 |
| Hydrogen Bond Acceptors | 3 | PubChem CID: 19388379 |
Section 3: The Fundamentals of Basicity
The basicity of this compound arises from the lone pairs of electrons on its three nitrogen atoms. However, not all nitrogens contribute equally to its ability to accept a proton.
Electronic Landscape and Protonation Sites
The molecule contains two types of nitrogen atoms:
-
"Pyrrole-like" Nitrogen (N1): The lone pair on this nitrogen is part of the 6π-electron aromatic system of the imidazole ring. Delocalization within the ring makes this lone pair largely unavailable for protonation.
-
"Pyridine-like" Nitrogens (N3 and N5): These nitrogens have their lone pairs located in sp² hybrid orbitals, perpendicular to the aromatic π-system. These lone pairs are available for donation to a proton.
Therefore, protonation will occur at either the N3 or N5 position. The preferred site is determined by the stability of the resulting conjugate acid. DFT calculations on related imidazo[4,5-b]pyridines suggest that protonation on the imidazole nitrogen (N3 equivalent) is often energetically favored over the pyridine nitrogen (N5 equivalent).[5]
The presence of the chlorine atom at the C6 position significantly influences the basicity. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I).[6][7] This effect pulls electron density away from the entire ring system, reducing the electron density on both N3 and N5 and making their lone pairs less available for protonation. Consequently, this compound is expected to be a weaker base than its unsubstituted parent compound, 1H-imidazo[4,5-c]pyridine.
Caption: Factors influencing the basicity of the molecule.
Protonation Equilibria and pKa
Caption: Protonation equilibrium at the N3 position.
Section 4: Synthesis and Reactivity Profile
General Synthetic Routes
The synthesis of imidazo[4,5-c]pyridines typically involves the cyclization of an appropriately substituted diaminopyridine.[3] A plausible route to this compound starts with a 6-chloro-3,4-diaminopyridine intermediate, which is then cyclized with a one-carbon synthon like formic acid or an orthoformate ester.[4] More advanced methods may start from precursors like 2,4-dichloro-3-nitropyridine, followed by sequential amination, reduction, and cyclization.[1][9]
Reactivity
-
As a Base: The pyridine-like nitrogens allow the molecule to act as a base, forming salts with acids. This is fundamental to its handling and formulation.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at C6 is susceptible to displacement by nucleophiles. This reaction is a key strategy for elaborating the scaffold, allowing for the introduction of various functional groups to modulate biological activity and physicochemical properties.[10]
Section 5: Implications in Drug Discovery and Development
The basicity of this compound is not merely a chemical curiosity; it is a critical design parameter in drug development.[11]
-
Pharmacokinetics (ADME): The pKa value determines the charge state of a drug, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.[11] A balance between lipophilicity (logP) and basicity (pKa) is essential for oral bioavailability and cell permeability.[12]
-
Lysosomotropism (Acid Trapping): Weakly basic compounds can become trapped in acidic cellular compartments like lysosomes (pH 4.5-5.0).[13] The neutral form of the drug crosses the lysosomal membrane, becomes protonated in the acidic interior, and the resulting cation is unable to diffuse back out.[12][14] This phenomenon, known as "ion trapping" or lysosomotropism, can be a double-edged sword. It can lead to high intracellular concentrations but may also cause sequestration away from the intended target in the cytosol or nucleus, potentially leading to off-target toxicity or reduced efficacy.[15][16] Optimizing the pKa to a range of ~6-9 is often a key strategy to control the degree of lysosomal sequestration.[13][15]
Section 6: Experimental Protocols
Protocol: Experimental Determination of pKa via Potentiometric Titration
This protocol provides a reliable method for determining the pKa of a weakly basic compound.
Objective: To determine the pKa of this compound in an aqueous or co-solvent system.
Materials:
-
This compound sample
-
Standardized hydrochloric acid (HCl) titrant (e.g., 0.1 M)
-
High-purity water (and/or co-solvent like methanol if solubility is low)
-
Calibrated pH meter with a combination electrode
-
Automatic burette or precision manual burette
-
Stir plate and stir bar
-
Beaker
Methodology:
-
Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of water or a water/co-solvent mixture.
-
Setup: Place the beaker on the stir plate, add the stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Titration: Begin stirring and record the initial pH. Add the HCl titrant in small, precise increments.
-
Data Collection: After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Endpoint Determination: Continue the titration well past the equivalence point, which is characterized by a rapid change in pH.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the base has been neutralized). This can also be determined from the inflection point of a first-derivative plot (ΔpH/ΔV vs. V).
Caption: Workflow for pKa determination by potentiometric titration.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related imidazopyridine compounds should be used to guide handling procedures.[17]
-
Hazards: Assumed to be harmful if swallowed (H302). May cause skin and serious eye irritation. May cause respiratory irritation.[17]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear impervious gloves and a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area or chemical fume hood to avoid dust inhalation.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Section 7: Conclusion
This compound is a valuable scaffold in modern medicinal chemistry, largely due to its identity as a purine isostere. Its basicity is a defining characteristic, governed by the interplay between its pyridine-like nitrogen atoms and the electron-withdrawing nature of the C6-chloro substituent. This property is not only central to its chemical reactivity but also serves as a critical determinant of its pharmacokinetic and pharmacodynamic behavior. A thorough understanding and precise measurement of its pKa are therefore indispensable for any research or development program utilizing this versatile molecular framework. By carefully tuning its basic properties, scientists can optimize drug candidates for improved efficacy, selectivity, and safety profiles.
Section 8: References
- Lõkov, M., Tshepelevitsh, S., Heering, A., Plieger, P. G., Vianello, R., & Leito, I. (2017). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Available at: [Link]
- Zhitomirsky, B., & Du, G. X. (2012). Lysosomotropic properties of weakly basic anticancer agents promote cancer cell selectivity in vitro. PLoS ONE, 7(11), e49366. Available at: [Link]
- Lõkov, M., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Eur. J. Org. Chem., 4475–4489. Available at: [Link]
- Kazmi, F., et al. (2020). Identification of lysosomotropism using explainable machine learning and morphological profiling cell painting data. Communications Biology. Available at: [Link]
- Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Available at: [Link]
- Al-Sanea, M. M., et al. (2022). Sub-cellular sequestration of alkaline drugs in lysosomes: new insights for pharmaceutical development of lysosomal fluid. Saudi Pharmaceutical Journal. Available at: [Link]
- Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Profiles of Drug Substances, Excipients, and Related Methodology. Available at: [Link]
- Apparailly, S., et al. (2022). Reversing protonation of weakly basic drugs greatly enhances intracellular diffusion and decreases lysosomal sequestration. eLife. Available at: [Link]
- ChemMasters. (2018). Basicity of pyridine-heterocyclic compounds. YouTube. Available at: [Link]
- Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. Available at: [Link]
- Pavošević, F., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics. Available at: [Link]
- Kalkat, M., et al. (2014). LogP and pKa values and molecular structures of the lysosomotropic drugs used in this work. ResearchGate. Available at: [Link]
- MDPI. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 29(7), 1500. Available at: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4,6-Dichloro-1H-imidazo[4,5-c]pyridine: Properties and Sourcing from China. Available at: [Link]
- ResearchGate. (2015). Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. Available at: [Link]
- ResearchGate. (n.d.). Calculated pKa values of other N-heterocycles including indole, purine, oxazole, phthalazine, and 1,5-naphthyridine. Available at: [Link]
- Erdelyi, M. (2017). A focus on coordination chemistry at chlorine. Dalton Transactions. Available at: [Link]
- Saczewski, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]pyridines.shtm)
- MDPI. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(13), 4278. Available at: [Link]
- MDPI. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Catalysts, 12(10), 1184. Available at: [Link]
- MDPI. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7586. Available at: [Link]
- ACS Publications. (2018). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]
- Beilstein Journals. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link]
- ACS Publications. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Available at: [Link]
- Wikipedia. (n.d.). Imidazopyridine. Available at: [Link]
- Semantic Scholar. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available at: [Link]
- ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Available at: [Link]
- PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. Available at: [Link]
- Temple, C. Jr., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Available at: [Link]
- MDPI. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(19), 6296. Available at: [Link]
- NIH. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Available at: [Link]
- Organic Chemistry Data. (n.d.). Bordwell pKa Table. Available at: [Link]
- E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web Conf., 509, 01002. Available at: [Link]
- Chair of Analytical Chemistry. (n.d.). pKa values bases. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversing protonation of weakly basic drugs greatly enhances intracellular diffusion and decreases lysosomal sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sub-cellular sequestration of alkaline drugs in lysosomes: new insights for pharmaceutical development of lysosomal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of lysosomotropism using explainable machine learning and morphological profiling cell painting data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lysosomotropic properties of weakly basic anticancer agents promote cancer cell selectivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. echemi.com [echemi.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of 6-Chloro-1H-imidazo[4,5-c]pyridine
Abstract
6-Chloro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As an analogue of purine, this imidazopyridine scaffold serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2] The presence of a chlorine atom at the 6-position provides a versatile synthetic handle for nucleophilic substitution reactions, enabling the construction of diverse molecular libraries for drug discovery and development.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights into its reactivity, stability, and spectroscopic profile. It is intended to serve as a foundational resource for researchers, medicinal chemists, and process development scientists engaged in the use of this important intermediate.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is the precise characterization of its structure and fundamental identifiers. This compound belongs to the family of imidazopyridines, which are bicyclic heteroaromatics isosteric with purines.[1] This structural similarity is a key driver of their broad pharmacological potential.[1][4] The chlorine substituent at the 6-position of the pyridine ring is an electron-withdrawing group that significantly influences the molecule's electronic properties and reactivity.
Figure 1: Chemical structure of this compound.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| Molecular Formula | C₆H₄ClN₃ | [5] |
| Molecular Weight | 153.57 g/mol | [5] |
| CAS Number | Data not available for the specific 6-chloro isomer. The related 4-chloro isomer is 2770-01-6. |[6] |
Physical Properties
The physical properties of an intermediate are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. While specific experimental data for the 6-chloro isomer is not widely published, we can infer key properties based on its structure and data from closely related analogues.
Table 2: Summary of Physical Properties
| Property | Value / Expected Value | Rationale / Comments |
|---|---|---|
| Appearance | Expected to be a white to off-white solid. | Consistent with similar heterocyclic compounds.[7] |
| Melting Point | Not reported. Expected to be >150 °C. | The related 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride has a melting point of 188-189 °C. Aromatic systems are typically higher.[7] |
| Boiling Point | Not applicable (decomposes). | High-melting solids with N-H groups often decompose before boiling at atmospheric pressure. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and methanol. | The heterocyclic structure with multiple nitrogen atoms allows for hydrogen bonding, but the overall aromatic character limits aqueous solubility. |
| pKa | Not reported. Expected to have a basic pKa (pyridine nitrogen) around 4-6 and an acidic pKa (imidazole N-H) around 10-12. | The pyridine nitrogen is basic, while the imidazole N-H proton is weakly acidic. |
Chemical Properties and Reactivity Profile
The synthetic utility of this compound is defined by its chemical reactivity. The molecule possesses several reactive sites, making it a versatile precursor for a variety of transformations.
Stability and Storage
Like many nitrogen-containing heterocycles, this compound is expected to be stable under standard laboratory conditions (room temperature, inert atmosphere). However, it should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent degradation. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place.
Core Reactivity
The reactivity is dominated by the interplay between the electron-deficient pyridine ring, the electron-rich imidazole ring, and the chloro-substituent.
-
Nucleophilic Aromatic Substitution (SNAr): This is the most significant reaction pathway for this molecule. The chlorine atom at the C6 position is activated towards displacement by nucleophiles due to the electron-withdrawing effect of the pyridine nitrogen. This allows for the facile introduction of various functional groups, including amines, alcohols, and thiols, which is a cornerstone of its use in medicinal chemistry.[1][3]
Figure 2: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr) at the C6 position.
-
N-Alkylation and N-Arylation: The acidic proton on the imidazole nitrogen can be removed by a suitable base (e.g., NaH, K₂CO₃), generating an anion that readily reacts with electrophiles like alkyl or aryl halides. This allows for modification at the N1 position. It is worth noting that alkylation can sometimes lead to a mixture of isomers depending on the reaction conditions.[8]
-
Reactions of the Pyridine Ring: The pyridine nitrogen atom is basic and can be protonated or coordinated to Lewis acids. This property can be exploited to modify the reactivity of the ring system or to aid in purification.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound. Based on its structure, the following spectral characteristics are expected:
-
¹H NMR: The proton spectrum should display distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the pyridine and imidazole rings will exhibit characteristic chemical shifts and coupling constants (J-values) that can be used to confirm the substitution pattern.
-
¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons. The carbon atom attached to the chlorine (C6) will be significantly influenced by the halogen's electronegativity and will likely appear in the δ 140-150 ppm range.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a clear molecular ion peak (M⁺) or protonated molecule ([M+H]⁺).[8] A characteristic isotopic pattern for the presence of one chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks) will be a key diagnostic feature. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to N-H stretching (around 3100-3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=N and C=C ring stretching (1500-1650 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹).[9]
Experimental Protocols for Property Determination
To ensure the trustworthiness and reproducibility of research, standardized protocols for property determination are essential. The following section outlines methodologies for key analyses.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound in a given solvent.
Rationale: The shake-flask method is considered the "gold standard" for solubility measurement due to its simplicity and reliance on reaching thermodynamic equilibrium.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Figure 3: Experimental workflow for the Shake-Flask Solubility Assay.
Protocol for Spectroscopic Analysis (¹H NMR)
Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the precise molecular structure of an organic compound in solution.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the solid is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.
-
Analysis: Integrate the peaks to determine proton ratios. Analyze the chemical shifts (ppm) and coupling patterns (multiplicity and J-values) to assign the signals to the specific protons in the molecule.
Safety and Handling
-
Hazard Classification (Predicted): May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12]
-
Fire Safety: While the compound itself may not be highly flammable, it is combustible. Keep away from open flames and high-heat sources. Use appropriate extinguishing media such as dry chemical, CO₂, or foam in case of a fire.[11]
Conclusion
This compound is a valuable heterocyclic building block with a well-defined reactivity profile centered on nucleophilic aromatic substitution. Its physical properties are consistent with a polar, aromatic system, making it suitable for a range of organic transformations. A thorough understanding of its structure, reactivity, and spectroscopic characteristics, as outlined in this guide, is paramount for its effective and safe utilization in the synthesis of novel compounds for pharmaceutical and other scientific applications.
References
- Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018). ACS Omega.
- 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem. PubChem.
- chloro-1H-imidazo(4,5-c)pyridine | C6H4ClN3 | CID 19388379 - PubChem. PubChem.
- Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (2018). ACS Combinatorial Science.
- Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Organic Chemistry Portal.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2018). Molecules.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2018). Molecules.
- 1H-Imidazo[4,5-b]pyridine, 6-chloro-2-(trifluoromethyl)- - Substance Details - SRS | US EPA. US EPA.
- 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. (2012). Acta Crystallographica Section E.
- Pyridine - Safety Data Sheet - Carl ROTH. Carl ROTH.
- Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (2024). International Journal of Molecular Sciences.
- Pyridine - SAFETY DATA SHEET - Penta chemicals. Penta chemicals.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). Molecules.
- 1H-Imidazo[4,5-b]pyridine - SIELC Technologies. SIELC Technologies.
- 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine Hydrochloride | AMERICAN ELEMENTS. American Elements.
- 6-chloro-2-[(3-methylbenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase.
- Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. University of St Andrews.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chloro-1H-imidazo(4,5-c)pyridine | C6H4ClN3 | CID 19388379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-CHLORO-1-H-IMIDAZO[4,5-C]PYRIDINE | 2770-01-6 [chemicalbook.com]
- 7. americanelements.com [americanelements.com]
- 8. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. carlroth.com [carlroth.com]
- 11. echemi.com [echemi.com]
- 12. pentachemicals.eu [pentachemicals.eu]
An In-depth Technical Guide to the Spectroscopic Analysis of 6-Chloro-1H-imidazo[4,5-c]pyridine
Foreword: The Analytical Imperative for Privileged Scaffolds
The imidazo[4,5-c]pyridine core, an isomer of biologically significant purines, represents a "privileged scaffold" in medicinal chemistry and drug development.[1] Its derivatives are integral to compounds targeting a spectrum of diseases, from cancer to tuberculosis.[2][3] The specific analogue, 6-Chloro-1H-imidazo[4,5-c]pyridine, serves as a critical intermediate in the synthesis of more complex, biologically active molecules.[4] The chlorine atom at the 6-position provides a versatile handle for synthetic modification, making a precise and unambiguous structural confirmation paramount.
This guide moves beyond a simple recitation of data. It provides a holistic analytical framework for researchers, elucidating not just the expected spectral data for this compound but also the underlying chemical principles that give rise to these spectroscopic signatures. We will explore the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy to build a complete and validated structural profile of the molecule.
Molecular Structure and Analytical Overview
A robust analytical workflow is essential for confirming the identity and purity of a synthetic intermediate like this compound. The relationship between the molecular structure and the analytical techniques discussed herein is synergistic; each method provides a unique piece of the puzzle, and together they create an irrefutable structural assignment.
Figure 1: The synergistic relationship between the molecular structure of this compound and the primary spectroscopic techniques used for its characterization.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Experience: Mass spectrometry is the foundational step in structural elucidation. It provides the single most crucial piece of data: the molecular weight of the compound. For a molecule containing chlorine, the characteristic isotopic pattern is a definitive confirmation of its presence. High-resolution mass spectrometry (HRMS) further validates the elemental composition, providing a high degree of confidence in the molecular formula.
Experimental Protocol: Electron Ionization (EI) and Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile). For ESI, a dilute solution (1-10 µg/mL) is optimal.
-
Instrumentation (ESI-TOF Example):
-
Ion Source: Electrospray Ionization (ESI), positive ion mode. The imidazole and pyridine nitrogens are basic and readily protonated.[5]
-
Analyzer: Time-of-Flight (TOF) for high-resolution mass measurement.
-
Capillary Voltage: 3.5 kV.
-
Nebulizer Gas (N₂): 1.5 Bar.
-
Drying Gas (N₂): 8.0 L/min at 200 °C.
-
-
Data Acquisition: Acquire spectra over a mass range of m/z 50-500. The instrument is calibrated using a known standard (e.g., sodium formate).
Data Interpretation and Analysis
The key is to identify the molecular ion peak [M+H]⁺ and its isotopic distribution. Chlorine has two major isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), in an approximate 3:1 ratio.
-
Expected Molecular Ion [M+H]⁺: The monoisotopic mass of C₇H₅³⁵ClN₃ is 168.0172. After protonation, the expected [M+H]⁺ peak will appear at m/z 169.0245 .
-
Isotopic Pattern: A second peak, the [M+2+H]⁺, corresponding to the ³⁷Cl isotope, will appear at m/z 171.0216 . The intensity of this peak will be approximately one-third that of the m/z 169 peak. This 3:1 isotopic signature is a hallmark of a monochlorinated compound.[6]
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for imidazopyridines involve the cleavage of the imidazole or pyridine ring. Loss of HCN (27 Da) or Cl (35 Da) are plausible fragmentation events to monitor in tandem MS (MS/MS) experiments.
Data Summary: Mass Spectrometry
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₇H₅ClN₃ | Based on structure |
| Molecular Weight | 169.59 g/mol | Calculated average mass |
| [M+H]⁺ (HRMS) | m/z 169.0245 | C₇H₆³⁵ClN₃⁺ |
| [M+2+H]⁺ (HRMS) | m/z 171.0216 | C₇H₆³⁷ClN₃⁺ |
| Isotopic Ratio | ~3:1 | Natural abundance of ³⁵Cl vs. ³⁷Cl |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. For this compound, the most diagnostic absorptions are the N-H stretch from the imidazole ring and the various C=C and C=N stretching vibrations within the aromatic system. The absence of other characteristic bands (e.g., C=O, O-H) is equally important for confirming purity.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Instrumentation:
-
Spectrometer: Fourier-Transform Infrared (FT-IR) Spectrometer.
-
Accessory: Single-reflection ATR accessory.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Interpretation and Analysis
The spectrum is analyzed by correlating observed absorption bands with known vibrational frequencies for specific functional groups.[7][8]
-
N-H Stretch: A broad band is expected in the 3200-2800 cm⁻¹ region, characteristic of the N-H group in the imidazole ring involved in intermolecular hydrogen bonding.
-
C-H Aromatic Stretch: Sharp, weaker bands are expected just above 3000 cm⁻¹ .
-
C=N and C=C Aromatic Ring Stretches: A series of strong to medium bands will appear in the 1650-1450 cm⁻¹ region. These correspond to the stretching vibrations of the fused imidazopyridine ring system.[9]
-
C-Cl Stretch: A medium to strong absorption is expected in the 800-600 cm⁻¹ region, though it can sometimes be difficult to assign definitively in a complex fingerprint region.
Data Summary: Infrared Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-2800 | Broad, Medium | N-H stretch (imidazole, H-bonded) |
| ~3050 | Weak, Sharp | Aromatic C-H stretch |
| ~1630-1450 | Strong-Medium | C=N and C=C aromatic ring stretches |
| ~1400-1100 | Medium | In-plane C-H bending / Ring modes |
| ~800-600 | Medium-Strong | C-Cl stretch / Out-of-plane C-H bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR provides a map of the carbon skeleton. For this compound, NMR confirms the substitution pattern and the tautomeric state.
Figure 2: Numbering scheme for this compound used for NMR assignment.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like N-H.
-
Instrumentation:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Reference: Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).
-
-
Data Acquisition (¹H):
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
-
Data Acquisition (¹³C):
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum so that each unique carbon appears as a single line.
-
Typical spectral width: 0 to 180 ppm.
-
Data Interpretation and Analysis: ¹H NMR
The molecule has four protons: one exchangeable N-H proton and three aromatic C-H protons.
-
N1-H: A very broad singlet, typically downfield (> 12 ppm in DMSO-d₆), which will exchange upon addition of D₂O.
-
H2: A singlet, as it has no adjacent protons. Its chemical shift will be influenced by the adjacent nitrogen atoms, appearing around 8.0-8.5 ppm .
-
H5 and H7: These two protons on the pyridine ring will form an AX system if they are sufficiently different, or appear as two distinct singlets. Given the electronic environment, H7 (adjacent to the electron-withdrawing chlorine) and H5 will appear as singlets. Expect H7 to be downfield around 8.0-8.5 ppm and H5 to be slightly more upfield around 7.5-8.0 ppm .
Data Interpretation and Analysis: ¹³C NMR
The molecule has 7 carbon atoms, which are all chemically non-equivalent and should produce 7 distinct signals in the proton-decoupled spectrum.[10]
-
C2: This carbon is between two nitrogen atoms in the imidazole ring and will be significantly downfield, expected around 140-150 ppm .
-
C4, C5, C7, C7a, C7b (Aromatic Carbons): These carbons will appear in the aromatic region (110-160 ppm ).[11]
-
C6: The carbon directly attached to the chlorine atom (C6) will be shifted downfield by the electronegative substituent, expected around 145-155 ppm .
-
C4, C5, C7: These are CH carbons. Their shifts can be predicted based on their position relative to the nitrogen atoms and the chlorine.
-
C7a and C7b: These are quaternary carbons at the ring junction and will typically have lower intensity peaks.
-
Data Summary: Predicted NMR Data (in DMSO-d₆)
¹H NMR
| Proton | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| N1-H | > 12.0 | broad s | 1H |
| H2 | ~8.4 | s | 1H |
| H7 | ~8.2 | s | 1H |
| H5 | ~7.8 | s | 1H |
¹³C NMR
| Carbon | Predicted δ (ppm) |
|---|---|
| C6 | ~150 |
| C2 | ~145 |
| C7a/C7b | ~140-148 (quaternary) |
| C4 | ~135 |
| C7 | ~120 |
| C5 | ~115 |
UV-Visible Spectroscopy: Probing Electronic Transitions
Expertise & Experience: UV-Vis spectroscopy provides insight into the electronic structure of the molecule. The conjugated π-system of the imidazopyridine ring gives rise to characteristic π → π* electronic transitions.[12] The position and intensity of these absorption bands are sensitive to the solvent and substitution pattern.[13]
Experimental Protocol
Figure 3: Standard workflow for acquiring a UV-Vis spectrum.
Data Interpretation and Analysis
Imidazopyridine derivatives typically show multiple absorption bands in the UV region.[14]
-
Primary Bands (π → π):* Strong absorption bands are expected in the 220-280 nm range, corresponding to π → π* transitions within the fused aromatic ring system.
-
Secondary Bands (n → π):* Weaker bands or shoulders may be observed at longer wavelengths (>280 nm ), arising from n → π* transitions involving the lone pairs on the nitrogen atoms. The chloro-substituent may cause a slight bathochromic (red) shift compared to the unsubstituted parent compound.
Data Summary: UV-Visible Spectroscopy
| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type |
| ~230-250 | High | π → π |
| ~270-290 | Medium-High | π → π |
| ~300-320 | Low-Medium | n → π* (possible) |
Conclusion: A Validated Molecular Identity
The structural elucidation of this compound is a process of convergent validation. Mass spectrometry confirms the molecular formula and the presence of chlorine. Infrared spectroscopy verifies the key functional moieties, particularly the N-H group and the aromatic system. UV-Visible spectroscopy characterizes the conjugated π-electron system. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive, high-resolution map of the atomic framework, confirming the precise connectivity and substitution pattern. By integrating the data from these orthogonal techniques, a researcher can establish the identity, purity, and structure of this vital chemical intermediate with the highest degree of scientific confidence.
References
- Konecka-Matusz, A., et al. (2015). Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Küçükgüzel, Ş. G., et al. (2001). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. Molecules.
- Imtiaz, M. (2020). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. International Journal of Research Publication and Reviews.
- Li, M., et al. (2012). 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. Acta Crystallographica Section E: Structure Reports Online.
- Priola, E., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4,6-Dichloro-1H-imidazo[4,5-c]pyridine: Properties and Sourcing from China. Pharma-Sources.
- Hooshmand, E., et al. (2023). UV absorption (left) and PL spectra (right) of synthesized imidazopyridine-linked coumarins in DMSO/ethanol. ResearchGate.
- Sroka, W., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules.
- U.S. Environmental Protection Agency. (2023). 1H-Imidazo[4,5-b]pyridine, 6-chloro-2-(trifluoromethyl)-. Substance Registry Services.
- Human Metabolome Database. (2022). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). HMDB.
- Reddy, T. R., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega.
- Krátký, M., et al. (2012). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science.
- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Oregon State University. (2022). 13C NMR Chemical Shifts. OSU Chemistry.
- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison/ACS Division of Organic Chemistry.
- Bouzayani, N., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega.
- Sroka, W., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar.
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
- Di Meo, F., et al. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules.
- Kumar, S., et al. (2020). (a) 1H-NMR, (b) 13C-NMR and (c) IR spectra of L1. ResearchGate.
- Kauthale, S., et al. (2019). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Chemistry Central Journal.
- Arjunan, V., et al. (2012). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate.
- Bellamri, M., et al. (2018). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology.
- Gorte, R. J., et al. (2018). Probing Acid Sites in Solid Catalysts with Pyridine UV-Vis Spectroscopy. ResearchGate.
- Gorte, R. J., et al. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. ijrpr.com [ijrpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 6-Chloro-1H-imidazo[4,5-c]pyridine
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Chloro-1H-imidazo[4,5-c]pyridine. As a key heterocyclic scaffold in medicinal chemistry, analogous to endogenous purines, its unambiguous structural characterization is paramount for researchers in drug discovery and development. This document moves beyond a simple presentation of spectral data, offering a detailed interpretation grounded in the fundamental principles of NMR spectroscopy. We will explore the causal relationships between the molecule's structure, the electronic effects of its heteroatoms and substituents, and the resulting NMR spectral features. Detailed, field-proven protocols for sample preparation and data acquisition are provided to ensure scientific integrity and reproducibility. This guide is intended to serve as an authoritative resource for scientists requiring a deep understanding of the structural elucidation of this important molecular entity.
Introduction: The Significance of this compound
This compound, a member of the imidazopyridine family, is a privileged structure in medicinal chemistry.[1] Its core is isosteric to the natural purine scaffold, allowing it to interact with a wide range of biological targets. Derivatives of imidazo[4,5-c]pyridine have shown potential as therapeutic agents, making the precise confirmation of their molecular structure a critical step in any research and development pipeline.[2]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[3] It provides unparalleled insight into the chemical environment of each ¹H and ¹³C nucleus, revealing the molecular skeleton, the electronic landscape, and the precise connectivity of atoms. This guide provides an expert analysis of what to expect from the ¹H and ¹³C NMR spectra of the title compound and how to interpret these spectra to confirm its identity and purity.
Molecular Structure and Atom Numbering
A prerequisite for any NMR spectral assignment is a clear understanding of the molecule's structure and the standardized numbering of its atoms. The IUPAC numbering for the this compound ring system is illustrated below. This convention will be used for all spectral assignments throughout this guide.
Figure 1: Molecular structure and IUPAC numbering of this compound.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is directly dependent on the rigor of the experimental procedure. The following protocol is a self-validating system designed to produce high-resolution, unambiguous spectra suitable for publication and regulatory submission.
3.1. Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the compound, and its hydrogen-bonding capabilities slow the chemical exchange of the N1-H proton, often allowing it to be observed as a distinct, albeit sometimes broad, resonance. Deuterated chloroform (CDCl₃) is an alternative if solubility permits.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent. This concentration provides a strong signal-to-noise ratio in a reasonable timeframe.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as the internal reference (0.00 ppm). If not present, a small amount can be added. For aqueous-based solvents, DSS is a suitable reference.[4]
3.2. NMR Spectrometer and Parameters
A 400 MHz or higher field spectrometer is recommended to achieve optimal signal dispersion, which is crucial for resolving fine coupling patterns in aromatic systems.
Table 1: Recommended Acquisition Parameters for ¹H NMR
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Spectrometer Frequency | ≥ 400 MHz | Provides better separation of signals (higher resolution). |
| Pulse Program | Standard 1-pulse (zg30) | A 30° pulse angle reduces the relaxation delay needed. |
| Spectral Width | 0 - 16 ppm | Encompasses the full range of expected proton chemical shifts. |
| Acquisition Time | ~3-4 seconds | Ensures high digital resolution for accurate J-coupling measurement. |
| Relaxation Delay (d1) | 2-5 seconds | Allows for nearly complete T1 relaxation, ensuring accurate signal integration. |
| Number of Scans | 8-16 | Sufficient for good signal-to-noise for a sample of this concentration. |
Table 2: Recommended Acquisition Parameters for ¹³C{¹H} NMR
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Spectrometer Frequency | ≥ 100 MHz | Corresponds to the ¹³C frequency on a ≥ 400 MHz ¹H system. |
| Pulse Program | Proton-decoupled (zgpg30) | Simplifies the spectrum by collapsing multiplets into singlets. |
| Spectral Width | 0 - 180 ppm | Covers the typical chemical shift range for sp² carbons in heterocycles. |
| Acquisition Time | ~1-2 seconds | Standard for ¹³C acquisition. |
| Relaxation Delay (d1) | 2 seconds | A standard delay for qualitative ¹³C spectra. |
| Number of Scans | ≥ 1024 | Required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C.[5] |
Analysis and Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic/heteroaromatic region. The electron-withdrawing nature of the nitrogen atoms and the chlorine substituent significantly deshields the protons, shifting them downfield.[6]
Table 3: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
|---|---|---|---|---|
| N1-H | 12.0 - 13.5 | Broad Singlet | 1H | Acidic proton on the imidazole ring; chemical shift is highly solvent and concentration-dependent. |
| H2 | ~ 8.4 | Singlet | 1H | Located between two electronegative nitrogen atoms, resulting in significant deshielding. |
| H4 | ~ 8.3 | Singlet | 1H | Adjacent to the pyridine nitrogen (N5) and part of the electron-deficient pyridine ring. |
| H7 | ~ 7.8 | Singlet | 1H | Influenced by the adjacent chlorine at C6 and the fused imidazole ring. |
In-depth Interpretation:
-
The N1-H Proton: This proton is acidic and its signal is often broad due to quadrupolar coupling with the ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the solvent. In very dry DMSO-d₆, it can sometimes be observed as a sharper signal.
-
The Imidazole Proton (H2): The proton at the C2 position is the most downfield of the C-H protons. Its position between two nitrogen atoms (N1 and N3) causes a strong inductive withdrawal of electron density, leading to a pronounced downfield chemical shift. It is expected to be a sharp singlet as there are no vicinal protons to couple with.
-
The Pyridine Protons (H4 and H7): The protons on the pyridine ring, H4 and H7, are also in an electron-deficient environment. H4 is adjacent to the pyridine nitrogen (N5), which strongly deshields it. H7 is ortho to the chlorine atom at C6; the inductive effect of chlorine also contributes to its downfield shift. Both are expected to appear as singlets due to the lack of adjacent protons. Any observed splitting would be due to small, long-range couplings (⁴J), which are often not resolved.
Analysis and Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide direct information about the carbon skeleton.[3] For this compound, seven distinct carbon signals are expected, as there are no elements of symmetry in the molecule that would make any carbons chemically equivalent.
Table 4: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted δ (ppm) | Carbon Type | Rationale for Assignment |
|---|---|---|---|
| C2 | ~ 145 | CH | Imidazole carbon between two nitrogens; highly deshielded. |
| C4 | ~ 142 | CH | Pyridine carbon adjacent to N5. |
| C6 | ~ 125 | C-Cl | Carbon directly attached to chlorine; its shift is influenced by the heavy atom effect and electronegativity. |
| C7 | ~ 118 | CH | Pyridine carbon. |
| C3a | ~ 148 | Quaternary C | Bridgehead carbon adjacent to two nitrogens. |
| C7a | ~ 135 | Quaternary C | Bridgehead carbon adjacent to one nitrogen. |
| C5 | ~ 151 | Quaternary C | Bridgehead carbon in pyridine ring. |
Note: The exact chemical shifts can vary based on solvent and concentration. The assignments for quaternary carbons, in particular, are best confirmed with 2D NMR techniques.
In-depth Interpretation:
-
CH Carbons: The chemical shifts of the protonated carbons (C2, C4, C7) can be definitively assigned using a Heteronuclear Single Quantum Coherence (HSQC) or DEPT-135 experiment. The DEPT-135 experiment is particularly useful as it will show all CH and CH₃ carbons as positive signals and all CH₂ carbons as negative signals, while quaternary carbons will be absent.[5]
-
Quaternary Carbons: The three quaternary carbons (C3a, C7a, and the carbon bearing the chlorine, C6) will be visible in the standard proton-decoupled ¹³C spectrum but absent in a DEPT-135 spectrum. C6, being directly bonded to the electronegative chlorine atom, will have its chemical shift significantly affected. The bridgehead carbons, C3a and C7a, are part of the aromatic system and their shifts reflect their position within the fused ring structure.
Advanced Structural Verification: 2D NMR Workflow
For an unequivocal and authoritative assignment of all signals, a suite of 2D NMR experiments is indispensable.
Figure 2: Workflow for unambiguous NMR-based structure elucidation.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the most critical 2D experiment for this molecule. It directly correlates each proton with the carbon to which it is attached. It would show cross-peaks connecting the ¹H signal for H2 with the ¹³C signal for C2, H4 with C4, and H7 with C7, providing definitive assignments for these pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. For example, the H2 proton would show a correlation to the C3a and C7a bridgehead carbons, helping to assign these quaternary signals. Similarly, the H4 proton would show correlations to C5 and C7a. By piecing together these correlations, the entire molecular framework can be confirmed.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich with information that, when expertly interpreted, provides an unambiguous confirmation of its structure. The key spectral features include four distinct proton signals in the downfield region, with the imidazole H2 proton being the most deshielded, and seven unique carbon signals characteristic of the fused heterocyclic system. The application of rigorous experimental protocols and, where necessary, advanced 2D NMR techniques, ensures the highest degree of scientific integrity. This guide provides the foundational knowledge and practical framework for researchers to confidently acquire, interpret, and report the NMR data for this important molecule and its derivatives.
References
- Al-Hourani, B., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3196.
- Demirayak, S., et al. (2001). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. Molecules, 6(11), 910-917.
- Shinde, M. H., & Kshirsagar, U. A. (2015). One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. RSC Advances, 5, 78345-78349.
- Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)-Pyridine Derivatives. DTIC.
- Asif, M. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Current Topics in Medicinal Chemistry, 17(24), 2749-2766.
- ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... [Table].
- ResearchGate. (n.d.). Fig. 1. (a) 1 H-NMR, (b) 13 C-NMR and (c) IR spectra of L 1.
- Dolezal, M., et al. (2012). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 14(11), 613-620.
- Babu, B. R., et al. (2014). 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o269.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin.
- Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin.
- Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- ResearchGate. (n.d.). Synthesis and characterization of 6-chloro-2 (1H)-pyridinol.
- Reddy, T. R., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4396-4403.
- Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.
- Cheenta, S. (n.d.). 13C NMR spectroscopy.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 5. bhu.ac.in [bhu.ac.in]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
An In-depth Technical Guide to the Crystal Structure of 6-Chloro-1H-imidazo[4,5-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-chloro-1H-imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry due to its structural analogy to purines, rendering it a valuable pharmacophore for a range of biological targets.[1] This technical guide provides a comprehensive analysis of the crystal structure of its derivatives, offering insights into their molecular geometry, intermolecular interactions, and the experimental methodologies employed for their characterization. A detailed examination of the crystal structures of two key derivatives, 1-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea and 2-(Furan-2-yl)-6-iodo-1H-imidazo[4,5-c]pyridine, serves as a cornerstone for understanding the solid-state properties of this important class of compounds. This guide also includes detailed experimental protocols for the synthesis and crystallization of these derivatives, providing a practical resource for researchers in the field.
Introduction: The Significance of the this compound Core
The imidazo[4,5-c]pyridine ring system, a bioisostere of natural purines, has garnered considerable attention in drug discovery. The fusion of an imidazole and a pyridine ring creates a unique electronic and steric profile that allows for diverse interactions with biological macromolecules. The introduction of a chloro substituent at the 6-position further modulates the electronic properties of the scaffold, influencing its reactivity and potential as a therapeutic agent. Derivatives of this core have been investigated for a wide array of pharmacological activities, including their potential as kinase inhibitors and antimicrobial agents.[2][3] A thorough understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and the development of structure-activity relationships (SAR).
Experimental Determination of Crystal Structure: A Validating Workflow
The elucidation of the crystal structure of this compound derivatives relies on a systematic and self-validating experimental workflow. Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.
Causality in Experimental Design
The choice of experimental conditions is critical for obtaining high-quality crystals suitable for X-ray diffraction analysis. The rationale behind the key steps is as follows:
-
Synthesis and Purification: The initial synthesis of the target derivative must yield a compound of high purity. Impurities can inhibit crystallization or lead to poorly ordered crystals. Chromatographic techniques are often employed for rigorous purification.
-
Crystallization: The selection of an appropriate solvent or solvent system is crucial. The ideal solvent is one in which the compound has moderate solubility, allowing for slow precipitation and the formation of well-ordered crystals. Techniques such as slow evaporation, vapor diffusion, and cooling crystallization are commonly utilized. The choice of method depends on the physicochemical properties of the compound.
-
X-ray Diffraction Data Collection: A single crystal of suitable size and quality is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The intensity and geometry of the diffracted beams provide the raw data for structure determination.
Diagram of the Experimental Workflow for Crystal Structure Determination
Caption: A schematic overview of the key stages involved in determining the crystal structure of a chemical compound.
Case Study 1: Crystal Structure of 1-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea
A notable derivative of the this compound core is 1-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. Its crystal structure provides valuable insights into the conformational preferences and intermolecular interactions of this family of compounds.[2]
Crystallographic Data
The single-crystal X-ray diffraction data for this derivative are summarized in the table below.[2]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₁Cl₂N₅O |
| Molecular Weight | 336.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9368(3) |
| b (Å) | 17.2369(4) |
| c (Å) | 10.3805(3) |
| β (°) | 114.216(4) |
| Volume (ų) | 1458.33(7) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| CCDC Deposition Number | 981048 |
Molecular and Crystal Structure Analysis
The imidazo[4,5-c]pyridine ring system in this molecule is essentially planar.[2] The dihedral angle between the plane of the imidazo[4,5-c]pyridine ring system and the terminal phenyl ring is 4.87(10)°.[2] The molecular conformation is stabilized by an intramolecular N—H···N hydrogen bond. In the crystal, molecules are linked by N—H···O hydrogen bonds to form inversion dimers.[2] These dimers are further connected by π–π stacking interactions between the imidazole rings, with a shortest centroid-centroid distance of 3.4443(14) Å.[2]
Diagram of the Molecular Structure of 1-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea
Caption: A 2D representation of the molecular structure of the title compound.
Experimental Protocol: Synthesis and Crystallization
The synthesis of 1-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea involves a multi-step process.[2]
Step 1: Synthesis of 6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine
A detailed procedure for the synthesis of the amine precursor was not fully available in the searched documents, but a general approach involves the reaction of a suitable diaminopyridine derivative followed by cyclization.
Step 2: Synthesis of the Final Compound
-
A mixture of 6-chloro-1-methyl-1H-imidazol[4,5-c]pyridin-4-amine, sodium hydride, and 2-chlorophenyl isocyanate in tetrahydrofuran is stirred.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated in vacuo.
-
The crude product is recrystallized from an ethanol-chloroform mixture (2:1 v/v) by slow evaporation at room temperature to yield colorless needles.[2]
Case Study 2: Crystal Structure of 2-(Furan-2-yl)-6-iodo-1H-imidazo[4,5-c]pyridine
Another insightful example is the crystal structure of 2-(Furan-2-yl)-6-iodo-1H-imidazo[4,5-c]pyridine, referred to as compound 9c in the literature.[3] This derivative showcases the influence of a different substitution pattern on the crystal packing.
Crystallographic Data
While the full crystallographic data table was not explicitly available in the initial search, the study confirms that a single crystal X-ray diffraction was performed for this compound.[3] Further investigation of the publication or the Cambridge Crystallographic Data Centre (CCDC) would be required to obtain the detailed crystallographic parameters.
Synthesis and Crystallization
A novel microwave-assisted synthesis was developed for this class of compounds.[3]
Step 1: Halogenation of 4-amino-2-chloropyridine
-
4-amino-2-chloropyridine is halogenated with iodine monochloride (ICl) in the presence of glacial acetic acid and a potassium acetate solution.
-
From the resulting mixture of iodopyridines, 4-amino-2-chloro-5-iodopyridine is separated.
Step 2: Nitration and Reduction
-
The separated iodopyridine is nitrated.
-
The nitro group of the resulting compound is then reduced to form a diamine.
Step 3: Cyclization to the Final Product
-
The final cyclization step is carried out in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and propylphosphonic anhydride (T3P) under microwave irradiation.
-
Furan-2-carboxylic acid is used to introduce the furan-2-yl substituent at the 2-position of the imidazo[4,5-c]pyridine core.[3]
Conclusion and Future Perspectives
The crystal structures of this compound derivatives reveal a planar core with diverse intermolecular interactions, including hydrogen bonding and π–π stacking, which dictate their solid-state packing. The presented case studies of 1-(6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea and 2-(Furan-2-yl)-6-iodo-1H-imidazo[4,5-c]pyridine highlight the influence of substituents on the overall molecular conformation and crystal architecture. The detailed experimental protocols provide a practical foundation for the synthesis and crystallization of new analogues.
Future research in this area will likely focus on the synthesis of a broader range of derivatives and the systematic study of their crystal structures to establish comprehensive structure-property relationships. This knowledge will be instrumental in the rational design of novel this compound-based compounds with tailored biological activities for various therapeutic applications.
References
- Gobis, K., et al. (2017).
- Kumara, T. H. S., et al. (2014). New polyfunctional imidazo[4,5-C]pyridine motifs: Synthesis, crystal studies, docking studies and antimicrobial evaluation. European Journal of Medicinal Chemistry, 77, 288-297. [Link]
- Devaru, V. B., et al. (2014). 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o155–o156. [Link]
- Temple, C., et al. (1987). Potential anticancer agents. 42. Synthesis of imidazo[4,5-g]quinazolines, imidazo[4,5-g]quinoxalines, and imidazo[4,5-f]quinazolines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]
- Farrugia, L. J. (2012). ORTEP-3 for Windows - a version of ORTEP-III with a graphical user interface (GUI). Journal of Applied Crystallography, 45(4), 849-854. [Link]
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
- Bruker. (2001). SMART and SAINT. Bruker AXS Inc., Madison, Wisconsin, USA.
- Jose, G., et al. (2014). New polyfunctional imidazo[4,5-C]pyridine motifs: Synthesis, crystal studies, docking studies and antimicrobial evaluation. European Journal of Medicinal Chemistry, 77, 288-297. [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl)-2-nitro-5-oxohex-1-enyl}-N-methylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to Imidazo[4,5-c]pyridines: A Review of Core Methodologies
Abstract
The imidazo[4,5-c]pyridine scaffold, a structural isomer of purine, is a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of biologically active agents, from kinase inhibitors to antiviral compounds, has driven sustained interest in efficient and versatile synthetic strategies. This technical guide provides an in-depth review of the principal methodologies for the construction of the imidazo[4,5-c]pyridine core. We will dissect four key synthetic pillars: the classic Phillips-Ladenburg condensation, oxidative cyclization from aldehyde precursors, reductive cyclization of nitropyridine intermediates, and modern solid-phase techniques for library synthesis. For each method, we will explore the underlying mechanistic principles, provide field-proven experimental protocols, and discuss the strategic considerations that guide the choice of a particular synthetic route. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of imidazo[4,5-c]pyridine synthesis.
Introduction: The Significance of the Imidazo[4,5-c]pyridine Core
The fusion of an imidazole ring with a pyridine moiety gives rise to several isomeric structures, with the imidazo[4,5-c]pyridine system (also known as 3-deazapurine) being of particular therapeutic relevance.[1] This structural motif's resemblance to endogenous purines allows it to interact with a multitude of biological targets, often serving as a privileged scaffold in drug discovery.[1] Derivatives have demonstrated a wide spectrum of pharmacological activities, including potential as anticancer agents, anti-inflammatory molecules, and inhibitors of key enzymes.[2][3] The development of robust and adaptable synthetic routes is therefore a critical endeavor, enabling the exploration of chemical space around this valuable core and the optimization of drug candidates. This guide will focus on the most reliable and widely adopted methods for the construction of this heterocyclic system.
The Workhorse Method: Phillips-Ladenburg Condensation
The most traditional and direct approach to the imidazo[4,5-c]pyridine core is the condensation of 3,4-diaminopyridine with a carboxylic acid or its derivatives, a variant of the Phillips-Ladenburg benzimidazole synthesis.[1] This method is valued for its simplicity and the use of readily available starting materials.
Mechanistic Rationale
The reaction proceeds via a two-stage mechanism: initial acylation followed by cyclizative dehydration.
-
Acylation: The more nucleophilic amino group of 3,4-diaminopyridine attacks the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate.
-
Dehydration & Cyclization: Under thermal conditions and typically in the presence of a strong acid catalyst and dehydrating agent, this intermediate loses a molecule of water to form an amide. The second amino group then performs an intramolecular nucleophilic attack on the amide carbonyl.
-
Aromatization: A final dehydration step from the resulting cyclic intermediate yields the aromatic imidazo[4,5-c]pyridine ring system.
Polyphosphoric acid (PPA) is the most common medium for this reaction, serving as both a Brønsted acid catalyst and a powerful dehydrating agent, driving the equilibrium towards the cyclized product.[1]
Diagram 1: Mechanism of the Phillips-Ladenburg Condensation
Experimental Protocol: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a significant process intensification tool, drastically reducing reaction times from hours to minutes while often improving yields.[3]
Protocol: Synthesis of 2-Aryl-1H-imidazo[4,5-c]pyridine [3]
-
Reagent Preparation: In a 10 mL microwave process vial, add 3,4-diaminopyridine (1.0 mmol), the desired aromatic carboxylic acid (1.1 mmol), and polyphosphoric acid (approx. 1.5 g).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150-180 °C for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, carefully add the reaction mixture to crushed ice (approx. 20 g) with stirring.
-
Neutralization: Basify the resulting aqueous solution to pH 8-9 with a concentrated ammonium hydroxide solution. This step is crucial for precipitating the product.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then dry it. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Field Insights and Considerations
-
Choice of Acid: The reaction is robust and tolerates a wide range of both aliphatic and aromatic carboxylic acids. However, electron-withdrawing groups on aromatic acids may require more forcing conditions (higher temperatures or longer reaction times).
-
PPA Viscosity: PPA is highly viscous at room temperature. Preheating it slightly (to ~60 °C) can facilitate handling and mixing.
-
Microwave vs. Conventional Heating: While conventional heating in PPA at temperatures of 180-220 °C for several hours is effective, the microwave method offers superior speed and often cleaner reaction profiles.[1][3]
-
Work-up Caution: The quenching of PPA with water is highly exothermic. This step must be performed cautiously in a well-ventilated fume hood with adequate cooling.
Oxidative Cyclization: The Aldehyde Route
An alternative and highly versatile strategy involves the condensation of 3,4-diaminopyridine with an aldehyde. This reaction forms a dihydro-imidazo[4,5-c]pyridine intermediate, which must be oxidized in a subsequent or concurrent step to furnish the final aromatic product.
Mechanistic Rationale
-
Imine Formation: One of the amino groups of the diaminopyridine attacks the aldehyde carbonyl, forming a hemiaminal which then dehydrates to an imine (Schiff base).
-
Intramolecular Cyclization: The second, free amino group attacks the imine carbon, forming the non-aromatic cyclized intermediate.
-
Oxidation: The crucial final step involves the removal of two hydrogen atoms from the cyclized intermediate to introduce the double bond and achieve aromatization. This can be accomplished by various oxidants, with atmospheric oxygen often being sufficient, especially when catalyzed by a transition metal.[3]
Diagram 2: Oxidative Cyclization Workflow
Experimental Protocol: Air-Oxidative Synthesis
This "green" approach leverages atmospheric oxygen as the terminal oxidant, often in a polar solvent to facilitate the reaction.
Protocol: Synthesis of 2-Aryl-1H-imidazo[4,5-c]pyridine using an Aldehyde Adduct [4]
-
Adduct Formation (Optional but recommended): Prepare a sodium bisulfite adduct of the desired aromatic aldehyde by stirring the aldehyde with a saturated solution of sodium metabisulfite (Na₂S₂O₅). This often improves handling and reactivity.
-
Reaction Setup: To a solution of 3,4-diaminopyridine (1.0 mmol) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, add the aldehyde or its bisulfite adduct (1.0 mmol).
-
Reaction Conditions: Heat the mixture at 80-120 °C under an air atmosphere (or simply open to the air). The reaction is typically complete within 2-6 hours. Monitor progress by TLC.
-
Isolation: Cool the reaction mixture and pour it into ice water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallize from an appropriate solvent if further purification is required.
Field Insights and Considerations
-
Oxidant Choice: While air is an economical and environmentally benign oxidant, the reaction can be sluggish. For less reactive substrates or to improve yields, other oxidants like copper(II) salts, iodine, or nitrobenzene can be employed.
-
Solvent Effects: Polar aprotic solvents like DMSO or DMF are often preferred as they can help to solubilize the reactants and facilitate the oxidation step.
-
Aldehyde Stability: Aromatic aldehydes are generally well-tolerated. Aliphatic aldehydes can be more prone to side reactions like self-condensation, though their use is still feasible.
-
One-Pot Advantage: This method is often performed as a one-pot synthesis, which is a significant advantage in terms of operational simplicity.
Reductive Cyclization of Nitropyridine Precursors
This strategy builds the imidazole ring by reducing a nitro group to an amine in situ, which then immediately cyclizes with a suitable functional group. This is a powerful method for accessing specific substitution patterns. The most common starting material is a 3-amino-4-nitropyridine derivative.
Mechanistic Rationale
The core transformation relies on the chemoselective reduction of a nitro group in the presence of other functionalities.
-
Precursor Synthesis: A 3-amino-4-nitropyridine is first condensed with a one-carbon electrophile (e.g., an aldehyde, orthoester, or acid chloride) at the 3-amino position.
-
Reductive Cyclization: The nitro group of this intermediate is then reduced. Sodium dithionite (Na₂S₂O₄) is a particularly effective reagent for this step, as it works under mild, often aqueous, conditions and is highly selective for the nitro group.[2][5] The newly formed amine immediately undergoes intramolecular cyclization onto the adjacent carbonyl or imine equivalent, followed by dehydration to yield the aromatic product.
Experimental Protocol: Solid-Phase Synthesis
[6][7] Protocol: General Procedure for Solid-Phase Synthesis
-
Loading: Swell the appropriate amine-functionalized resin (e.g., Rink amide resin) in a suitable solvent like DMSO. Add a solution of 2,4-dichloro-3-nitropyridine and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA). Agitate the mixture overnight. Wash the resin thoroughly with DMSO, methanol, and dichloromethane (DCM).
-
Amination: Swell the resin in DMSO. Add a solution of the desired secondary amine (large excess) and agitate overnight. Wash the resin as in the previous step.
-
Reduction: Suspend the resin in a biphasic mixture of DCM/water. Add sodium dithionite (Na₂S₂O₄), potassium carbonate (K₂CO₃), and a phase-transfer catalyst like tetrabutylammonium hydrogensulfate (TBAHS). Agitate the mixture overnight. Wash the resin with water, methanol, and DCM.
-
Cyclization: Swell the resin in DMSO. Add a solution of the desired aldehyde (large excess) and heat at 80 °C overnight. Wash the resin with DMSO, methanol, and DCM.
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 50% TFA in DCM) for 1-2 hours. Filter off the resin and collect the filtrate.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. Purify by preparative HPLC if necessary.
Field Insights and Considerations
-
Resin Choice: The choice of resin and linker is critical. Acid-labile linkers like the Rink amide linker are common, allowing for cleavage under standard TFA conditions.
-
Monitoring: Reaction completion on solid-phase can be monitored using qualitative tests (e.g., ninhydrin test for free amines) or by cleaving a small sample of resin for LC-MS analysis.
-
Reagent Excess: A key advantage of SPOS is the ability to use a large excess of solution-phase reagents to drive reactions to completion.
-
Regioselectivity: The initial reaction with 2,4-dichloro-3-nitropyridine is highly regioselective for substitution at the C4 position due to its higher activation by the nitro group. [7]
Comparative Summary and Strategic Selection
The choice of synthetic strategy depends heavily on the specific target molecule, available starting materials, and the desired scale of the synthesis.
| Method | Key Reagents | Advantages | Disadvantages | Best Suited For |
| Phillips-Ladenburg | 3,4-Diaminopyridine, Carboxylic Acid, PPA | Simple, direct, uses readily available materials. | Harsh conditions (high temp), difficult work-up. | Straightforward synthesis of 2-substituted analogs. |
| Oxidative Cyclization | 3,4-Diaminopyridine, Aldehyde, Oxidant | Mild conditions, often one-pot, "green" with air. | May require catalyst, oxidation step can be slow. | Rapid access to 2-substituted analogs, especially with aromatic aldehydes. |
| Reductive Cyclization | 3-Amino-4-nitropyridine derivative, Reductant (Na₂S₂O₄) | Mild conditions, high chemoselectivity. | Requires multi-step precursor synthesis. | Complex targets where chemoselectivity is paramount. |
| Solid-Phase Synthesis | Resin-amine, Dichloronitropyridine, Amines, Aldehydes | Library generation, simplified purification. | Limited to small scale, requires specialized equipment. | High-throughput screening and lead discovery efforts. |
Conclusion
The synthesis of the imidazo[4,5-c]pyridine core is a well-established field with a diverse toolkit available to the modern synthetic chemist. From the time-tested Phillips-Ladenburg condensation to high-throughput solid-phase methods, each approach offers distinct advantages. A thorough understanding of the mechanistic underpinnings and practical considerations of these core methodologies, as detailed in this guide, empowers researchers to make strategic decisions in their synthetic design. As the demand for novel therapeutics based on this privileged scaffold continues, the refinement of these methods and the development of new, more efficient strategies will remain an active and important area of chemical research.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Imidazo[4,5-c]pyridine Scaffold: A Journey from Purine Mimic to Privileged Structure in Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Genesis of a Privileged Scaffold
The imidazo[4,5-c]pyridine core, a heterocyclic aromatic system, stands as a testament to the power of bioisosteric replacement in medicinal chemistry. Its structural resemblance to the endogenous purine nucleus has been the guiding principle behind its exploration and development, leading to its current status as a "privileged scaffold" in drug discovery. This guide delves into the historical discovery, the evolution of synthetic methodologies, and the ever-expanding therapeutic landscape of this remarkable chemical entity. The journey of the imidazo[4,5-c]pyridine scaffold is not merely a chronological account of chemical syntheses and biological screenings; it is a narrative of scientific intuition, technological advancement, and the relentless pursuit of therapeutic innovation.
The Spark of Discovery: In the Shadow of Purines
The story of the imidazo[4,5-c]pyridine scaffold is intrinsically linked to the study of purine metabolism and the quest for antimetabolites. The core idea was simple yet profound: by replacing a nitrogen atom in the purine ring with a carbon atom, one could create mimics that interfere with the biological pathways of their natural counterparts. This led to the conception of "deazapurines," with the imidazo[4,5-c]pyridine system being classified as a 3-deazapurine .
While the synthesis of various imidazopyridine isomers was explored in the early 20th century, a pivotal moment in the history of the imidazo[4,5-c]pyridine scaffold was the synthesis of 3-deazaadenosine in 1966. This was followed by the landmark synthesis of 3-deazaguanine by Cook and his team in 1976, a significant achievement that opened the doors for more extensive biological evaluation. These early endeavors were primarily focused on creating analogs of essential biological building blocks to probe and perturb cellular machinery.
The true watershed moment for the therapeutic potential of this scaffold came in 1977 with the discovery that 3-deazaadenosine is a potent inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase. This enzyme is crucial for regulating cellular methylation reactions, and its inhibition was shown to have profound effects on various biological processes, including viral replication. This discovery ignited a surge of interest in the imidazo[4,5-c]pyridine core, transforming it from a mere chemical curiosity into a promising pharmacophore.
The Art of the Synthesis: From Classical Reactions to Modern Innovations
The synthetic accessibility of a scaffold is paramount to its exploration in drug discovery. The methodologies for constructing the imidazo[4,5-c]pyridine ring system have evolved significantly over the decades, reflecting the broader advancements in organic chemistry.
Classical Approaches: The Foundation of Imidazo[4,5-c]pyridine Chemistry
The earliest and most fundamental approach to the imidazo[4,5-c]pyridine core involves the cyclization of appropriately substituted 3,4-diaminopyridines. This versatile precursor can be condensed with a variety of reagents to form the fused imidazole ring.
Key Classical Synthetic Strategies:
-
Condensation with Carboxylic Acids and Their Derivatives: This is one of the most direct methods, where a 3,4-diaminopyridine is heated with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), to yield the corresponding 2-substituted imidazo[4,5-c]pyridine.
-
Reaction with Aldehydes: Condensation with aldehydes, followed by an oxidative cyclization, provides another route to 2-substituted derivatives.
-
Cyclization with Orthoesters: The use of orthoesters, such as triethyl orthoformate, allows for the synthesis of the unsubstituted parent imidazo[4,5-c]pyridine or derivatives with a simple alkyl or aryl group at the 2-position.
Experimental Protocol: A Classic Synthesis of a 2-Substituted Imidazo[4,5-c]pyridine
This protocol is a representative example of a classical condensation reaction to form the imidazo[4,5-c]pyridine scaffold.
Objective: To synthesize 2-phenyl-1H-imidazo[4,5-c]pyridine from 3,4-diaminopyridine and benzaldehyde.
Materials:
-
3,4-Diaminopyridine
-
Benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethanol
Procedure:
-
Adduct Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent) in ethanol. Add a solution of sodium metabisulfite (1.1 equivalents) in water and stir the mixture at room temperature for 1 hour. The formation of the aldehyde-bisulfite adduct will be observed as a white precipitate.
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with ethanol to remove any unreacted benzaldehyde.
-
Condensation and Cyclization: In a separate flask, dissolve 3,4-diaminopyridine (1.0 equivalent) in DMSO. Add the previously prepared aldehyde-bisulfite adduct to this solution.
-
Heating: Heat the reaction mixture at 120-140 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 2-phenyl-1H-imidazo[4,5-c]pyridine.
Causality Behind Experimental Choices:
-
The formation of the bisulfite adduct of the aldehyde is a crucial step that enhances its stability and reactivity in the subsequent condensation reaction.
-
DMSO is used as a high-boiling polar aprotic solvent, which is ideal for this type of condensation reaction that requires elevated temperatures.
-
The oxidative cyclization is often facilitated by air (oxygen) in the DMSO at high temperatures.
Modern Synthetic Innovations: Efficiency, Diversity, and Scalability
While classical methods laid the groundwork, modern synthetic chemistry has introduced more efficient, versatile, and scalable approaches for the synthesis of imidazo[4,5-c]pyridines. These advancements have been instrumental in generating large libraries of compounds for high-throughput screening.
Key Modern Synthetic Strategies:
-
Microwave-Assisted Synthesis: The use of microwave irradiation has dramatically reduced reaction times, often from hours to minutes, and improved yields for the classical condensation reactions.
-
Solid-Phase Synthesis: The development of solid-phase synthetic routes has enabled the combinatorial synthesis of large libraries of imidazo[4,5-c]pyridine derivatives, which is invaluable for structure-activity relationship (SAR) studies.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: These powerful reactions allow for the late-stage functionalization of the imidazo[4,5-c]pyridine core, providing access to a wide range of derivatives that would be difficult to synthesize using traditional methods.
-
Multi-component Reactions: One-pot reactions involving three or more starting materials have emerged as a highly efficient strategy for the rapid construction of complex imidazo[4,5-c]pyridine derivatives.
Experimental Protocol: A Modern Microwave-Assisted Synthesis
This protocol exemplifies a more contemporary approach to the synthesis of the imidazo[4,5-c]pyridine scaffold, emphasizing speed and efficiency.
Objective: To synthesize a 2-substituted imidazo[4,5-c]pyridine via a microwave-assisted condensation of 3,4-diaminopyridine and a carboxylic acid.
Materials:
-
3,4-Diaminopyridine
-
Substituted Carboxylic Acid
-
Polyphosphoric acid (PPA)
-
Microwave reactor vials
Procedure:
-
Reactant Preparation: In a microwave reactor vial, place 3,4-diaminopyridine (1.0 equivalent), the desired carboxylic acid (1.1 equivalents), and a catalytic amount of polyphosphoric acid.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a short duration (e.g., 10-30 minutes). The optimal time and temperature will depend on the specific substrates used.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Add water to the reaction mixture and neutralize it with a base, such as sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Microwave irradiation provides rapid and uniform heating, which significantly accelerates the rate of the condensation and cyclization reaction.
-
PPA serves as both a solvent and a dehydrating agent, facilitating the formation of the imidazole ring.
-
The use of a sealed microwave vial allows the reaction to be performed at temperatures above the boiling point of the solvent, further increasing the reaction rate.
A Scaffold of Diverse Biological Activities: A Chronological Perspective
The initial focus on the imidazo[4,5-c]pyridine scaffold as a purine antimetabolite has blossomed into a wide array of therapeutic applications. This chronological evolution highlights the adaptability and versatility of this remarkable chemical core.
The Early Days: Antiviral and Anticancer Potential
Following the discovery of 3-deazaadenosine's activity against S-adenosylhomocysteine hydrolase, the primary focus of research in the late 1970s and 1980s was on the antiviral and anticancer properties of imidazo[4,5-c]pyridine derivatives. The rationale was that by disrupting methylation processes or purine metabolism, these compounds could selectively target rapidly replicating cells, such as cancer cells and virus-infected cells. Numerous analogs were synthesized and evaluated, with some showing promising activity against a range of viruses, including herpes simplex virus and various RNA viruses.[2] Similarly, early studies demonstrated the cytotoxic effects of certain imidazo[4,5-c]pyridines against various cancer cell lines.[3][4]
The Rise of Kinase Inhibitors: A New Paradigm
The late 1990s and 2000s witnessed a paradigm shift in cancer therapy with the advent of targeted therapies, particularly protein kinase inhibitors. The structural similarity of the imidazo[4,5-c]pyridine scaffold to the adenine core of ATP made it an ideal template for designing competitive kinase inhibitors. This realization led to a surge in research focused on developing imidazo[4,5-c]pyridine-based inhibitors for a variety of kinases implicated in cancer and other diseases. This area of research has been particularly fruitful, yielding potent and selective inhibitors of kinases such as Src family kinases, Aurora kinases, and Bruton's tyrosine kinase (BTK).[5]
Expanding Horizons: A Plethora of Therapeutic Targets
In recent years, the therapeutic potential of the imidazo[4,5-c]pyridine scaffold has continued to expand into new and diverse areas. This is a testament to the scaffold's ability to be readily functionalized, allowing for the fine-tuning of its pharmacological properties to interact with a wide range of biological targets.
Emerging Therapeutic Applications:
-
Anti-inflammatory Agents: Derivatives have been developed that modulate key inflammatory pathways.
-
Central Nervous System (CNS) Disorders: The scaffold has been explored for its potential in treating neurological and psychiatric conditions.
-
Antimicrobial Agents: Novel imidazo[4,5-c]pyridine derivatives have shown promising activity against various bacterial and fungal pathogens.[6]
-
Cardiovascular Diseases: Certain derivatives have been investigated for their effects on the cardiovascular system, including as angiotensin II receptor antagonists.[7]
Key Imidazo[4,5-c]pyridine Derivatives and Their Biological Targets
| Derivative Type | Biological Target | Therapeutic Area |
| 3-Deazapurine Analogs | S-adenosylhomocysteine hydrolase, DNA/RNA polymerases | Antiviral, Anticancer |
| 2-Aryl Imidazo[4,5-c]pyridines | Src Family Kinases, Aurora Kinases, BTK | Anticancer, Autoimmune Diseases |
| Substituted Imidazo[4,5-c]pyridinones | Angiotensin II Type 1 Receptor | Cardiovascular |
| Fused Imidazo[4,5-c]pyridine Systems | Various enzymes and receptors | Diverse |
Visualizing the Core and Its Synthesis
Caption: The core structure of imidazo[4,5-c]pyridine and a simplified schematic of its classical synthesis.
Conclusion: A Scaffold with a Bright Future
The journey of the imidazo[4,5-c]pyridine scaffold from a simple purine mimic to a privileged structure in modern drug discovery is a compelling narrative of scientific progress. Its rich history, coupled with the continuous evolution of synthetic methodologies, has solidified its importance in the medicinal chemist's toolbox. The scaffold's inherent "drug-like" properties and its ability to be readily diversified make it a fertile ground for the discovery of novel therapeutics. As our understanding of disease biology deepens and new therapeutic targets emerge, the imidazo[4,5-c]pyridine core is poised to play an even more significant role in the development of the next generation of medicines. The story of this remarkable scaffold is far from over; its future chapters are waiting to be written in the laboratories of innovative scientists around the world.
References
- Gabriel, S., & Colman, J. (1900). Ueber eine Umlagerung der Phthalimidoessigsäure. Berichte der deutschen chemischen Gesellschaft, 33(1), 980-994. [Link]
- Kubota, H., et al. (2017).
- Kubota, H., et al. (2017).
- Temple, C., Jr., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751. [Link]
- Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity. [Link]
- Wikipedia contributors. (2023). Gabriel–Colman rearrangement. Wikipedia, The Free Encyclopedia. [Link]
- Temple, C., Jr., et al. (1990). Antimitotic agents. Synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. Journal of Medicinal Chemistry, 33(2), 656-661. [Link]
- wadhava gurumeet. (2021). Gabriel colman rearrgment. Slideshare. [https://www.slideshare.net/wadhava gurumeet/gabriel-colman-rearrgment]([Link] gurumeet/gabriel-colman-rearrgment)
- Hranjec, M., et al. (2017).
- Comins, D. L., & Badawi, M. M. (1991). Stereoselective synthesis of pyridinones: application to the synthesis of (-)-barrenazines. The Journal of Organic Chemistry, 56(23), 6653-6655. [Link]
- Cereda, E., et al. (2005). Mechanistic evidence of a Gabriel Colman-type rearrangement. ARKIVOC. [Link]
- Basile, V., et al. (2024).
- PrepChem. (n.d.). Synthesis of imidazo[4,5-c]pyridine. PrepChem.com. [Link]
- Butković, K., et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 34. [Link]
- Shultz, M. D., et al. (2024).
- ResearchGate. (n.d.). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents.
- Gillespie, J. R., et al. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry Letters, 23(3), 767-772. [Link]
- ResearchGate. (n.d.). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
- Al-Ostath, A., et al. (2025).
- ResearchGate. (n.d.). Synthesis of functionalized imidazo[4,5-c]pyridine.
Sources
- 1. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimitotic agents: synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 6-Chloro-1H-imidazo[4,5-c]pyridine
Introduction
6-Chloro-1H-imidazo[4,5-c]pyridine is a heterocyclic organic compound of significant interest to the scientific and drug development communities. Its structure, which features a fused imidazo[4,5-c]pyridine ring system, is a bioisostere of the natural purine nucleus, making it a "privileged scaffold" in medicinal chemistry.[1][2] This structural similarity allows it to interact with biological targets that typically bind purines, opening a vast landscape for therapeutic applications. The strategic placement of a chlorine atom on the pyridine ring provides a versatile chemical handle for synthetic modification, enabling the creation of diverse molecular libraries for drug discovery.[3] This guide provides an in-depth overview of its core properties, synthesis, applications, and handling for researchers and drug development professionals.
Section 1: Core Molecular and Physicochemical Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties. This compound is defined by its specific molecular formula and weight, which are critical for all stoichiometric calculations and analytical characterizations.
Molecular Formula: C₆H₄ClN₃[4]
Molecular Weight: 153.57 g/mol [4]
A summary of its key computed physicochemical properties is presented below, providing insights into its likely behavior in both chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | PubChem[4] |
| Average Molecular Weight | 153.57 g/mol | PubChem[4] |
| Monoisotopic Mass | 153.0093748 Da | PubChem[4] |
| Topological Polar Surface Area (TPSA) | 30.7 Ų | PubChem[4] |
| XLogP3 (Lipophilicity) | 1.4 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
Molecular Structure Visualization
The structural arrangement of this compound is depicted below. The fusion of the imidazole and pyridine rings creates a planar, aromatic system, while the chloro-substituent at position 6 is the key site for synthetic diversification.
Caption: 2D structure of this compound.
Section 2: Synthesis and Mechanistic Insights
This compound is not a naturally occurring molecule; it is a synthetic target valued as an intermediate. General synthetic strategies for the imidazopyridine scaffold typically involve the cyclization of appropriately substituted diaminopyridines.[5] A plausible and efficient route can be adapted from methods developed for related isomers, such as the solid-phase synthesis starting from a dichloronitropyridine precursor.[2]
The causality behind this synthetic approach is logical and robust. A di-halogenated pyridine serves as an excellent starting point, where the halogens can be selectively displaced by nucleophiles. The nitro group acts as a masked amine; its reduction is a critical step that uncovers the second amine functionality, which is required for the final intramolecular cyclization to form the imidazole ring.
Representative Synthetic Workflow
The following workflow illustrates a generalized, multi-step synthesis. This process is designed for efficiency, allowing for the construction of the core scaffold, which can then be diversified.
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Protocol (Representative)
This protocol is a self-validating system. The success of each step is confirmed analytically before proceeding, ensuring the final product's identity and purity.
-
Step 1: Nucleophilic Aromatic Substitution.
-
Rationale: To selectively install the first nitrogen substituent. The chlorine at the 4-position of 2,4-dichloro-3-nitropyridine is generally more activated towards nucleophilic attack.
-
Procedure: Dissolve 2,4-dichloro-3-nitropyridine (1.0 eq) in a suitable solvent like dimethyl sulfoxide (DMSO). Add a polymer-supported amine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (EDIPA) (2.0 eq).[2] Heat the reaction mixture at 80-100°C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Upon completion, filter the resin and purify the resulting amino-chloro-nitropyridine intermediate.
-
-
Step 2: Nitro Group Reduction.
-
Rationale: To unmask the second amine, creating the ortho-diamine functionality necessary for cyclization.
-
Procedure: Dissolve the intermediate from Step 1 in a solvent like ethanol or ethyl acetate. Add a reducing agent, such as tin(II) chloride (SnCl₂) (3-5 eq) in the presence of concentrated HCl, or perform catalytic hydrogenation with H₂ gas over a palladium-on-carbon (Pd/C) catalyst.[6] Monitor the reaction by TLC/LC-MS. After completion, perform an aqueous workup with a base (e.g., NaHCO₃) to neutralize the acid and extract the diamino-chloropyridine product.
-
-
Step 3: Imidazole Ring Formation (Cyclization).
-
Rationale: To construct the fused imidazole ring. The choice of cyclizing agent (e.g., formic acid or an aldehyde) determines the substituent at the 2-position of the imidazole. For the unsubstituted (1H) product, formic acid is a common choice.
-
Procedure: Reflux the diamine product from Step 2 in formic acid or with an aldehyde in the presence of an oxidizing agent.[5] The reaction progress is monitored until the formation of the imidazo[4,5-c]pyridine is complete. Remove the excess reagent under reduced pressure and purify the final product, this compound, by column chromatography or recrystallization.
-
Section 3: Role in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a foundational scaffold for developing novel therapeutic agents.[3] Its purine-like core makes it a prime candidate for targeting enzymes and receptors involved in a multitude of disease states.
The chlorine atom at the 6-position is not merely a structural feature; it is a key reactive site. It allows medicinal chemists to employ powerful synthetic reactions, such as palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), to attach a wide variety of other chemical groups. This functionalization is critical for tuning the molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[3]
Derivatives of the imidazo[4,5-c]pyridine and the broader imidazopyridine family have demonstrated a wide spectrum of biological activities, including:
-
Anticancer Activity: Investigated as potent inhibitors of crucial cancer-related enzymes like Poly (ADP-ribose) polymerase (PARP).[5]
-
Antiviral Activity: Certain derivatives have shown the ability to inhibit viral replication, such as against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus.[5]
-
Antifungal and Antibacterial Agents: The scaffold is a component of molecules targeting microbial processes.[1][7]
-
Anti-inflammatory Agents: Used to develop inhibitors of enzymes like inducible nitric oxide synthase (iNOS).[5]
-
CNS Agents: The imidazopyridine class, in general, includes compounds that act as agonists for GABA receptors, leading to anxiolytic and hypnotic effects.[5]
Caption: Role as a core scaffold for diverse therapeutic agents.
Section 4: Analytical Characterization and Quality Control
To ensure scientific integrity, the identity and purity of synthesized this compound must be rigorously confirmed. This constitutes a self-validating system where empirical data must match theoretical expectations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the pyridine and imidazole rings. The number of signals, their splitting patterns (coupling), and their integration values must be consistent with the molecule's structure.
-
¹³C NMR: The carbon NMR spectrum should display six unique signals for the six carbon atoms in the heterocyclic core. The chemical shifts will be characteristic of aromatic and heteroaromatic carbons.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The experimentally measured monoisotopic mass should match the theoretical value (153.0094 Da) within a very narrow tolerance (e.g., <5 ppm).[4] The mass spectrum will also exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).
-
-
Chromatography:
-
Techniques like TLC and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the compound. A pure sample should ideally show a single spot on a TLC plate or a single peak in an HPLC chromatogram.
-
Section 5: Safety, Handling, and Storage
As with all chlorinated heterocyclic compounds, proper safety protocols are mandatory. While a specific Material Safety Data Sheet (MSDS) for this exact compound may not be universally available, guidelines for related chlorinated solvents and heterocyclic amines should be followed.[8][9]
Hazard Identification:
-
Potential for skin and eye irritation.[10]
-
May be harmful if swallowed, inhaled, or absorbed through the skin.[8]
-
Thermal decomposition may produce toxic gases such as hydrogen chloride and nitrogen oxides.[9]
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8]
-
Avoid breathing dust or vapors.[11]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Containers should be made of appropriate materials like stainless steel or coated carbon steel for long-term storage.[9][12]
References
- This compound-4-carbonitrile - ChemUniverse.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PubMed Central.
- chloro-1H-imidazo(4,5-c)pyridine | C6H4ClN3 | CID 19388379 - PubChem.
- 1H-Imidazo[4,5-b]pyridine, 6-chloro-2-(trifluoromethyl)- - US EPA.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - Semantic Scholar.
- Guidance on Storage and Handling of Chlorinated Solvents - European Chlorinated Solvent Association (ECSA).
- Antiviral imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridine derivatives - ResearchGate.
- Pyridines and Imidazaopyridines With Medicinal Significance - ResearchGate.
- 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem.
- 6-Chloro-2-(4-fluoro-phenyl)-imidazo[1,2-a]pyridine - SpectraBase.
- Handling Chlorine Safely - SlideShare.
- Chlorinated Solvents Health Effects: Understanding Risks and Precautions - Ecolink, Inc.
- Understanding 4,6-Dichloro-1H-imidazo[4,5-c]pyridine: Properties and Sourcing from China - Ningbo Inno Pharmchem Co.,Ltd.
- Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines - ACS Publications.
- Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium - ACS Publications.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PubMed Central.
- Guidance on Storage and Handling of Chlorinated Solvents - Euro Chlor.
- Safe and efficient handling of chlorinated solvents - IPI Global.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI.
- Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis - MDPI.
- Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives - Journal of Advances in Medicine and Medical Research.
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. chloro-1H-imidazo(4,5-c)pyridine | C6H4ClN3 | CID 19388379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journalajocs.com [journalajocs.com]
- 8. ecolink.com [ecolink.com]
- 9. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. njuajif.org [njuajif.org]
- 12. ipi-global.com [ipi-global.com]
Methodological & Application
synthesis protocols for 6-Chloro-1H-imidazo[4,5-c]pyridine
An Application Note for the Synthesis of 6-Chloro-1H-imidazo[4,5-c]pyridine
Authored by: A Senior Application Scientist
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The 1H-imidazo[4,5-c]pyridine core, an isomer of purine, is recognized as a "privileged structure" in medicinal chemistry and drug development.[1] Its structural similarity to endogenous purines like adenine and guanine allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and polymerases. Consequently, derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including their potential as anti-HCV agents, A2A adenosine receptor antagonists, and protein kinase B inhibitors.[1] The 6-chloro substituent on this scaffold serves as a versatile chemical handle, enabling further functionalization through nucleophilic aromatic substitution or cross-coupling reactions to generate diverse libraries of compounds for drug discovery campaigns.[2][3]
This document provides a detailed, two-step synthesis protocol for the preparation of this compound. The narrative explains the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also understand the underlying chemical principles.
Overall Synthesis Workflow
The synthesis is approached in two primary stages: first, the preparation of the key intermediate, 5-chloro-3,4-diaminopyridine, from a commercially available starting material. This is followed by the acid-catalyzed cyclization of the diamine to form the target fused imidazole ring system.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 5-Chloro-3,4-diaminopyridine (Precursor)
The critical precursor for this synthesis is 5-chloro-3,4-diaminopyridine. This intermediate is prepared via a two-step process involving the nitration of 2-amino-5-chloropyridine followed by the reduction of the resulting nitro group.
Step 1.1: Nitration of 2-Amino-5-chloropyridine
Principle: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. However, the presence of the activating amino group at the 2-position directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 3-position. A strong acid mixture (sulfuric and nitric acid) is required to generate a sufficient concentration of the nitronium ion to overcome the ring's deactivation. The reaction is performed at low temperatures to control the exothermic reaction and prevent over-nitration or side product formation.
Caption: Reaction scheme for the nitration of 2-amino-5-chloropyridine.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-chloropyridine | 128.56 | 10.0 g | 0.0778 |
| Sulfuric Acid (98%) | 98.08 | 40 mL | - |
| Nitric Acid (70%) | 63.01 | 6.0 mL | ~0.09 |
| Ice | - | As needed | - |
| Sodium Hydroxide (aq) | 40.00 | As needed | - |
Protocol:
-
Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
-
Acid Addition: Carefully add 40 mL of concentrated sulfuric acid to the flask. Cool the acid to 0 °C.
-
Substrate Addition: Slowly add 10.0 g of 2-amino-5-chloropyridine to the cold sulfuric acid in portions, ensuring the temperature does not rise above 10 °C. Stir until all the solid has dissolved.
-
Nitration: Cool the solution to 0-5 °C. Add 6.0 mL of concentrated nitric acid dropwise via the dropping funnel over 30-45 minutes. Maintain the temperature strictly within the 0-5 °C range.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Workup: Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a cold 40% aqueous sodium hydroxide solution. The product will precipitate as a yellow solid. Monitor the pH to ensure it is neutral (~7).
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product under vacuum to yield 2-amino-5-chloro-3-nitropyridine.
Step 1.2: Reduction of 2-Amino-5-chloro-3-nitropyridine
Principle: The nitro group is selectively reduced to a primary amine using a classical and robust method: tin(II) chloride in concentrated hydrochloric acid. SnCl₂ acts as the reducing agent in the acidic medium, efficiently converting the nitro group to an amino group without affecting the chloro-substituent or the pyridine ring. The reaction is typically heated to ensure completion.
Caption: Reduction of the nitro group to form the diamine precursor.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-chloro-3-nitropyridine | 173.55 | 10.0 g | 0.0576 |
| Tin(II) Chloride Dihydrate | 225.63 | 39.0 g | 0.173 |
| Hydrochloric Acid (conc.) | 36.46 | 50 mL | - |
| Sodium Hydroxide (aq) | 40.00 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10.0 g of 2-amino-5-chloro-3-nitropyridine in 50 mL of concentrated hydrochloric acid.
-
Reagent Addition: Add 39.0 g of tin(II) chloride dihydrate to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling & Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the mixture by adding a 50% aqueous sodium hydroxide solution until the pH is strongly basic (pH > 10). A thick precipitate of tin salts will form.
-
Extraction: Extract the product from the aqueous slurry with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 5-chloro-3,4-diaminopyridine, which can be used in the next step without further purification or recrystallized from an appropriate solvent system if necessary.
Part 2: Cyclization to form this compound
Principle: The Phillips condensation is a classic method for synthesizing benzimidazoles and their heterocyclic analogues.[4] In this step, the 1,2-diamine (5-chloro-3,4-diaminopyridine) is reacted with formic acid. The formic acid serves both as the source of the C2 carbon of the imidazole ring and as an acidic catalyst. The mechanism involves the initial formylation of one of the amino groups, followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the formyl carbonyl carbon, and subsequent dehydration to yield the aromatic imidazo[4,5-c]pyridine ring system.[4]
Reaction Parameters
| Parameter | Value |
| Reaction | Phillips Condensation |
| C1 Source | Formic Acid (98%) |
| Temperature | ~105 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Workup | Basification & Precipitation |
Protocol:
-
Setup: Place the crude 5-chloro-3,4-diaminopyridine (from Part 1, ~0.0576 mol) into a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Add 30 mL of 98% formic acid to the flask.
-
Reaction: Heat the mixture to reflux (approximately 105 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess formic acid under reduced pressure.
-
Workup: To the resulting residue, add 50 mL of water. Place the flask in an ice bath and carefully add concentrated ammonium hydroxide solution until the mixture is basic (pH 9-10), which will cause the product to precipitate.
-
Isolation & Purification: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with copious amounts of cold water.
-
Drying: Dry the collected solid in a vacuum oven at 50-60 °C to yield the final product, this compound, typically as a light brown or off-white powder.
Conclusion
This application note details a reliable and scalable two-part synthetic route to this compound, a valuable building block in medicinal chemistry. By understanding the principles behind each step—from the directed electrophilic nitration and chemoselective reduction to the acid-catalyzed cyclization—researchers are well-equipped to successfully synthesize this and analogous compounds for application in drug discovery and development programs.
References
- Krátký, M., Stolaříková, J., & Vinšová, J. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
- Ansari, F. L., & Ghafoor, M. A. (2021).
- Temple Jr, C., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of medicinal chemistry, 30(10), 1746–1751. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Ansari, F. L., & Ghafoor, M. A. (2021).
Sources
Application Note & Protocols: One-Pot Synthesis of Functionalized Imidazo[4,5-b]pyridines
Audience: Researchers, scientists, and drug development professionals.
Abstract: The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, primarily due to its structural resemblance to endogenous purines, allowing it to function as a potent bioisostere.[1][2][3][4] This structural feature has led to the development of numerous derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5][6] This guide provides an in-depth exploration of modern, efficient one-pot synthetic strategies for accessing functionalized imidazo[4,5-b]pyridines. By minimizing intermediate isolation steps, these methods offer significant advantages in terms of operational simplicity, time efficiency, and atom economy. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights to guide researchers in synthesizing these valuable compounds.
The Strategic Advantage of One-Pot Syntheses
In the quest for novel therapeutic agents, the efficiency of synthetic routes is paramount. Traditional multi-step syntheses often involve tedious workups, purification of intermediates, and significant solvent waste, which can impede the rapid generation of compound libraries for structure-activity relationship (SAR) studies. One-pot reactions circumvent these challenges by telescoping multiple reaction steps into a single, continuous process. This approach is not only more environmentally benign ("greener") but also accelerates the drug discovery pipeline by enabling faster access to diverse molecular architectures.
The synthesis of the imidazo[4,5-b]pyridine core, which requires the formation of two distinct C-N bonds to construct the imidazole ring, is particularly well-suited to one-pot methodologies. These strategies often rely on a cascade or tandem sequence where the product of one reaction becomes the substrate for the next in the same reaction vessel.
Key One-Pot Methodologies for Imidazo[4,5-b]pyridine Synthesis
Several robust one-pot strategies have been developed, each with unique advantages depending on the desired substitution pattern and available starting materials. We will explore three dominant and highly effective approaches.
Methodology A: Tandem SNAr/Reductive Cyclization from 2-Chloro-3-nitropyridine
This is arguably one of the most versatile and powerful one-pot methods. It begins with the readily available and inexpensive 2-chloro-3-nitropyridine. The reaction proceeds through a three-step sequence within a single pot: (1) Nucleophilic Aromatic Substitution (SNAr), (2) nitro group reduction, and (3) condensation with an aldehyde to form the imidazole ring.
Mechanistic Rationale: The electron-withdrawing nitro group strongly activates the pyridine ring, making the chlorine atom at the C2 position an excellent leaving group for an SNAr reaction with a primary amine. Once the amine is installed, a reducing agent (commonly zinc dust or sodium dithionite) is added to convert the nitro group to an amine, yielding a highly reactive in situ generated pyridine-2,3-diamine intermediate.[7] The final step involves the acid-catalyzed condensation of this diamine with an aldehyde, followed by oxidative aromatization (often by air) to yield the thermodynamically stable imidazo[4,5-b]pyridine core.[3][7]
Workflow Diagram: Tandem SNAr/Reductive Cyclization
Caption: Key steps in the oxidative cyclocondensation pathway.
Comparative Summary of Synthetic Methodologies
The choice of synthetic route depends on factors such as starting material availability, desired substitution patterns, and tolerance to specific reaction conditions.
| Methodology | Key Starting Materials | Typical Catalysts/Reagents | Key Advantages | Limitations | Typical Yields |
| A: Tandem SNAr/Reductive Cyclization | 2-Chloro-3-nitropyridine, Primary Amines, Aldehydes | Zn, Na₂S₂O₄, HCl | High versatility, readily available starting materials, three points of diversity. [7] | Requires a reduction step; sensitive functional groups may not be tolerated. | 70-95% [7] |
| B: Pd-Catalyzed Amidation/Cyclization | 2-Chloro-3-amino-pyridines, Primary Amides | Pd₂(dba)₃, Xantphos, K₃PO₄ | Excellent functional group tolerance, direct installation of N1 and C2 substituents. [8] | Requires expensive palladium catalysts and ligands; anhydrous conditions may be needed. | 51-99% [3][8] |
| C: Oxidative Cyclocondensation | 2,3-Diaminopyridine, Aldehydes | Air, FeCl₃, Ytterbium triflate | Operationally simple, often uses inexpensive reagents, can be performed in green solvents like water. [3] | Limited to C2 substitution; 2,3-diaminopyridine can be expensive. | 80-93% [3] |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough risk assessment before starting any chemical synthesis.
Protocol 1: One-Pot Tandem Synthesis of 3-Butyl-2-phenyl-3H-imidazo[4,5-b]pyridine (Method A)
This protocol is adapted from a highly efficient procedure reported in ACS Omega. [7] Materials:
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
n-Butylamine (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Zinc dust (1.0 equiv)
-
Concentrated Hydrochloric Acid (0.5 equiv)
-
Isopropanol (IPA)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography)
Procedure:
-
To a 50 mL round-bottom flask, add 2-chloro-3-nitropyridine (1.0 mmol, 158.5 mg).
-
Add a 1:1 mixture of H₂O:IPA (10 mL).
-
Add n-butylamine (1.0 mmol, 73.1 mg) to the solution at room temperature and stir for 5 minutes.
-
Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the formation of the SNAr intermediate by Thin Layer Chromatography (TLC).
-
After completion of the first step, add zinc dust (1.0 mmol, 65.4 mg) to the same reaction mixture.
-
Slowly add concentrated HCl (0.5 mmol) and continue heating at 80 °C for 45 minutes. The solution should change color, indicating the reduction of the nitro group. Monitor the formation of the diamine intermediate by TLC.
-
To the resulting diamine solution, add benzaldehyde (1.1 mmol, 116.7 mg) and an additional 2 mL of IPA.
-
Continue stirring the reaction mixture at 80 °C for 10-12 hours, leaving it open to the atmosphere (or with a drying tube) to allow for air oxidation. Monitor the formation of the final product by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvents under reduced pressure.
-
Add 20 mL of ethyl acetate and 20 mL of water to the residue. Carefully neutralize the mixture with saturated sodium bicarbonate solution until pH ~7-8.
-
Separate the organic layer. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure title compound.
Expected Outcome: The procedure should yield the product as a solid. Characterization should be consistent with reported spectral data. [7]
Protocol 2: One-Pot Oxidative Cyclocondensation for 2-Aryl-3H-imidazo[4,5-b]pyridines (Method C)
This protocol is a generalized procedure based on methodologies reported for the condensation of 2,3-diaminopyridine with aryl aldehydes. [3][9] Materials:
-
Pyridine-2,3-diamine (1.0 equiv)
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)
-
Dimethylformamide (DMF) or Ethanol
-
Silica Gel (for column chromatography)
Procedure:
-
In a round-bottom flask, dissolve pyridine-2,3-diamine (1.0 mmol, 109.1 mg) in 10 mL of DMF.
-
Add the substituted benzaldehyde (1.0 mmol) to the solution.
-
Reflux the reaction mixture for 3-12 hours (reaction time can vary based on the aldehyde used). [9]The reaction should be left open to the air to facilitate oxidation.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water.
-
A solid precipitate should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
If necessary, recrystallize the product from ethanol or purify by column chromatography to obtain the pure 2-aryl-3H-imidazo[4,5-b]pyridine. [9]
Troubleshooting and Field-Proven Insights
-
Incomplete Nitro Reduction (Method A): If the reduction step is sluggish, add zinc dust and acid in small portions. Ensure the zinc is of high quality and activated if necessary.
-
Low Yields in Cyclocondensation (Method C): For electron-poor aldehydes, the reaction may be slow. The addition of a catalytic amount of a Lewis acid like Ytterbium triflate can sometimes accelerate the reaction. [3]For electron-rich aldehydes, an external oxidant may be required if air oxidation is insufficient.
-
Regioisomer Formation: While these one-pot methods are generally regioselective, it is crucial to confirm the structure of the final product using 2D NMR techniques (HSQC, HMBC) to unambiguously assign the substitution pattern, especially when using asymmetrically substituted pyridines.
-
Solvent Choice: The choice of solvent can be critical. Protic solvents like ethanol or water-IPA mixtures are often effective and environmentally friendly, but aprotic polar solvents like DMF may be necessary for less reactive substrates. [7][9]
Conclusion
The one-pot synthesis of functionalized imidazo[4,5-b]pyridines represents a significant advancement in synthetic efficiency, enabling the rapid and diverse production of this medicinally important scaffold. The tandem SNAr/reductive cyclization, palladium-catalyzed amidation, and oxidative cyclocondensation methods each provide powerful and complementary tools for the synthetic chemist. By understanding the mechanistic principles behind these reactions and employing the detailed protocols provided, researchers in drug discovery and materials science can accelerate their access to novel compounds for biological evaluation and application development.
References
- Vertex AI Search. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH).
- ACS Publications. (2012).
- Dubina, T. F., et al. (2024). SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds.
- ACS Combinatorial Science. (2012).
- Semantic Scholar. (n.d.).
- PubMed Central. (n.d.).
- Journal of Chemical Technology and Metallurgy. (2022).
- PubMed. (2012).
- Semantic Scholar. (2011).
- ACS Omega. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium.
- ResearchGate. (2025). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
- PubMed. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity.
- PubMed Central. (n.d.).
- Beilstein Journals. (2025). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones.
- MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- SciSpace. (n.d.). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
- ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
- ResearchGate. (2018). Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis.
- ACS Publications. (n.d.). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
- ACS Publications. (2023).
- ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Taylor & Francis Online. (n.d.). Synthesis of Highly Functionalized Imidazopyridine: A Simple One-Pot Three-Component Synthesis of 6-Hydroxy-5 -(3-Phenylimidazo[1,2-a]Pyridin-2-yl)-2-Thioxo-2, 3-Dihydropyrimidin-4(1H) -.
- PubMed Central. (n.d.). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines.
- ChemProc. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
- ChemProc. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
Sources
- 1. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application Note & Protocol: A Robust Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines for Accelerated Drug Discovery
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Imidazo[4,5-c]pyridine Derivatives
Introduction: The Significance of Imidazo[4,5-c]pyridines in Modern Drug Discovery
The imidazopyridine scaffold, a fused heterocyclic ring system, is a cornerstone in medicinal chemistry due to its structural similarity to purines. This resemblance allows imidazopyridine derivatives to interact with a wide array of biological targets, making them crucial in the development of novel therapeutics.[1][2] Specifically, the imidazo[4,5-c]pyridine core is found in molecules targeting a range of diseases, including cancer, viral infections, and inflammatory conditions.[1] The ability of these compounds to modulate cellular pathways underscores their therapeutic potential.[1] Consequently, the development of efficient and sustainable synthetic methodologies for this privileged scaffold is of paramount importance to the pharmaceutical industry.
The Paradigm Shift: Microwave-Assisted Organic Synthesis (MAOS)
Traditional methods for synthesizing heterocyclic compounds often involve long reaction times, high temperatures, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that addresses these limitations.[3][4] Unlike conventional heating which relies on conduction and convection, microwave irradiation directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3] This efficient energy transfer dramatically accelerates reaction rates, often reducing multi-hour processes to mere minutes, while simultaneously improving product yields and purity.[3][4] From a green chemistry perspective, MAOS significantly reduces energy consumption and often allows for the use of more environmentally benign solvents, or even solvent-free conditions.[5][6]
The mechanism of microwave heating involves two primary interactions: dipolar polarization and ionic conduction. Polar molecules continuously reorient themselves to align with the oscillating electric field of the microwaves. This rapid rotation generates significant internal friction, resulting in a rapid increase in temperature. In the presence of ions, the oscillating electric field induces their migration, leading to collisions that also contribute to the heating of the reaction mixture. This unique heating profile can lead to different product distributions and selectivities compared to conventional heating.
General Reaction Scheme and Workflow
The most common and direct route to the imidazo[4,5-c]pyridine core involves the condensation and subsequent cyclization of 3,4-diaminopyridine with a carboxylic acid or its equivalent (e.g., aldehyde, orthoester). Microwave irradiation has been shown to be particularly effective in driving this dehydration and ring-closure process.[1]
Below is a generalized workflow for the microwave-assisted synthesis of imidazo[4,5-c]pyridine derivatives.
Caption: Generalized workflow for microwave-assisted synthesis.
Detailed Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-c]pyridine
This protocol provides a representative example of the synthesis of a 2-substituted imidazo[4,5-c]pyridine derivative using microwave assistance. The reaction involves the condensation of 3,4-diaminopyridine with benzoic acid.
Materials and Equipment:
-
3,4-Diaminopyridine (1.0 mmol, 109.1 mg)
-
Benzoic Acid (1.0 mmol, 122.1 mg)
-
Polyphosphoric Acid (PPA) (approx. 1 g, as dehydrating agent and solvent)
-
Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Glass filter funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vial, add 3,4-diaminopyridine (109.1 mg, 1.0 mmol), benzoic acid (122.1 mg, 1.0 mmol), and approximately 1 g of polyphosphoric acid.
-
Vessel Sealing: Place a magnetic stir bar in the vial and securely seal it with a cap.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 180°C (ramp time: 2 minutes)
-
Power: 150 W (dynamic power control)
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50°C) using the instrument's automated cooling system.
-
Work-up and Isolation:
-
Carefully open the vial in a fume hood.
-
Quench the reaction mixture by slowly adding it to 20 mL of ice-cold water with vigorous stirring.
-
Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.
-
Continue stirring the suspension for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (3 x 10 mL) to remove any residual salts.
-
Dry the purified product under vacuum to yield 2-phenyl-1H-imidazo[4,5-c]pyridine.
-
Data Presentation: Comparison of Microwave vs. Conventional Synthesis
The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction outcomes with conventional heating methods. The following table summarizes typical results for the synthesis of various 2-substituted imidazo[4,5-c]pyridine derivatives.
| Substituent (R) | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl | Microwave | 180 | 10 min | ~90 | [1] |
| Phenyl | Conventional | 180 | 4-6 hours | ~75 | [1] |
| 4-Chlorophenyl | Microwave | 180 | 12 min | ~88 | [1] |
| 4-Chlorophenyl | Conventional | 180 | 5 hours | ~72 | [1] |
| 4-Methoxyphenyl | Microwave | 180 | 10 min | ~92 | [1] |
| 4-Methoxyphenyl | Conventional | 180 | 6 hours | ~78 | [1] |
| Thiophene-2-yl | Microwave | 170 | 15 min | ~85 | [1] |
| Thiophene-2-yl | Conventional | 170 | 8 hours | ~65 | [1] |
Causality Behind Experimental Choices and Field-Proven Insights
-
Choice of Dehydrating Agent/Solvent: Polyphosphoric acid (PPA) is an excellent choice for this reaction as it serves as both a solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization.[1] Its high polarity makes it an excellent medium for absorbing microwave energy. In some cases, catalyst-free reactions in green solvents like water or ethanol-water mixtures can be achieved, particularly when starting with more reactive precursors like α-bromoketones.[5][6]
-
Microwave Parameters: The temperature is the most critical parameter. A temperature of 160-180°C is typically sufficient to overcome the activation energy for the cyclization. The use of dynamic power control in modern microwave reactors ensures that the target temperature is maintained precisely without overheating, which could lead to side product formation.
-
Reaction Time: The dramatic reduction in reaction time is a hallmark of microwave synthesis.[3][4] This is not only due to the rapid heating but also potential non-thermal microwave effects that may stabilize the transition state of the reaction.
-
Work-up Procedure: The quenching of the reaction mixture in ice-water is a critical step to hydrolyze the PPA and precipitate the product. Careful neutralization is necessary to ensure the product, which can be basic, is in its free-base form for maximum precipitation and yield.
Self-Validating System and Trustworthiness
The protocol is designed to be self-validating. The successful synthesis of the target compound can be readily confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the final product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopic Analysis (NMR, MS): Unambiguous structural confirmation is achieved through ¹H NMR, ¹³C NMR, and Mass Spectrometry.
The high yields and purities typically obtained with this microwave protocol, as supported by the literature, instill confidence in its reliability and reproducibility.[1][3]
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of medicinally important imidazo[4,5-c]pyridine derivatives. This methodology offers a greener, faster, and more efficient alternative to conventional synthetic routes.[3][7] The protocols and insights provided in these application notes are intended to empower researchers in drug discovery and development to leverage the full potential of MAOS for the rapid generation of novel chemical entities.
References
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Bentham Science Publishers. [Link]
- Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
- Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[6][7]imidazo[1,2-a]pyrimidines via A3 coupling. Frontiers. [Link]
- Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Deriv
- COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. GSC Biological and Pharmaceutical Sciences. [Link]
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. connectjournals.com [connectjournals.com]
- 7. Frontiers | Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling [frontiersin.org]
Application Notes and Protocols: 6-Chloro-1H-imidazo[4,5-c]pyridine as a Versatile Building Block for Kinase Inhibitors
Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold in Kinase Inhibitor Design
The landscape of oncology and inflammatory disease treatment has been revolutionized by the development of small-molecule kinase inhibitors. Within this critical class of therapeutics, the imidazo[4,5-c]pyridine core has emerged as a privileged scaffold. Its structural resemblance to endogenous purines allows it to effectively compete for the ATP-binding site of a wide array of protein kinases.[1][2] This inherent bioisosterism makes the imidazo[4,5-c]pyridine framework an exceptional starting point for the rational design of potent and selective kinase inhibitors.
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of a key derivative, 6-Chloro-1H-imidazo[4,5-c]pyridine, as a versatile building block. The strategic placement of a chlorine atom at the 6-position provides a reactive handle for the introduction of diverse functionalities through modern cross-coupling methodologies, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. We will delve into the synthesis of this building block, provide detailed protocols for its functionalization, and showcase its application in the development of potent kinase inhibitors, with a particular focus on DNA-Dependent Protein Kinase (DNA-PK).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in a drug discovery program. Below is a summary of the key computed and experimental properties for this compound and its parent scaffold.
| Property | Value for this compound | Value for 1H-Imidazo[4,5-c]pyridine | Source |
| Molecular Formula | C₆H₄ClN₃ | C₆H₅N₃ | [3] |
| Molecular Weight | 153.57 g/mol | 119.12 g/mol | [3][4] |
| XLogP3 | 1.4 | 0.4 | [3][4] |
| Hydrogen Bond Donors | 1 | 1 | [3][4] |
| Hydrogen Bond Acceptors | 3 | 3 | [3][4] |
| TPSA | 30.7 Ų | 41.6 Ų | [3][4] |
| Melting Point | Not available | 218 °C |
Note: Some data for this compound are computed due to limited availability of experimental data.
Synthesis of the this compound Building Block
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available materials. The following protocol outlines a reliable and scalable approach.
Synthetic Workflow Overview
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Nitration of 4-Chloropyridine
-
Reaction Setup: To a stirred solution of fuming sulfuric acid (20% SO₃) at 0 °C, add 4-chloropyridine dropwise, maintaining the temperature below 10 °C.
-
Nitration: Slowly add a mixture of fuming nitric acid and fuming sulfuric acid dropwise to the reaction mixture, keeping the temperature below 30 °C.
-
Reaction Monitoring: After the addition is complete, warm the mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium carbonate until pH 7-8 is reached.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-3-nitropyridine.
Step 2: Amination of 4-Chloro-3-nitropyridine
-
Reaction Setup: Dissolve 4-chloro-3-nitropyridine in a suitable solvent such as ethanol in a pressure vessel.
-
Amination: Bubble ammonia gas through the solution or add a solution of ammonia in ethanol. Seal the vessel and heat to 100-120 °C for 12-24 hours.
-
Work-up: Cool the reaction vessel to room temperature. Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford 4-amino-3-nitropyridine.
Step 3: Reduction of 4-Amino-3-nitropyridine
-
Reaction Setup: Dissolve 4-amino-3-nitropyridine in methanol or ethanol.
-
Catalyst Addition: Add 10% Palladium on activated carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure to obtain pyridine-3,4-diamine, which can be used in the next step without further purification.[5]
Step 4: Cyclization to form this compound
-
Reaction Setup: To the crude pyridine-3,4-diamine, add an excess of formic acid.
-
Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours.[6]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Purification: The resulting precipitate can be collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization.
Functionalization of the this compound Core
The chlorine atom at the 6-position of the imidazo[4,5-c]pyridine ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are particularly powerful tools in this context.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the coupling of this compound with a generic arylboronic acid.
Reaction Principle:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chloro-1H-imidazo(4,5-c)pyridine | C6H4ClN3 | CID 19388379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Strategic Utility of 6-Chloro-1H-imidazo[4,5-c]pyridine in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Abstract
6-Chloro-1H-imidazo[4,5-c]pyridine has emerged as a privileged heterocyclic scaffold in medicinal chemistry, primarily serving as a critical starting material and key intermediate in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). Its unique electronic properties and strategically positioned reactive sites—the chloro group on the pyridine ring and the nitrogen atoms within the imidazo-pyridine core—allow for diverse and selective chemical modifications. This document provides an in-depth guide to the practical application of this compound in API synthesis, focusing on key reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss the synthesis of notable APIs, including the BTK inhibitor Olibrutinib and the JAK inhibitor Tofacitinib, to illustrate its versatility and importance in modern drug discovery.
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine core is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows molecules containing this scaffold to interact with a wide range of biological targets, including kinases, by mimicking endogenous ligands. The introduction of a chloro-substituent at the 6-position of the 1H-imidazo[4,5-c]pyridine ring system creates a highly valuable and versatile intermediate. The chlorine atom acts as an excellent leaving group, making the C6 position susceptible to nucleophilic attack and a prime site for introducing molecular diversity through various coupling reactions.
This strategic placement of a reactive handle on a biologically relevant scaffold has led to the development of numerous small-molecule inhibitors targeting key enzymes in signaling pathways implicated in cancer and autoimmune diseases. Notably, it is a cornerstone in the synthesis of covalent Bruton's tyrosine kinase (BTK) inhibitors and Janus kinase (JAK) inhibitors.
Core Chemistry and Mechanistic Considerations
The reactivity of this compound is dominated by two primary pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the fused imidazole ring activates the chloro-substituent towards displacement by nucleophiles. This reaction is fundamental for introducing amine, ether, and thioether linkages.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond provides a handle for forming new carbon-carbon and carbon-nitrogen bonds via reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the construction of complex molecular architectures.
The choice of reaction conditions, particularly the base and solvent, is critical in controlling the regioselectivity and preventing undesired side reactions, such as N-alkylation on the imidazole ring. Protection of the imidazole nitrogen is often a key strategic step.
Application in API Synthesis: Case Study of Olibrutinib
Olibrutinib (also known as Abivertinib) is a potent, third-generation, irreversible BTK inhibitor used in the treatment of B-cell malignancies and autoimmune diseases. A key step in its synthesis involves the reaction of this compound with a suitable amine via an SNAr reaction.
Workflow for a Key Olibrutinib Intermediate Synthesis
Application Notes and Protocols for Palladium-Catalyzed Reactions of 6-Chloro-1H-imidazo[4,5-c]pyridine
Introduction: The Versatility of the Imidazo[4,5-c]pyridine Scaffold in Modern Drug Discovery
The 1H-imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold, representing a key structural motif in a multitude of biologically active molecules and approved pharmaceuticals. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1][2] Consequently, the development of efficient and versatile synthetic methodologies for the functionalization of this scaffold is of paramount importance to medicinal chemists and drug development professionals.
6-Chloro-1H-imidazo[4,5-c]pyridine serves as a versatile and readily available starting material for the introduction of molecular diversity at the C6-position. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and reliable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth overview and detailed, field-proven protocols for the most critical palladium-catalyzed reactions of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
Strategic Considerations for Cross-Coupling with this compound
The this compound substrate presents unique electronic and steric properties that must be considered when selecting and optimizing cross-coupling conditions. The electron-deficient nature of the pyridine ring, further influenced by the fused imidazole, can impact the oxidative addition step of the catalytic cycle. Furthermore, the presence of the N-H proton on the imidazole ring may necessitate the use of a sufficient excess of base or a protecting group strategy, depending on the reaction conditions. The choice of palladium source, ligand, base, and solvent are all critical parameters that dictate the success, efficiency, and reproducibility of these transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the cornerstone of C-C bond formation in modern synthetic chemistry, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[3] For the this compound core, this reaction provides a direct and efficient route to 6-aryl and 6-heteroaryl derivatives.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and base is critical for ensuring efficient turnover. For chloro-heteroaromatic substrates, which are generally less reactive than their bromo or iodo counterparts, a judicious choice of an electron-rich and sterically demanding phosphine ligand is often necessary to facilitate the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center.[3][4] Microwave irradiation has been shown to dramatically accelerate these couplings, often leading to higher yields and shorter reaction times.[5]
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
Optimized Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of chloro-heterocycles and is optimized for high-throughput synthesis.[5]
Materials:
-
This compound
-
Aryl- or Heteroarylboronic Acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane/Ethanol (4:1 mixture)
-
Microwave reaction vial with stir bar
Procedure:
-
To a microwave reaction vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), K₂CO₃ (2.0 eq.), and Pd(PPh₃)₄ (0.05-0.1 eq.).
-
Add the 1,4-dioxane/ethanol solvent mixture to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 20-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Ethanol | 150 (MW) | 20-60 min | 80-95 | |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/Ethanol | 150 (MW) | 1-1.5 h | 45-65 | |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 100 (Conventional) | 12 h | Variable | [3] |
Buchwald-Hartwig Amination: Constructing the C-N Bond
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines from aryl halides.[6][7][8] This reaction is particularly valuable for accessing 6-amino-1H-imidazo[4,5-c]pyridine derivatives, which are common pharmacophores in kinase inhibitors and other therapeutic agents.
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[7][8] The choice of ligand is crucial, with bulky, electron-rich phosphine ligands such as Xantphos or RuPhos often being required for the challenging coupling of less reactive aryl chlorides.[9]
Sources
- 1. Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 6-Chloro-1H-imidazo[4,5-c]pyridine
Abstract
This application note provides a detailed guide for the analytical characterization of 6-Chloro-1H-imidazo[4,5-c]pyridine, a critical heterocyclic building block in pharmaceutical research and development. The structural integrity and purity of such intermediates are paramount to the success of drug discovery campaigns. We present a multi-pronged analytical strategy employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols herein are designed to provide researchers, quality control analysts, and drug development professionals with a robust framework for unambiguous structure elucidation, purity assessment, and quality assurance.
Introduction: The Imperative for Rigorous Characterization
This compound belongs to the imidazopyridine scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Its utility as a synthetic intermediate necessitates a comprehensive analytical workflow to confirm its chemical identity and purity. The presence of impurities, isomers, or residual solvents can significantly impact the yield, purity, and pharmacological properties of subsequent products.
This guide moves beyond simple data reporting, explaining the causality behind methodological choices to create a self-validating analytical system. By integrating data from orthogonal techniques, we can build a cohesive and undeniable profile of the target molecule.
Orthogonal Analytical Workflow
A sequential and integrated approach is crucial for efficient and thorough characterization. The workflow ensures that each step validates the previous one, from initial purity assessment by HPLC to definitive structural confirmation by NMR and MS.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis: Purity and Identity by HPLC & LC-MS
The first step in characterization is to assess the purity of the sample. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for this purpose due to its high resolution and reproducibility.[3] Coupling HPLC with a mass spectrometer (LC-MS) provides simultaneous purity data and mass confirmation.
Causality of Method Design
-
Reversed-Phase (C18 Column): this compound is a moderately polar aromatic compound, making it ideally suited for retention on a nonpolar C18 stationary phase.
-
Acidified Mobile Phase: The use of formic or acetic acid in the mobile phase serves two purposes: it protonates the basic nitrogen atoms on the imidazopyridine ring, leading to sharper peaks and improved peak shape, and it provides a source of protons for efficient ionization in ESI-MS.[4]
-
Gradient Elution: A solvent gradient (e.g., increasing acetonitrile concentration) ensures that both the main compound and any potential impurities with different polarities are eluted efficiently from the column, providing a comprehensive purity profile.[5]
Protocol: RP-HPLC-MS Analysis
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to ~50 µg/mL for analysis.
-
Instrumentation: Utilize an HPLC system coupled to a UV detector and a single quadrupole or high-resolution mass spectrometer with an Electrospray Ionization (ESI) source.
-
Chromatographic Conditions:
| Parameter | Recommended Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.9 µm particle size | High efficiency and speed.[5] |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase, provides protons for ionization.[4] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting the compound. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to 5% B over 0.5 minutes, and equilibrate for 2.5 minutes. | Ensures elution of a wide range of potential impurities.[5] |
| Flow Rate | 0.3 mL/min | Compatible with standard 2.1 mm ID columns and ESI-MS.[5] |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 1 µL | Minimizes peak broadening.[5] |
| UV Detection | 254 nm | Aromatic systems typically absorb strongly at this wavelength. |
| MS Mode | ESI Positive | The basic nitrogen atoms are readily protonated. |
| MS Scan Range | m/z 100 - 500 | Covers the expected mass of the parent ion and potential dimers. |
Data Interpretation
-
Purity: A pure sample will exhibit a single major peak in the UV chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Molecular Weight Confirmation: The molecular formula of this compound is C₆H₄ClN₃, with a monoisotopic mass of 153.01 Da.[6] The ESI-MS spectrum should show a protonated molecular ion [M+H]⁺ at m/z 154.0 . A crucial confirmatory feature is the isotopic pattern of chlorine: a second peak at m/z 156.0 ([M+2+H]⁺) with approximately one-third the intensity of the m/z 154.0 peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Spectroscopic Analysis: Definitive Structure Elucidation
While chromatography confirms purity and molecular weight, it does not define the exact atomic connectivity. NMR and FTIR spectroscopy provide this crucial structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[7] It is an excellent tool for confirming the presence of the key structural motifs of the imidazopyridine core.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[8]
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| 3150 - 3000 | Aromatic C-H Stretch | Medium, sharp | Corresponds to the C-H bonds on the fused aromatic rings.[8] |
| ~3100 - 2800 | Imidazole N-H Stretch | Broad | Characteristic of N-H bond in a hydrogen-bonded ring system. |
| 1620 - 1450 | C=C and C=N Ring Stretch | Strong, multiple | Defines the aromatic and heteroaromatic ring framework.[9] |
| 1300 - 1000 | C-N Stretch | Medium | From the imidazole and pyridine portions of the molecule. |
| 850 - 750 | C-Cl Stretch | Strong | Indicative of the chloro-substituent on the aromatic ring.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice as it can solubilize the compound and its N-H proton is readily observable.
-
Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher field NMR spectrometer.
The structure of this compound has three distinct aromatic protons and six unique carbons.
-
¹H NMR (in DMSO-d₆):
-
~δ 13.0-13.5 (s, 1H): This broad singlet corresponds to the N-H proton of the imidazole ring.
-
~δ 8.5 (s, 1H): The proton at the C2 position of the imidazole ring.
-
~δ 8.2 (d, 1H): The proton at the C4 position, adjacent to the pyridine nitrogen.
-
~δ 7.5 (d, 1H): The proton at the C7 position.
-
(Note: Exact chemical shifts and coupling constants can vary based on solvent and concentration, but the relative positions and multiplicities are key identifiers).
-
-
¹³C NMR (in DMSO-d₆):
Caption: Logic diagram showing the convergence of analytical data.
Conclusion
The analytical characterization of this compound requires a synergistic combination of chromatographic and spectroscopic techniques. By following the protocols outlined in this application note, researchers can confidently verify the purity, molecular weight, functional group composition, and precise chemical structure of this important building block. This rigorous, multi-technique approach ensures data integrity and provides the solid analytical foundation necessary for advancing drug discovery and development programs.
References
- Al-Ostath, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central.
- Di Giorgio, C., et al. (2020). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI.
- Manikandan, A., et al. (2019). 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. National Center for Biotechnology Information.
- Geronimo, I., et al. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI.
- U.S. Environmental Protection Agency. 1H-Imidazo[4,5-b]pyridine, 6-chloro-2-(trifluoromethyl)- - Substance Details.
- Akyuz, S., et al. (2007). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate.
- Nayyar, A., et al. (2018). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central.
- SIELC Technologies. (2018). 1H-Imidazo[4,5-b]pyridine.
- Williams, F. M., et al. (2012). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. National Center for Biotechnology Information.
- Patel, K., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
- PubChem. chloro-1H-imidazo(4,5-c)pyridine. National Center for Biotechnology Information.
- Reddy, T. S., et al. (2019). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. Wiley Online Library.
- Al-Alwani, M. A. M., et al. (2023). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. National Center for Biotechnology Information.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Imidazo[4,5-b]pyridine | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
- 6. chloro-1H-imidazo(4,5-c)pyridine | C6H4ClN3 | CID 19388379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Regioselective N-alkylation of Imidazo[4,5-c]pyridines
Introduction: Beyond the Core Scaffold
The imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. As a structural bioisostere of purine, it provides a versatile framework for interacting with a multitude of biological targets, leading to compounds with potential therapeutic applications ranging from anticancer to antimicrobial agents.[1][2] However, the true potential of this scaffold is often unlocked through synthetic diversification, with N-alkylation being a primary and powerful strategy.
The introduction of alkyl groups onto the nitrogen atoms of the imidazo[4,5-c]pyridine ring system profoundly influences the molecule's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity. These modifications, in turn, can dramatically alter pharmacological activity, metabolic stability, and target-binding affinity.[3]
This guide provides a comprehensive overview of the experimental procedure for N-alkylation of imidazo[4,5-c]pyridines. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind experimental choices, and the critical techniques for ensuring a successful and reproducible synthesis. The central challenge in this chemistry—controlling the site of alkylation (regioselectivity)—will be a key focus.
The Chemical Rationale: Understanding Regioselectivity
The imidazo[4,5-c]pyridine system contains multiple nitrogen atoms that are potential sites for alkylation. The system exists in a state of prototropic tautomerism, where the acidic proton on the imidazole ring can reside on different nitrogen atoms. This dynamic equilibrium is the root of the regioselectivity challenge.[4]
The primary sites of interest for alkylation are the two imidazole nitrogens and the pyridine nitrogen (designated N-5). The NH moiety is weakly acidic, and its deprotonation by a base generates a nucleophilic anion that readily attacks an electrophilic alkylating agent.[4]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-1H-imidazo[4,5-c]pyridine
Welcome to the technical support center for the synthesis of 6-Chloro-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your synthesis, troubleshooting common issues, and understanding the causality behind each experimental step. Our goal is to empower you to achieve higher yields, improve purity, and confidently navigate the challenges of this synthesis.
Introduction: The Importance of the Imidazo[4,5-c]pyridine Scaffold
The 1H-imidazo[4,5-c]pyridine core, an isomer of purine, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are key components in a wide range of biologically active compounds, investigated for applications ranging from anticancer to antiviral therapies.[1][2] this compound, in particular, serves as a crucial intermediate, where the chlorine atom provides a reactive handle for further functionalization and library development.[3]
However, the synthesis of this valuable building block can be challenging, with yield and purity being common hurdles. This guide provides a structured approach to identifying and resolving these issues.
Core Synthetic Pathway
The most common and reliable route to this compound involves a two-stage process: the preparation of a key diamine intermediate, followed by an acid-catalyzed cyclization to form the imidazole ring.
Caption: General two-stage synthesis of this compound.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during the synthesis.
Question 1: My overall yield is significantly lower than expected. Where should I start investigating?
Low overall yield is a common complaint. The most effective way to troubleshoot is to analyze each stage of the reaction independently.
Answer:
A low overall yield can originate from inefficiencies in either the diamine formation (Stage 1) or the final cyclization (Stage 2). A systematic approach is crucial.
Step-by-Step Troubleshooting Workflow:
-
Analyze the Intermediate: Before starting the cyclization (Stage 2), isolate a small sample of your crude 2,3-Diamino-5-chloropyridine (the product of Stage 1). Verify its purity and identity via TLC, ¹H NMR, or LC-MS.
-
If the intermediate is impure or the yield is low: The problem lies in Stage 1. Focus your efforts on optimizing the nitration and/or reduction steps. Incomplete reduction is a frequent issue; the presence of the nitro-intermediate can inhibit the subsequent cyclization.
-
If the intermediate is clean and the yield is high: The problem is in Stage 2, the cyclization reaction. Proceed to the points below.
-
-
Investigate the Cyclization Reaction (Stage 2):
-
Reagent Quality: The purity of your cyclizing agent is paramount.
-
Formic Acid: Use a high-purity grade (>98%). Older bottles can absorb water, which is detrimental to the reaction as it proceeds via a dehydration mechanism.[4]
-
Triethyl Orthoformate: This reagent is sensitive to moisture and can hydrolyze. Use a freshly opened bottle or distill it before use.
-
-
Reaction Conditions: Temperature and reaction time are critical. The cyclization is a condensation-dehydration reaction that requires sufficient thermal energy to drive it to completion. Refluxing in formic acid for several hours is a standard procedure.[4] If the reaction is incomplete, consider extending the reflux time.
-
Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions, especially if your diamine intermediate is sensitive to air. Diaminopyridines can darken upon exposure to air, indicating potential degradation.[5][6]
-
Caption: Decision workflow for troubleshooting low yield.
Question 2: My TLC plate shows multiple spots after the cyclization reaction. What are the likely impurities?
Answer:
The formation of multiple byproducts during the cyclization of 2,3-Diamino-5-chloropyridine is a clear indicator of incomplete reaction or side reactions.
| Impurity Identity | Probable Cause | TLC Appearance (vs. Product) | How to Resolve |
| Starting Material | Insufficient reaction time, temperature too low, or poor quality cyclizing agent. | More polar (lower Rf) than the product. | Increase reflux time, ensure the correct temperature is reached, and use high-purity formic acid or triethyl orthoformate. |
| N-formyl Intermediate | The reaction has not fully cyclized. This is the intermediate before the final water molecule is eliminated. | Often very polar; may streak or remain at the baseline. | Continue refluxing. Adding a catalytic amount of a stronger acid (like p-TsOH) can sometimes help, but use with caution. |
| Oxidation Products | The diamine starting material was exposed to air for prolonged periods, especially at high temperatures. | Often colored (dark brown/black) spots. | Handle the diamine intermediate quickly and consider running the cyclization under an inert (N₂) atmosphere. |
Question 3: The reaction seems to work, but I struggle with the final purification. Any advice?
Answer:
Purification can be challenging due to the product's polarity and potential for salt formation.
-
Work-up Procedure: After the reaction is complete, the excess formic acid must be removed. Simply evaporating it can lead to a thick, hard-to-handle residue. A better approach is to cool the reaction mixture and carefully pour it onto crushed ice. Then, neutralize it with a base like aqueous ammonia or sodium carbonate until the pH is ~7-8. This will precipitate the crude product.
-
Filtration and Washing: Filter the precipitated solid and wash it thoroughly with cold water to remove inorganic salts. Then, wash with a small amount of a non-polar solvent like diethyl ether or hexanes to remove non-polar impurities.
-
Recrystallization: If the crude product is still not pure enough, recrystallization is often effective. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water. The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Column Chromatography: This should be a last resort due to being more labor-intensive. Use a silica gel column with a gradient elution, starting with a less polar solvent system (e.g., Dichloromethane) and gradually increasing the polarity by adding methanol. For example, a gradient of 0% to 5% Methanol in Dichloromethane often works well.
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control for maximizing yield and purity in the cyclization step?
A: The three most critical parameters are reagent purity, temperature, and water exclusion.
| Parameter | Importance & Rationale | Recommended Specification |
| Reagent Purity | Formic Acid: Water content is the enemy. The reaction is a dehydration; excess water can shift the equilibrium back towards the starting materials. Diamine: Impurities from the reduction step (e.g., remaining nitro compound) can lead to side products. | Formic Acid: >98% purity. Diamine: >95% purity by NMR/LCMS. |
| Temperature | The intramolecular cyclization and subsequent dehydration require significant activation energy. | Maintain a steady reflux. For formic acid, this is typically around 100-110 °C. |
| Water Exclusion | As a condensation reaction, the removal of water drives the reaction forward. | Use dry glassware and high-purity, anhydrous reagents. Consider using a Dean-Stark trap if using a solvent like toluene with triethyl orthoformate. |
Q: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point. A 95:5 or 90:10 DCM:MeOH ratio usually provides good separation.
-
Visualization: Use a UV lamp (254 nm). The imidazopyridine ring is UV active.
-
What to Look For: Spot your starting material (2,3-diamino-5-chloropyridine) in one lane and the reaction mixture in another. The reaction is complete when the starting material spot has been completely consumed and a new, typically less polar (higher Rf), spot corresponding to the product is dominant.
Q: Are there alternative methods to the formic acid cyclization?
A: Yes, several methods exist, though the formic acid route is common due to its simplicity and low cost.
-
Triethyl Orthoformate: This can be used as both the C1 source and a dehydrating agent. It often gives cleaner reactions but is more expensive. The reaction is typically run at reflux, sometimes with an acid catalyst.[4]
-
Condensation with Aldehydes: Reacting the diamine with an aldehyde followed by an oxidation step can yield 2-substituted imidazo[4,5-c]pyridines. This is useful for building diversity but adds complexity if the unsubstituted core is the target.[7]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,3-Diamino-5-chloropyridine (Intermediate)
This protocol is a representative synthesis based on common reduction methods. Researchers should always first consult primary literature and perform appropriate safety assessments.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-chloro-3-nitropyridine (1.0 eq).
-
Reagents: Add ethanol (10-15 mL per gram of starting material) and water (2-3 mL per gram). To this suspension, add reduced iron powder (3.0-4.0 eq) and a catalytic amount of concentrated hydrochloric acid (approx. 0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is exothermic and may require initial cooling. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once complete, cool the mixture and filter it through a pad of Celite while still warm to remove the iron salts. Wash the Celite pad with hot ethanol.
-
Isolation: Combine the filtrate and washings and evaporate the solvent under reduced pressure. The resulting crude residue can be purified by recrystallization from a suitable solvent (e.g., water/ethanol) or used directly in the next step if purity is deemed sufficient.
Protocol 2: Cyclization to this compound
-
Setup: In a round-bottom flask fitted with a reflux condenser, place the crude or purified 2,3-diamino-5-chloropyridine (1.0 eq).
-
Reagent Addition: Add an excess of high-purity formic acid (>98%, approx. 10-20 eq).
-
Reaction: Heat the mixture to reflux (100-110 °C) and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the flask to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization & Precipitation: Stir the aqueous mixture and slowly add concentrated aqueous ammonia until the pH is basic (pH 8-9). A solid will precipitate.
-
Isolation & Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold diethyl ether. Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
References
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. [Link]
- 2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. (2013). Acta Crystallographica Section E. [Link]
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). ACS Omega. [Link]
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022). Molecules. [Link]
- Synthetic method of 2-amino-3,5-dichloropyridine.
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). Molecules. [Link]
- Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. (2018). ACS Omega. [Link]
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]
- Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (2017).
- Antimitotic agents: synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. (1990). Journal of Medicinal Chemistry. [Link]
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences. [Link]
- An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide deriv
- 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. (2018). Molbank. [Link]
- Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (2018). Chemistry Central Journal. [Link]
- Understanding 4,6-Dichloro-1H-imidazo[4,5-c]pyridine: Properties and Sourcing from China. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- chloro-1H-imidazo(4,5-c)pyridine. PubChem. [Link]
- 6-Chloro-3H-imidazo(4,5-c)pyridine. PubChem. [Link]
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
- A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. (2021). Journal of Biological Chemistry. [Link]
- Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Deriv
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2020). Iranian Journal of Pharmaceutical Research. [Link]
- A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antimitotic agents: synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 6-Chloro-1H-imidazo[4,5-c]pyridine
Welcome to the technical support guide for the purification of crude 6-Chloro-1H-imidazo[4,5-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this valuable heterocyclic intermediate. The following troubleshooting guides and FAQs are based on established chemical principles and practical laboratory experience to help you navigate common challenges and achieve high purity for your downstream applications.
Purification Strategy Selection
The optimal purification strategy depends on the impurity profile of your crude material. A preliminary Thin-Layer Chromatography (TLC) analysis is essential for making an informed decision. The flowchart below outlines a logical approach to selecting your primary purification technique.
Caption: Fig 1. Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Recrystallization Issues
Q1: My compound will not crystallize from solution, or it has "oiled out." What should I do?
A1: This is a common issue that typically arises from two main causes: supersaturation or the presence of impurities that depress the melting point.
-
Causality: When a solution is supersaturated or cools too quickly, the compound may not have sufficient time to form an ordered crystal lattice, resulting in an amorphous solid or a liquid (oil). Impurities can also interfere with lattice formation.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous pure batch if available.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boiling and evaporate a portion of the solvent to increase the concentration. Allow it to cool slowly again.
-
Re-evaluate Solvent System: If the compound remains an oil, it may be melting in the hot solvent. The boiling point of your solvent might be higher than the melting point of your compound. Select a solvent with a lower boiling point. If impurities are the cause, the oil may contain a high concentration of them. Try to isolate the oil, dissolve it in a different solvent (like dichloromethane), and pass it through a small plug of silica gel to remove polar impurities before attempting recrystallization again.
-
Q2: My recovery yield after recrystallization is very low. How can I improve it?
A2: Low yield is often a result of using an inappropriate solvent or an excess amount of it.
-
Causality: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor, leading to poor recovery.
-
Troubleshooting Steps:
-
Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the boiling solvent in small portions until dissolution is just complete.
-
Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.
-
Recover from Mother Liquor: Concentrate the mother liquor (the liquid filtered off the crystals) by about 50% and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and should be analyzed separately by TLC.
-
Check Solvent Choice: Refer to the solvent selection table below. If your product is too soluble even at low temperatures, a different solvent or a binary solvent system (e.g., Ethanol/Water, Dichloromethane/Hexane) is required.
-
| Solvent | Boiling Point (°C) | Characteristics |
| Ethanol | 78 | Good starting point for polar compounds. |
| Isopropanol | 82 | Similar to ethanol, slightly less polar. |
| Acetonitrile | 82 | Aprotic polar solvent. |
| Ethyl Acetate | 77 | Medium polarity. |
| Dichloromethane (DCM) | 40 | Good for less polar compounds; often used with a non-polar co-solvent like hexane. |
| Water | 100 | Only suitable if the compound is insoluble in cold water but soluble in hot water. |
Table 1: Common Recrystallization Solvents.
Column Chromatography Issues
Q1: I am getting poor separation of my product from an impurity on the column. The TLC showed separation, so what went wrong?
A1: This discrepancy between TLC and column performance usually points to issues with column packing, sample loading, or solvent choice.
-
Causality: Column chromatography relies on the differential partitioning of compounds between the mobile and stationary phases.[1] A poorly packed column contains cracks or channels that allow the solvent and sample to travel through without proper interaction, leading to broad bands and poor resolution. Overloading the column saturates the stationary phase, causing bands to overlap.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Your TLC should show the product with a retention factor (Rf) of approximately 0.25-0.35 for optimal column separation. If the Rf is too high (>0.5), the compound will elute too quickly. Decrease the polarity of the eluent (e.g., increase the hexane ratio in an Ethyl Acetate/Hexane system).
-
Proper Column Packing: Use the "slurry method" for a homogeneously packed column.[2] Mix the silica gel with your starting eluent to form a free-flowing slurry and pour it into the column. Gently tap the column as it settles to dislodge air bubbles. Never let the top of the silica run dry.
-
Sample Loading: For the best resolution, dissolve your crude product in a minimal amount of a strong solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading"). This creates a very narrow starting band.
-
Check Column Dimensions: Do not overload the column. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude sample.
-
Acid-Base Extraction Issues
Q1: After neutralizing the acidic aqueous layer, my product is not precipitating, or it's forming an emulsion.
A1: Failure to precipitate suggests the protonated salt is still soluble, while emulsions are common when dealing with complex mixtures.
-
Causality: this compound is a basic compound due to the nitrogen atoms in the imidazopyridine ring system.[3][4] It can be protonated with an acid (like 1M HCl) to form a water-soluble salt.[5][6] Upon neutralization with a base (like NaOH or NaHCO₃), the neutral, water-insoluble compound should precipitate. If it doesn't, its concentration might be too low or its neutral form might have some water solubility. Emulsions are stabilized colloidal suspensions of organic material in the aqueous phase.
-
Troubleshooting Steps:
-
Ensure Complete Neutralization: Check the pH of the aqueous layer with pH paper or a meter. Continue adding base until the solution is distinctly basic (pH > 9).
-
Back-Extraction: If the product does not precipitate, it may still be dissolved in the water. Extract the neutralized aqueous layer multiple times with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate. The neutral product will move back into the organic layer.[7] Combine the organic extracts, dry with a drying agent (like Na₂SO₄), and evaporate the solvent to recover your product.
-
Breaking Emulsions: To break an emulsion, try adding a small amount of saturated aqueous sodium chloride (brine).[8] The high ionic strength of the brine solution helps to destabilize the emulsion and force the separation of layers. Swirling the separatory funnel gently, rather than vigorous shaking, can also prevent emulsion formation.
-
Caption: Fig 2. Workflow for Acid-Base Extraction of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: Understanding these properties is crucial for designing purification protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | [9] |
| Molecular Weight | 153.57 g/mol | [9] |
| Calculated LogP | 1.4 | [9] |
| pKa (Predicted) | ~7.0 (for the conjugate acid) | [10] |
| Appearance | Typically an off-white to light brown solid | General Knowledge |
Table 2: Physicochemical Properties. The LogP value suggests moderate polarity, making it soluble in a range of organic solvents but largely insoluble in water in its neutral form. The basic pKa confirms that acid-base extraction is a viable technique.
Q2: What are the most common impurities I should expect?
A2: Impurities are typically related to the synthetic route. Common synthetic pathways for imidazopyridines involve the cyclization of diaminopyridines or reactions starting from substituted pyridines.[11][12][13] Therefore, common impurities may include:
-
Unreacted starting materials (e.g., substituted diaminopyridines).
-
Reagents from side-reactions.
-
Regioisomers formed during cyclization.[14]
-
Polymeric or tar-like materials from degradation.
Q3: What is a good starting solvent system for column chromatography?
A3: Based on the compound's moderate polarity, a good starting point for normal-phase silica gel chromatography is a mixture of a non-polar and a polar solvent.
-
Recommended Starting Systems:
-
Ethyl Acetate / Hexanes (or Heptane): Start with 30-50% Ethyl Acetate in Hexanes and gradually increase the polarity.
-
Dichloromethane / Methanol: Start with 1-2% Methanol in Dichloromethane. This system is more polar and is useful if the compound does not move in Ethyl Acetate/Hexanes. Several literature procedures for similar compounds use DCM-based eluents.[15][16]
-
-
TLC is Key: Always develop a solvent system using TLC first. The ideal eluent will give your product an Rf value of 0.25-0.35.
Q4: How can I definitively confirm the purity of my final product?
A4: A single method is rarely sufficient. A combination of techniques is required to establish purity and confirm identity.
-
Thin-Layer Chromatography (TLC): The purified sample should appear as a single spot in multiple different solvent systems.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for purity assessment. A pure sample should show a single peak, and purity can be quantified as >95% or >99% based on the peak area.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will not only confirm the chemical structure of your compound but can also reveal the presence of impurities if their peaks are visible.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[11]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Solvent System Selection: Develop an eluent system using TLC (e.g., 50% Ethyl Acetate/Hexanes) that provides an Rf of ~0.3 for the product.
-
Column Packing: For 1g of crude material, slurry pack a column with ~50g of silica gel in your starting eluent. Ensure there are no air bubbles. Add a thin layer of sand to the top to protect the silica bed.
-
Sample Loading (Dry Method): Dissolve the 1g of crude product in a minimal amount of DCM (~5-10 mL). Add ~2g of silica gel to this solution. Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained. Carefully layer this powder onto the sand at the top of the column.
-
Elution: Carefully add the eluent to the column. Using gentle air pressure or a pump, begin eluting the column, collecting fractions (e.g., 10-20 mL per tube).
-
Fraction Analysis: Spot every few fractions on a TLC plate. Visualize under UV light.
-
Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified solid.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product (e.g., 1g) in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (50 mL).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M Hydrochloric Acid (50 mL). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated product will be in the top aqueous layer.
-
Separation: Drain the bottom organic layer (which contains neutral impurities) and set it aside.
-
Wash (Optional): To remove any trapped organic impurities from the aqueous layer, add ~20 mL of fresh DCM, shake gently, and discard the organic layer. Repeat this wash.
-
Neutralization: Drain the acidic aqueous layer into a clean flask and cool it in an ice bath. Slowly add 2M Sodium Hydroxide solution while stirring until the pH is >9 (check with pH paper). A precipitate of the pure product should form.
-
Isolation:
-
If a solid precipitates: Collect the solid by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.
-
If no solid precipitates (or for maximum recovery): Transfer the basic aqueous solution back to the separatory funnel and extract it three times with DCM (3 x 30 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified product.
-
References
- University of Colorado, Boulder. (n.d.). Acid-Base Extraction.
- Wikipedia. (2023). Acid–base extraction.
- Nayak, S. K., et al. (2014). 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. Acta Crystallographica Section E, 70(Pt 7), o769.
- CSB SJU Chemistry. (2020). Acid base extraction. YouTube.
- OChemTutor. (2020). Acid-Base Extraction Tutorial. YouTube.
- El Kihel, A., et al. (2017). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank, 2017(3), M949.
- Taylor & Francis. (n.d.). Acid-base extraction – Knowledge and References.
- Acros Pharmatech. (n.d.). 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine.
- Chandran, K., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega, 3(4), 4241–4249.
- Elslager, E. F., et al. (1985). Antimitotic agents: synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. Journal of Medicinal Chemistry, 28(6), 717-727.
- Soural, M., et al. (2015). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 17(10), 591-599.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19388379, chloro-1H-imidazo(4,5-c)pyridine.
- Phenomenex. (2023). Column Chromatography: Principles, Procedure, and Applications.
- Popović-Grle, S., et al. (2005). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Chimica Slovenica, 52(4), 426-432.
- Gorska, K., & Wzgarda-Raj, K. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5757.
- Nichols, L. (2022). Column Chromatography. YouTube.
- Scott, J. S., et al. (2011). 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka. Bioorganic & Medicinal Chemistry Letters, 21(3), 932-935.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- Salih, N., et al. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. International Journal of Molecular Sciences, 25(5), 2686.
- Beilstein-Institut. (2022). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry.
- Chemdad. (n.d.). 3H-Imidazo[4,5-c]pyridine-4-carbonitrile, 6-chloro-.
Sources
- 1. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 2. youtube.com [youtube.com]
- 3. 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chloro-1H-imidazo(4,5-c)pyridine | C6H4ClN3 | CID 19388379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3H-Imidazo[4,5-c]pyridine-4-carbonitrile, 6-chloro- Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antimitotic agents: synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. hrcak.srce.hr [hrcak.srce.hr]
optimizing reaction conditions for imidazo[4,5-c]pyridine synthesis
Technical Support Center: Synthesis of Imidazo[4,5-c]pyridines
Welcome to the technical support guide for the synthesis of imidazo[4,5-c]pyridines. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. As bioisosteres of purines, imidazo[4,5-c]pyridines are privileged structures in medicinal chemistry, appearing in compounds investigated as kinase inhibitors, antiviral agents, and more.[1][2]
This guide provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on the most prevalent synthetic route: the condensation of a pyridine-3,4-diamine with a carbonyl compound (or its equivalent). We will explore the causality behind common issues and provide robust, actionable solutions.
Part 1: Foundational Synthesis & Mechanism
The most common and direct approach to the imidazo[4,5-c]pyridine core involves the condensation of a 3,4-diaminopyridine with an aldehyde, followed by an oxidative cyclization. Understanding this pathway is critical for effective troubleshooting.
Caption: General reaction pathway for imidazo[4,5-c]pyridine synthesis.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: Which coupling partner should I choose: an aldehyde, a carboxylic acid, or an orthoester?
This is a critical decision that depends on your substrate's stability and desired reaction conditions.
-
Aldehydes: This is often the most direct route. The reaction involves condensation to form a Schiff base, followed by cyclization and oxidation.[3] The oxidation can occur via an external oxidant (like p-benzoquinone) or sometimes by air, especially at elevated temperatures.[2][4] This method is suitable for a wide range of aromatic and aliphatic aldehydes.
-
Carboxylic Acids: Condensation with carboxylic acids requires harsh dehydrating conditions to drive the reaction. Polyphosphoric acid (PPA) at high temperatures is a classic choice, acting as both a catalyst and a dehydrating agent.[3] This method is robust but may not be suitable for sensitive substrates that cannot tolerate high heat and strong acid.
-
Orthoesters (e.g., Triethyl Orthoformate): These are excellent reagents for installing a hydrogen at the 2-position of the imidazole ring. The reaction typically requires an acid catalyst, such as ytterbium triflate, and proceeds under less harsh conditions than with carboxylic acids.[3]
| Coupling Partner | Typical Conditions | Advantages | Disadvantages |
| Aldehyde | Oxidant (e.g., p-benzoquinone, air), Solvent (DMF, Toluene, EtOH), 80-120°C | High functional group tolerance; direct route. | Requires an oxidation step which can sometimes lead to side products (see Troubleshooting). |
| Carboxylic Acid | Polyphosphoric Acid (PPA) or Eaton's Reagent, 150-200°C | Simple procedure; no external oxidant needed. | Harsh conditions; not suitable for sensitive functional groups. |
| Orthoester | Acid catalyst (e.g., Yb(OTf)₃, p-TsOH), Reflux | Good for unsubstituted C2 position; milder than PPA. | Limited to C2-H installation; can require longer reaction times. |
Part 3: Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Question: My condensation reaction between 3,4-diaminopyridine and an aldehyde is giving a very low yield. I've confirmed the starting materials are pure. What should I investigate?
This is a common problem that can often be solved by systematically evaluating the reaction parameters. Low yields typically stem from an incomplete reaction, suboptimal conditions preventing cyclization, or competing side reactions.[5]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low product yield.
Detailed Explanations:
-
Incomplete Reaction: The initial condensation to form the Schiff base is a reversible reaction that eliminates water.[5] If water is not effectively removed, the equilibrium will not favor the product. For reactions run at high temperatures, a Dean-Stark trap is effective. For lower temperature reactions, adding a drying agent like anhydrous MgSO₄ or molecular sieves can be beneficial.
-
Stalled Cyclization/Oxidation: The final step is the aromatization of the dihydro-imidazopyridine intermediate. This is an oxidation process. While vigorous refluxing in air can sometimes be sufficient, it is often slow and inefficient.[5] The inclusion of a mild oxidizing agent is highly recommended. If you observe an intermediate with a molecular weight 2 units higher than your product, this is a strong indication of incomplete oxidation.[1]
-
Sub-optimal pH: For condensations involving carboxylic acid equivalents like orthoesters, a catalytic amount of acid is often beneficial to facilitate the reaction.[5]
Issue 2: Formation of an Unexpected Side Product
Question: My LCMS analysis shows a major peak with a mass of +16 compared to my expected product. What is this and how can I prevent it?
This is a classic sign of N-oxide formation . The pyridine nitrogen is susceptible to oxidation, especially if harsh oxidizing conditions are used or if the reaction is exposed to air at high temperatures for extended periods.[5]
Prevention and Remediation:
-
Control of Oxidant: If using an external oxidant, ensure you are using the correct stoichiometry (typically 1.0-1.2 equivalents). Using a milder oxidant or carefully controlling the reaction temperature and time can minimize N-oxide formation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) will prevent aerial oxidation, which is a common culprit, especially during long reaction times at reflux.
-
Remediation (Deoxygenation): If the N-oxide is already formed, it can often be reduced back to the parent heterocycle. A common method is treatment with phosphorus trichloride (PCl₃) in a solvent like chloroform or by catalytic hydrogenation.[5]
Issue 3: Difficulty with Product Purification
Question: My product seems to be streaking badly on my silica gel column, and I'm getting poor separation and recovery. What purification strategies do you recommend?
Imidazo[4,5-c]pyridines contain multiple basic nitrogen atoms, which can interact strongly with the acidic silica gel surface. This leads to the tailing and poor recovery you are observing.
Recommended Strategies:
-
Modify the Mobile Phase: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.5-1% TEA to your hexane/ethyl acetate or DCM/methanol mobile phase. This will compete for the acidic sites on the silica, allowing your product to elute more cleanly.
-
Ammonia: For very polar compounds, using a mobile phase like DCM/Methanol with 1% ammonium hydroxide can be effective.
-
-
Switch to a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Reverse-Phase Chromatography (C18): If your compound has sufficient organic character, reverse-phase purification using a water/acetonitrile or water/methanol gradient is an excellent option.
-
-
Recrystallization: If a high-purity crude product can be obtained (>90%), recrystallization is an ideal final purification step to yield material of excellent quality. Experiment with solvent systems like ethanol, isopropanol, or ethyl acetate/hexane mixtures.
Part 4: Experimental Protocol
Protocol 1: General Synthesis of a 2-Aryl-imidazo[4,5-c]pyridine
This protocol describes the synthesis of a 2-aryl substituted imidazo[4,5-c]pyridine from 3,4-diaminopyridine and a substituted benzaldehyde using p-benzoquinone as the oxidant.
Materials:
-
3,4-Diaminopyridine (1.0 eq)
-
Substituted Benzaldehyde (1.05 eq)
-
p-Benzoquinone (1.1 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-diaminopyridine (1.0 eq) and the substituted benzaldehyde (1.05 eq).
-
Add DMF to create a solution with a concentration of approximately 0.2 M with respect to the diaminopyridine.
-
Add p-benzoquinone (1.1 eq) to the mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 4-8 hours.
-
Monitor the reaction: Use TLC or LCMS to track the consumption of the 3,4-diaminopyridine.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the dark solution into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) containing 1% triethylamine to obtain the pure product.
References
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
- Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. [Link]
- Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH. [Link]
- Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace. [Link]
- Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. [Link]
- Synthesis of functionalized imidazo[4,5-c]pyridine.
- Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
preventing byproduct formation in imidazo[4,5-c]pyridine reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Byproduct Formation
Welcome to the Technical Support Center for imidazo[4,5-c]pyridine synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming common challenges, specifically the formation of unwanted byproducts. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive experience in the field to ensure you can achieve optimal yields and purity in your reactions.
Troubleshooting Guide: Common Byproduct Scenarios
The synthesis of the imidazo[4,5-c]pyridine scaffold, a crucial core in many pharmacologically active compounds, can be hampered by the formation of various byproducts.[1][2] This guide will walk you through identifying and mitigating these issues.
Issue 1: Formation of Regioisomers during N-Alkylation
Question: I am attempting to N-alkylate my imidazo[4,5-c]pyridine, but I'm consistently obtaining a mixture of regioisomers. How can I improve the selectivity of this reaction?
Answer: The imidazo[4,5-c]pyridine core possesses multiple nitrogen atoms that are susceptible to alkylation, leading to the formation of regioisomeric products. The primary sites for alkylation are the nitrogen atoms in the imidazole ring and the pyridine ring. The tautomeric nature of the N-H proton in the imidazole ring means that alkylation can occur at different positions.[3] Controlling the regioselectivity is highly dependent on the reaction conditions.[3]
Probable Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incorrect Base/Solvent System | The choice of base and solvent significantly influences the site of alkylation. For instance, nonpolar solvents under basic conditions may favor alkylation at one nitrogen over another.[3] | 1. Screen different bases: Experiment with a range of bases such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). 2. Vary the solvent: Test various solvents with different polarities, for example, dimethylformamide (DMF), tetrahydrofuran (THF), dioxane, or acetonitrile (ACN).[3] 3. Consider temperature effects: Lowering the reaction temperature can sometimes enhance selectivity. |
| Steric Hindrance | The steric bulk of both the substrate and the alkylating agent can direct the alkylation to the most accessible nitrogen atom. | 1. Modify the alkylating agent: If possible, use an alkylating agent with a different steric profile. 2. Protect sterically accessible nitrogens: In complex molecules, a protecting group strategy might be necessary to block unwanted alkylation sites. |
| Electronic Effects | The electron density at each nitrogen atom, influenced by substituents on the imidazo[4,5-c]pyridine ring, will affect its nucleophilicity and, consequently, the site of alkylation. | 1. Analyze the electronic properties of your substrate: Consider how electron-donating or electron-withdrawing groups might be influencing the reactivity of the different nitrogen atoms. 2. Theoretical modeling: In some cases, computational chemistry can help predict the most likely site of alkylation. |
Experimental Protocol: Screening for Optimal N-Alkylation Conditions
-
Setup: In parallel reaction vials, add your imidazo[4,5-c]pyridine substrate (1.0 eq).
-
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., DMF, THF, Dioxane).
-
Base Addition: Add a different base (e.g., NaH, K2CO3, Cs2CO3) (1.1 - 2.2 eq.) to each corresponding vial.
-
Alkylating Agent: Add the alkylating agent (1.0 - 1.2 eq.) to each vial.
-
Reaction: Stir the reactions at a set temperature (e.g., room temperature, 50 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis: Analyze the product mixture from each reaction to determine the ratio of regioisomers.
Issue 2: Incomplete Cyclization Leading to Stable Intermediates
Question: My reaction to form the imidazole ring of the imidazo[4,5-c]pyridine is not going to completion, and I am isolating a stable intermediate. What can I do to drive the reaction forward?
Answer: The final cyclization step to form the imidazole ring is a condensation reaction that eliminates a molecule of water.[3] If this water is not effectively removed, the reaction can be inhibited from reaching completion.[3] Additionally, insufficient energy or suboptimal pH can lead to incomplete cyclization.
Probable Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Heat | Many cyclization reactions require a significant amount of thermal energy to overcome the activation barrier.[3] | 1. Increase reaction temperature: Gradually increase the temperature of the reaction mixture. 2. Switch to a higher-boiling solvent: If the current solvent's boiling point is limiting the temperature, consider switching to a solvent like toluene, xylene, or dimethyl sulfoxide (DMSO).[1] 3. Microwave irradiation: Microwave-assisted synthesis can often accelerate these types of reactions and improve yields.[2] |
| Water Accumulation | The condensation reaction produces water, which can reverse the reaction if not removed.[3] | 1. Dean-Stark trap: For reactions run at high temperatures in a suitable solvent (e.g., toluene), a Dean-Stark apparatus is highly effective for azeotropic removal of water.[3] 2. Dehydrating agents: Add a compatible drying agent, such as molecular sieves, to the reaction mixture. |
| Sub-optimal pH | The pH of the reaction can be critical, especially for condensations involving carboxylic acids or their equivalents, which often require acidic conditions to proceed efficiently.[3] | 1. Add a catalytic amount of acid: For reactions with orthoesters or similar reagents, adding a catalytic amount of an acid like p-toluenesulfonic acid (p-TSA) can be beneficial.[3] 2. Buffer the reaction: In some cases, maintaining a specific pH range with a buffer can improve the reaction outcome. |
Workflow for Overcoming Incomplete Cyclization
Caption: Troubleshooting workflow for incomplete cyclization.
Issue 3: Formation of N-Oxide Byproducts
Question: I am observing the formation of an N-oxide on the pyridine ring of my imidazo[4,5-c]pyridine. How can I prevent this, and can it be reversed?
Answer: The nitrogen atom in the pyridine ring is susceptible to oxidation, which leads to the formation of an N-oxide.[3] This is particularly common when using oxidative conditions or certain reagents during the synthesis.
Probable Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps for Prevention |
| Strong or Excess Oxidant | If your synthetic route involves an oxidation step, the choice and amount of the oxidizing agent are critical. Over-oxidation can lead to N-oxide formation. | 1. Use a milder oxidant: Consider replacing strong oxidants with milder alternatives. 2. Stoichiometric control: Carefully control the stoichiometry of the oxidizing agent to use the minimum amount required. 3. Lower reaction temperature: Perform the oxidation at a lower temperature to reduce the rate of N-oxide formation. |
| Air Oxidation | Prolonged reaction times or workups exposed to air can sometimes lead to slow oxidation of the pyridine nitrogen. | 1. Inert atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. 2. Degas solvents: Use solvents that have been degassed to remove dissolved oxygen. |
Troubleshooting for N-Oxide Reduction:
If the N-oxide has already formed, it can often be reduced back to the desired parent imidazo[4,5-c]pyridine.[3]
-
Catalytic Hydrogenation: A common and effective method is catalytic hydrogenation using a catalyst like Raney Nickel at room temperature and atmospheric pressure.[3]
-
Phosphorus Reagents: Reagents such as phosphorus trichloride (PCl3) or triphenylphosphine (PPh3) are also effective for the deoxygenation of pyridine N-oxides.[3][4]
Illustrative Reaction Scheme for N-Oxide Formation and Reduction
Caption: Reversible formation of N-oxide byproduct.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for imidazo[4,5-c]pyridines, and what are the key byproducts to watch for in each?
A1: The most prevalent methods involve the condensation of 3,4-diaminopyridine with carboxylic acids (or their equivalents) or with aldehydes under oxidative conditions.[2]
-
With Carboxylic Acids: The main challenge here is often incomplete cyclization. Driving the dehydration reaction to completion is key. Polyphosphoric acid (PPA) is often used as a dehydrating agent at elevated temperatures.[2]
-
With Aldehydes: This route requires an oxidative cyclocondensation.[5] A common issue is the formation of N-oxides if the oxidant is too harsh or used in excess.[3] Air oxidation can also occur but may be slow.[3]
Q2: How can I reliably distinguish between different N-alkylation regioisomers?
A2: A combination of spectroscopic techniques is typically required. 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously determining the site of alkylation by observing through-space and through-bond correlations between the alkyl group and the protons or carbons of the heterocyclic core.[6]
Q3: Are there any modern, greener alternatives to traditional solvents and reagents in imidazo[4,5-c]pyridine synthesis?
A3: Yes, there is a growing interest in developing more environmentally friendly synthetic methods. For instance, some syntheses have been successfully carried out in water under thermal conditions without the need for an external oxidative reagent, relying on air oxidation.[2] Additionally, the use of solid supports and microwave-assisted synthesis can reduce reaction times and solvent usage.[2]
Q4: My reaction yield is consistently low, even after addressing common byproduct issues. What else could be going wrong?
A4: Low yields can also be attributed to factors other than byproduct formation.
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.[3]
-
Purification Losses: Significant amounts of product can be lost during workup and purification steps like extraction and column chromatography.[3] It is crucial to optimize these procedures for your specific derivative.
-
Starting Material Purity: Ensure the purity of your starting materials, as impurities can interfere with the reaction.
References
- Common side reactions in the synthesis of imidazo[4,5-b]pyridines - Benchchem. (URL: )
- Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science - ACS Public
- Is there any antioxidant to avoid the formation of N-Oxide?
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. (URL: [Link])
- Synthesis of N-oxides of pyridines and related compounds - Organic Chemistry Portal. (URL: [Link])
- Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed. (URL: [Link])
- Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed. (URL: [Link])
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - NIH. (URL: [Link])
- pyridine-n-oxide - Organic Syntheses Procedure. (URL: [Link])
- Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides - YouTube. (URL: [Link])
- CN102249995A - Synthetic method for preparing pyridine N-oxide - Google P
- Synthesis of imidazo[4,5-c]pyridine - PrepChem.com. (URL: [Link])
- Synthesis of functionalized imidazo[4,5-c]pyridine.
- Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - NIH. (URL: [Link])
- Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (URL: [Link])
- Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review)
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation Studies of 6-Chloro-1H-imidazo[4,5-c]pyridine
Prepared by the Office of the Senior Application Scientist
This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals engaged in the stability and degradation analysis of 6-Chloro-1H-imidazo[4,5-c]pyridine. As a key heterocyclic building block in medicinal chemistry, understanding its stability profile is paramount for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).[1][2] This document provides foundational knowledge, detailed troubleshooting for common experimental hurdles, and validated protocols to guide your studies.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses high-level questions to orient researchers beginning stability studies on this compound.
Q1: What is this compound, and why is its stability critical?
A1: this compound is a heterocyclic compound featuring an imidazole ring fused to a pyridine ring, with a chlorine substituent. This scaffold is isosteric to purines, making it a "privileged structure" in medicinal chemistry for developing inhibitors of kinases, antivirals, and other therapeutic agents.[2] Stability testing is a non-negotiable regulatory requirement and a cornerstone of rational drug development.[3] It helps to:
-
Identify potential degradation products: These could be inactive, less active, or potentially toxic.
-
Determine shelf-life and storage conditions: Ensures the compound remains stable from synthesis to final formulation.
-
Develop stability-indicating analytical methods: These are methods that can separate the intact compound from its degradation products, which is crucial for quality control.[4]
Q2: What are the most likely degradation pathways for this molecule?
A2: Based on the fused imidazopyridine core and the chloro-substituent, the primary anticipated degradation pathways include:
-
Hydrolysis: The chloro group on the electron-deficient pyridine ring is susceptible to nucleophilic substitution by water or hydroxide ions, especially under acidic or basic conditions, potentially forming 6-Hydroxy-1H-imidazo[4,5-c]pyridine.
-
Oxidation: The electron-rich imidazole ring is a potential target for oxidative degradation. This can lead to complex ring-opening reactions.
-
Photodegradation: Imidazopyridine derivatives are known to be photosensitive.[5][6] Exposure to UV or even high-intensity visible light can induce radical-based reactions, leading to dimerization, oxidation, or other complex transformations.[7]
Q3: What are the standard "forced degradation" or "stress testing" conditions I must evaluate?
A3: Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and validate the analytical method's stability-indicating power.[3] The goal is typically to achieve 5-20% degradation.[3] Key conditions include:
-
Acidic Hydrolysis: (e.g., 0.1 M HCl)
-
Basic Hydrolysis: (e.g., 0.1 M NaOH)
-
Oxidation: (e.g., 3% H₂O₂)
-
Thermal Stress: (e.g., 60-80°C in solid state and in solution)
-
Photolytic Stress: (e.g., Exposure to UV/Vis light as per ICH Q1B guidelines)
Q4: Which analytical technique is best suited for starting these studies?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for stability studies.[8] It is ideal for separating non-volatile, thermally labile compounds like this compound from its potential degradation products.[4] A reverse-phase C18 column is a common and effective starting point. Gas Chromatography-Mass Spectrometry (GC-MS) can be a useful orthogonal technique for identifying volatile impurities or degradation products.[9][10]
Section 2: Troubleshooting Guide - Common Experimental Issues
This Q&A section addresses specific problems you may encounter during your experiments.
Q1: My compound is degrading almost completely in 0.1 M NaOH but shows no degradation in 0.1 M HCl. How do I achieve the target 5-20% degradation?
A1: This indicates high sensitivity to basic conditions and stability in acid.
-
For Basic Conditions: The causality is likely rapid nucleophilic substitution of the chlorine by hydroxide. To slow the reaction, you must reduce the stressor's intensity.
-
Action: Decrease the concentration of NaOH (e.g., to 0.01 M or even 0.001 M).
-
Action: Lower the temperature. Run the experiment at room temperature or even in an ice bath instead of heating.
-
Action: Reduce the exposure time. Sample at much earlier time points (e.g., 5, 15, 30 minutes) instead of hours.
-
-
For Acidic Conditions: The stability suggests the compound is protonated, which deactivates the ring towards nucleophilic attack. To encourage degradation, you must increase the stress.
-
Action: Increase the acid concentration (e.g., to 1 M HCl).
-
Action: Increase the temperature. Reflux the sample at a controlled temperature (e.g., 60°C or 80°C) and monitor over time.
-
Q2: My HPLC chromatogram after oxidative stress testing shows a broad, distorted peak for the parent compound and several smaller peaks that are not well-resolved. What should I do?
A2: This points to either an analytical method issue or complex degradation.
-
Method Troubleshooting: The primary goal is to ensure your HPLC method has "stability-indicating" power.
-
Action: Modify your gradient. A shallow gradient (e.g., changing the organic phase by 1-2% per minute) will provide better resolution between closely eluting peaks.
-
Action: Change the organic modifier. If you are using acetonitrile, try methanol, or vice-versa. The different solvent selectivity can significantly alter peak separation.
-
Action: Adjust the pH of the aqueous mobile phase. The ionization state of your compound and its degradation products affects retention. Buffering the mobile phase can sharpen peaks and improve resolution.
-
-
Investigative Action:
-
Action: Couple your HPLC to a mass spectrometer (LC-MS). This is the most direct way to determine the mass-to-charge ratio (m/z) of the new peaks and tentatively identify them as isomers, adducts, or ring-opened products.
-
Q3: I suspect my compound is degrading upon exposure to lab lighting, but the results are inconsistent. How do I definitively test for and manage photosensitivity?
A3: Inconsistent results are often due to uncontrolled light exposure. A systematic approach is required.
-
Confirmation Protocol: Follow ICH Q1B guidelines for photostability testing.
-
Action: Expose a solid sample and a solution of the compound to a calibrated light source providing controlled UV (200 Wh/m²) and visible (1.2 million lux hours) light.
-
Action: Run a "dark control" in parallel (same sample, wrapped in aluminum foil) to differentiate between photolytic and thermal degradation.
-
Action: Analyze both the light-exposed and dark control samples by HPLC. A significant increase in degradation in the exposed sample confirms photosensitivity.
-
-
Handling and Prevention:
-
Action: Always work with the compound in amber vials or glassware wrapped in aluminum foil.
-
Action: Use low-UV emission lighting in the laboratory where the compound is handled.
-
Q4: My mass balance is below 90% in my thermal degradation study. Where did the rest of the compound go?
A4: Poor mass balance suggests that not all degradation products are being detected by your primary analytical method (likely HPLC-UV).
-
Causality & Investigation:
-
Loss of Chromophore: The degradation product may have lost its UV-absorbing properties. For example, oxidative ring-opening can destroy the aromatic system.
-
Volatility: The degradant could be a small, volatile molecule that is lost during sample preparation or is not retained on a reverse-phase HPLC column.
-
Precipitation: The degradant may be insoluble in the sample diluent and has precipitated out of solution.
-
-
Troubleshooting Actions:
-
Action: Use a mass-based detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. These detectors do not require a chromophore and can detect otherwise "invisible" compounds.
-
Action: Analyze the headspace of a heated sample using GC-MS to check for volatile degradation products.
-
Action: Visually inspect your stressed samples for any precipitate before analysis. If present, attempt to dissolve it in a stronger solvent for analysis.
-
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your stability studies.
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol outlines the steps for subjecting this compound to a range of stress conditions.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in an appropriate vial. Prepare a blank (solvent + stressor) for each condition.
-
Acidic: 1 M HCl. Heat at 80°C for 4 hours.
-
Basic: 0.1 M NaOH. Keep at room temperature for 1 hour.
-
Oxidative: 6% H₂O₂. Keep at room temperature for 4 hours.
-
Thermal (Solution): Dissolve in HPLC mobile phase. Heat at 80°C for 24 hours.
-
-
Neutralization (for Acid/Base Samples): Before analysis, carefully neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
For the acidic sample, add 1 mL of 1 M NaOH.
-
For the basic sample, add 1 mL of 0.1 M HCl.
-
-
Dilution: Dilute all samples (including a non-stressed control) to a final concentration of ~0.1 mg/mL using the mobile phase.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method Development
This protocol provides a starting point for developing an HPLC method capable of resolving the parent compound from its potential degradation products.
-
Instrumentation: HPLC with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined from a UV scan, likely around 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 70 25.0 95 28.0 95 28.1 5 | 32.0 | 5 |
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%, and the USP tailing factor should be <1.5.
Section 4: Data Interpretation & Visualization
Table 1: Summary of Expected Forced Degradation Outcomes
| Stress Condition | Typical Reagent/Condition | Potential Degradation Pathway | Expected Primary Degradant(s) |
| Acidic Hydrolysis | 1 M HCl, 80°C | Nucleophilic Substitution | 6-Hydroxy-1H-imidazo[4,5-c]pyridine |
| Basic Hydrolysis | 0.1 M NaOH, RT | Nucleophilic Substitution | 6-Hydroxy-1H-imidazo[4,5-c]pyridine |
| Oxidation | 3-6% H₂O₂, RT | Ring Oxidation/Opening | N-oxides, Imidazole ring-opened products |
| Thermal | >60°C (Solid/Solution) | General Decomposition | Dependent on weakest bonds; may be complex |
| Photolytic | UV/Vis Light (ICH Q1B) | Radical Reactions | Dimers, oxidized products, photo-rearranged isomers |
Visualizations
Caption: Workflow for a comprehensive forced degradation study.
Caption: Hypothetical degradation pathways for this compound.
Section 5: References
-
ChemScene. 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine.
-
Applied and Environmental Microbiology. Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b.
-
Molecules. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
-
National Institutes of Health (NIH). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC.
-
ACS Publications. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors.
-
PubMed. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
-
ATSDR. ANALYTICAL METHODS for detecting pyridine.
-
ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products.
-
ChemShuttle. This compound.
-
PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
-
Molecules. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
-
NIH. 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea - PMC.
-
ACS Publications. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
-
MDPI. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst.
-
Journal of Chemical Technology and Metallurgy. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA.
-
ResearchGate. Tautomeric forms of imidazo[4,5-c] and [4,5-b]pyridine moieties.
-
BenchChem. A Comparative Guide to Impurity Profiling of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane.
-
BenchChem. Comparative Analysis of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane Purity: A Guide to HPLC and GC-MS Techniques.
-
PubMed. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces.
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting imidazo[4,5-c]pyridine cyclization reactions
Technical Support Center: Imidazo[4,5-c]pyridine Synthesis
A Senior Application Scientist's Guide to Troubleshooting Cyclization Reactions
Welcome to the technical support center for imidazo[4,5-c]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. The imidazo[4,5-c]pyridine core, an isomer of purine, is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] However, its synthesis, particularly the final cyclization step, can be fraught with challenges ranging from low yields to intractable side products.
This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the causal relationships between reaction parameters and outcomes. Our goal is to empower you to diagnose issues, optimize your reactions, and achieve consistent, high-yielding results.
Section 1: Foundational Concepts in Imidazo[4,5-c]pyridine Cyclization
The most prevalent strategy for constructing the imidazo[4,5-c]pyridine ring system involves the cyclization of a substituted 3,4-diaminopyridine precursor with a one-carbon electrophile.[3] The nature of this electrophile dictates the reaction conditions required.
-
Condensation with Aldehydes: This reaction typically proceeds through a Schiff base intermediate, which then undergoes intramolecular cyclization. An oxidative step (often using air, but sometimes requiring a dedicated oxidant) is necessary for aromatization to the final product.[4]
-
Condensation with Carboxylic Acids (or Equivalents): This route forms an amide intermediate, followed by a dehydrative cyclization. The reaction often requires high temperatures and a dehydrating agent like polyphosphoric acid (PPA) or relies on microwave assistance to drive the removal of water.[2][3] Using orthoesters as carboxylic acid equivalents can also be effective, often catalyzed by a small amount of acid.[2][5]
-
Palladium-Catalyzed Cyclizations: Modern methods often employ palladium catalysis for C-N bond formation, for instance, in the cyclization of urea-linked precursors. These reactions are highly dependent on the choice of ligand, base, and solvent.[6]
Understanding which pathway you are using is the first step in effective troubleshooting.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Solubility of Imidazo[4,5-c]pyridine-Based Compounds
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, field-proven insights and troubleshooting strategies for a common and critical challenge encountered when working with imidazo[4,5-c]pyridine-based compounds: poor aqueous solubility. The fused heterocyclic nature of this scaffold, while vital for its biological activity, often leads to physicochemical properties that hinder dissolution and subsequent bioavailability.[1]
This document moves beyond simple protocols to explain the underlying principles of each technique, empowering you to make informed decisions for your specific compound and experimental context.
Section 1: Foundational Knowledge - Understanding the Solubility Challenge (FAQs)
This section addresses the fundamental reasons behind the solubility issues inherent to the imidazo[4,5-c]pyridine scaffold.
Q1: Why are my imidazo[4,5-c]pyridine compounds consistently showing poor aqueous solubility?
A1: The solubility of these compounds is a complex interplay of their structural features. The fused aromatic ring system is inherently rigid and planar, which can favor strong crystal lattice packing, making it difficult for solvent molecules to break the solid state apart. While the nitrogen atoms in the pyridine and imidazole rings introduce polarity, the overall scaffold is often dominated by hydrophobic character, especially when substituted with lipophilic functional groups common in medicinal chemistry.[1][2] This dual nature—polar sites within a largely nonpolar framework—is a classic recipe for poor water solubility.
Q2: What are the most critical physicochemical properties I should assess first?
A2: Before attempting to enhance solubility, you must understand your compound's baseline properties. The two most critical parameters are:
-
pKa: The imidazo[4,5-c]pyridine core has basic nitrogen atoms that can be protonated. Knowing the pKa will tell you at which pH your compound will be ionized. Ionized species are almost always more soluble in water than their neutral counterparts. Some derivatives have been shown to form monoprotonated cations at neutral pH, transitioning to diprotonated forms in more acidic conditions.[3]
-
LogP (Octanol-Water Partition Coefficient): This value quantifies the lipophilicity of your compound. A high logP (typically >3) indicates a strong preference for a nonpolar environment and predicts low aqueous solubility. An experimental determination using a method like the shake-flask assay is considered the gold standard.[4]
Q3: How can I get a quick, preliminary assessment of my compound's solubility?
A3: A simple kinetic solubility test is a good starting point. Prepare a high-concentration stock solution of your compound in 100% dimethyl sulfoxide (DMSO), for example, 10 mM. Then, perform a serial dilution of this stock into your aqueous buffer of interest (e.g., PBS, pH 7.4). The concentration at which you first observe precipitation (often visible as cloudiness or turbidity) provides a rough estimate of its kinetic solubility. This is particularly useful for screening compounds for cell-based assays.
Section 2: Troubleshooting Guide - Step-by-Step Protocols for Solubility Enhancement
This section provides actionable protocols and workflows to systematically address solubility problems, from basic adjustments to advanced formulation strategies.
Workflow: A Decision Framework for Solubility Enhancement
The following diagram outlines a logical progression for selecting a suitable solubilization strategy.
Caption: Decision tree for selecting a solubility enhancement strategy.
Q4: My compound is insoluble in neutral buffer. What is the very first technique I should try?
A4: pH modification. Given the basic nature of the imidazo[4,5-c]pyridine core, the most straightforward and effective initial approach is to lower the pH of your aqueous medium. Protonating the basic nitrogens will create a charged species (a salt), which will have significantly higher aqueous solubility. Many researchers successfully use hydrochloride salts to improve the handling and solubility of these compounds.[5]
Protocol 1: pH-Dependent Solubility Profiling
This experiment will determine the optimal pH for solubilizing your compound.
-
Preparation: Prepare a set of buffers spanning a relevant pH range (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0). Universal buffers or a series of citrate/phosphate buffers can be used.
-
Addition: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is added so that undissolved material remains at equilibrium.
-
Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. This can take anywhere from 24 to 72 hours. The shake-flask method is standard for this step.[4]
-
Separation: After equilibration, separate the undissolved solid from the solution. This is best done by centrifugation at high speed, followed by careful collection of the supernatant. Filtration can also be used, but be cautious of potential compound adsorption to the filter membrane.
-
Quantification: Accurately determine the concentration of the dissolved compound in each supernatant using a suitable analytical method, such as HPLC-UV.[4]
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This plot will reveal the pH at which your compound's solubility is maximized.
Q5: pH adjustment helped, but the solubility is still too low for my needs. What's next?
A5: The next logical step is to explore co-solvent systems . Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.
Protocol 2: Co-Solvent Screening
-
Selection: Choose a panel of pharmaceutically acceptable co-solvents. See Table 1 for common examples.
-
Preparation: Prepare a series of vehicle systems containing increasing percentages of the co-solvent in your chosen aqueous buffer (at the optimal pH determined in Protocol 1). For example, create solutions with 5%, 10%, 20%, and 40% (v/v) of ethanol in pH 4.0 citrate buffer.
-
Solubility Measurement: Using the shake-flask method described in Protocol 1 (Steps 2-5), determine the solubility of your compound in each co-solvent mixture.
-
Analysis: Plot solubility as a function of co-solvent percentage. This will identify the most effective co-solvent and the concentration required to achieve your target solubility. Be mindful that high concentrations of organic solvents can be incompatible with certain biological assays or in vivo studies.
| Co-Solvent | Typical Concentration Range | Key Properties & Considerations |
| Ethanol | 5 - 40% | Generally well-tolerated in in vitro and in vivo systems at lower concentrations. |
| Propylene Glycol (PG) | 10 - 60% | A common vehicle for oral and injectable formulations. Can be viscous. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 60% | Low toxicity, widely used in pharmaceutical formulations. |
| Dimethyl Sulfoxide (DMSO) | < 1% (in vitro), < 5% (in vivo) | Excellent solubilizing power but can have cellular effects and toxicity at higher concentrations.[2] |
| N-Methyl-2-pyrrolidone (NMP) | 1 - 10% | Strong solubilizer, but potential for developmental toxicity requires careful consideration. |
Table 1: Common co-solvents for solubility enhancement.
Q6: I need to prepare a high-concentration dosing solution for an animal study, and co-solvents are not sufficient or are causing toxicity. What advanced strategies can I use?
A6: When high concentrations are needed, you must move to more advanced formulation strategies that change how the drug is presented to the aqueous environment. These are enabling technologies that can dramatically improve solubility and bioavailability.[6]
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[7][8] The amorphous form of a drug has a higher energy state and is more readily soluble than its stable crystalline form. Polymers like PVP, HPMC, or Soluplus® are commonly used. This is often achieved via spray-drying or hot-melt extrusion.[7]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble imidazo[4,5-c]pyridine molecule can become encapsulated within this cavity, forming an inclusion complex.[7] This complex has a water-soluble exterior, effectively shielding the hydrophobic drug from the aqueous environment until it is released.
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) can be highly effective.[6][7] These formulations consist of oils, surfactants, and co-solvents that, upon gentle agitation in an aqueous medium (like the GI tract), spontaneously form a fine oil-in-water emulsion, presenting the drug in a solubilized state ready for absorption.
Section 3: Analytical Techniques - Reliably Measuring Solubility
Accurate measurement is key to successfully developing a formulation. Relying on visual inspection is not sufficient.
Q7: How do I perform a definitive, quantitative solubility measurement?
A7: The thermodynamic solubility assay , often performed via the shake-flask method, is the gold standard for determining the true equilibrium solubility.[4] Protocol 1 in this guide details the steps for this method. The key is to ensure the system has reached equilibrium (by allowing sufficient time) and to use a validated, stability-indicating analytical method like HPLC-UV for quantification.
Section 4: Frequently Asked Questions (General)
Q8: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. How do I fix this?
A8: This is a classic problem of kinetic versus thermodynamic solubility. Your compound is supersaturated when diluted from DMSO and crashes out. To mitigate this, try:
-
Lowering the concentration of your DMSO stock solution.
-
Adding the DMSO stock to the buffer dropwise while vortexing vigorously to improve mixing.
-
Including a small percentage of an organic co-solvent or a non-ionic surfactant like Tween® 80 in your final assay buffer to increase its solubilizing capacity.
Q9: Can I make structural modifications to the imidazo[4,5-c]pyridine core to improve solubility from the start?
A9: Yes, this is a key strategy in medicinal chemistry often referred to as "property-based drug design." To improve solubility, you can introduce polar or ionizable functional groups. For example, incorporating a basic saturated ring like a piperazine or piperidine has been shown to increase solubility under acidic conditions without losing overall activity.[1] Adding small polar groups like hydroxyl (-OH) or methoxy (-OCH3) moieties can also disrupt crystal packing and improve solvation.
References
- Solubility of Things. (n.d.). 3H-Imidazo[4,5-c]pyridine. Retrieved from Solubility of Things. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk4mwH6V8f6-2kYLqhaBp3mLafAV5uA8Op0zKT7sgL1ZOQWo8ltUF03yXyRyUls0D6oBhLuQWgp2VgTvLOMZpciUgvQs55YjCFM87UJ9fO7j9iVoMdNY6Y90weWvqD2trBcSVPpwRc5wxweFaqJKESh5TFkw==]
- Chopra, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. European Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnbdBwfAhhnfm2jrH-ud5mrNgiE8qlVlUppia1_C56CpguSnLipdElIXJBB9cH8CkqRT00V70e_5bSOlD46pBNhwME-9nuR2enIOb2jIyGcBK3OwUXhNIBQCYEQW9zMcMu8z-5DKYq-TKWruFz4E-FdSQrJzTBp6Ri]
- Kesisoglou, F., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnOBO6gLmHrh5JTeKanNNrqPa6PTBGi5H1CheepOU-wnE3PbK48DT5VuwoUfmj1JFxCIus69h2gJXgpx0yeVwGftCeLRHyo9NdmapCRRTGU2wCTcnbL9WjJ58K1vx4l4NNuHE=]
- Patel, R., et al. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz3ex3oD-FiADllxtS0EEDdKnZS72GsAGMKAwPWHOvMskJjFlXyte7YFcRaCxLz4XKus40rE72Jx59W9eZWo_dbfp_217LJRqZZVSoiXBiw61NwgFpoYYRajGE-zZhTZc1A_70W-qGve3CBbVdudiKmP0ZOIH3ri38dV9tpc1MUOijPFYHzIgR_bWCaebLfaD4EHLz3wZuvhRbvFK6]
- BenchChem. (2025). Assessing the Drug-Likeness of Novel Imidazo[4,5-b]pyridine Derivatives: A Comparative Guide. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrRQ0jE26QpxRBhWn5ZlHmSVEnarMWrwOZPXV8O2PDjCcH_Rly2AWLxsCTI6YHvzJVwtqfdxHAjEsMYRnjB279OU25F-TlW4Wq5arA8Ysv2uyWJFnFzDWEXiI6JFTD6KkJmIHdQY9Y581dkUH2cpcNztGGXjXsABQ1cXJpip_-1Hx48l9171O-LPpEOmQbV35hm5ngNZs90WKzlmr4gwBHUQfIdKiOIe93_NY3jiC4zLWgSGsgeVx3]
- Jadreško, D., et al. (2021). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXOZU88eunxmQb8QVrOzeBtAAhg0Ujieuu3-cUu5Kg4LTlX487PHm_IcrUDRgyUL8_0T9kzRtQZrIZEuAPLfYxGiHNkZqr-aqx3lJbp8S4YBf41E3k3gLHxHk1ep6LW9Nm4HJODWh50f-vask79reampSVfKkv]
- Sedić, M., et al. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbNrLbO6xRydQz4sNAXxbVsFtOxxsxTTS4R5KDeRCZmRaNoPwPiVm4Txm1rFdhY2u99bZbSBqMCvgH_lP6wIm2Qh8_pPas0kpCCSUcLknnxRLlO_zJpmym57OPZxDmx8V1]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzr05gsXYhno8-mHLmFu4mIcgZlmd4y6aaxmNN2AydbU7Mrg9YzO1eYJyZlmu-EXCg6GMHEX43K6WzpGDubHhlDOQ53tATuNYogWcfL5lwfgG9dVnQ86Ce031sua3VQfY1XMhY75awcosbYM0nVSrx2a6A8J8BfRg6JNj1BEjzYXW_ToomM6lsnTyMzLifFifI8hfyZ_P-FCiyiDr_T2bA-1KtgZFhdl-WR2b56BZdmwbBB6Iv5iGv7yfKnIUDV94=]
- Various Authors. (2024). Oral formulation strategies to improve solubility of poorly water-soluble drugs. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkYK4UN5N1ntCDmyYNNZcmApN8v16ucL6LudJD9JJCZoVFvC5A1Tn2cIB-4uH_8OlshCekOj7TretR-5FvMdQn69nGJJASy5yu9cGp_DY0_YzfK2-Ou80mA2l8kehSxPmfDorx1OlrOG_uWdY7q9epag1YxDpkzdRopT4sg06w9eVO11CiVFL15f86ozOFUPpvB56RqltpeLaWxzCkGKKQy_8NjToc8J_kEo6n60NFBKcuKPIIQ6oDJuRD234=]
Sources
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Imidazo[4,5-c]pyridine Functionalization
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the functionalization of imidazo[4,5-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of modifying this crucial heterocyclic scaffold. As a purine isostere, the imidazo[4,5-c]pyridine core is a privileged structure in medicinal chemistry, appearing in molecules targeting a range of diseases.[1][2] However, its functionalization presents unique challenges due to the presence of multiple nitrogen atoms that can coordinate with metal catalysts, influencing reactivity and regioselectivity.[3][4]
This document provides field-proven insights in a direct question-and-answer format, addressing common issues encountered during experimental work. We will delve into the causality behind experimental choices to empower you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems for functionalizing the imidazo[4,5-c]pyridine core?
The most prevalent and versatile methods rely on transition-metal catalysis, particularly with palladium.[5] These systems are effective for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. The key components of these systems are:
-
Palladium Precursor: Typically Pd(OAc)₂ or Pd₂(dba)₃ are used. For improved stability and handling, pre-catalysts like PEPPSI™-type or Buchwald's G3/G4 pre-catalysts are excellent choices, as they facilitate the reliable generation of the active Pd(0) species.[6]
-
Ligand: The choice of ligand is critical and dictates the catalyst's stability, activity, and selectivity.[7] Common classes include bulky electron-rich phosphines (e.g., XantPhos, BrettPhos) for C-N and C-C couplings and N-Heterocyclic Carbenes (NHCs) for aryl chloride activation.[7][8]
-
Base: Inorganic bases are essential for facilitating key steps in the catalytic cycle, such as transmetalation in Suzuki couplings or deprotonation in C-H activation.[9] Common choices include carbonates (Cs₂CO₃, K₂CO₃) and phosphates (K₃PO₄).[9][10]
-
Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are frequently employed.[9] It is crucial that the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[6][9]
In recent years, photoredox catalysis using visible light has emerged as a powerful, mild alternative for certain transformations like alkylation and alkoxylation, often avoiding the need for transition metals altogether.[11][12][13]
Q2: How do I select the appropriate ligand for a palladium-catalyzed cross-coupling reaction?
Ligand selection is paramount and depends on the specific transformation you are trying to achieve. The ligand stabilizes the palladium center, influences its reactivity, and promotes the desired elementary steps of the catalytic cycle (oxidative addition, reductive elimination).
-
For Suzuki-Miyaura (C-C) Coupling: Bulky, electron-rich phosphine ligands are often the first choice. For example, (A-taphos)₂PdCl₂ has been shown to be an effective catalyst system for Suzuki couplings on the imidazo[4,5-b]pyridine core, which is structurally related to your target.[7][10] Ligands like XantPhos are also effective for coupling with heteroaryl nucleophiles.[7]
-
For Buchwald-Hartwig Amination (C-N) Coupling: Specialized biarylphosphine ligands developed by Buchwald (e.g., BrettPhos, XPhos) are the gold standard. The choice of LiHMDS as a base was found to be critical for achieving high yields in the C-N coupling of a bromopyridine precursor to imidazopyridines.[7]
-
For C-H Activation/Arylation: The ligand choice can be more nuanced. While some direct arylations proceed with a simple Pd/Cu co-catalytic system without a phosphine ligand, the addition of a ligand can improve conversion and yields, especially with electron-deficient coupling partners.[14]
The logical first step in optimization is to screen a small set of diverse ligands to identify a promising candidate for your specific substrate combination.
Q3: What is the role of the base, and how does its strength affect the reaction?
The base plays multiple critical roles in cross-coupling reactions, and its selection can make or break a transformation.[9]
-
Activation of the Nucleophile: In Suzuki couplings, the base activates the boronic acid, forming a more nucleophilic boronate species that is competent for transmetalation to the palladium center.
-
Neutralizing Acid: It neutralizes the acid (e.g., H-X) generated during the catalytic cycle.
-
Catalyst Stability: In some cases, the base can influence the stability and lifetime of the active catalyst.
The strength and solubility of the base are key factors.[9]
-
Strong, soluble bases like Cs₂CO₃ are often highly effective but can promote side reactions if substrates are base-sensitive.[7][9]
-
Weaker bases like K₂CO₃ or phosphates like K₃PO₄ are common alternatives that can offer a good balance of reactivity and selectivity.[9][10]
If a reaction is sluggish, switching to a stronger or more soluble base is a logical troubleshooting step.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. A systematic approach is crucial for efficient optimization.
Q4: My reaction yield is low or zero. What is the first thing I should check?
Low or no product yield is the most common issue. Before drastically changing the catalyst system, perform a systematic check of your reagents and setup. This process can be visualized as a logical workflow.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Detailed Checklist:
-
Reagent Quality:
-
Substrates: Confirm the purity of your imidazo[4,5-c]pyridine starting material and your coupling partner (e.g., aryl halide, boronic acid). Boronic acids are particularly susceptible to degradation (protodeboronation) over time.[9]
-
Solvent: Ensure your solvent is anhydrous and has been properly degassed (e.g., via sparging with argon or freeze-pump-thaw cycles). Oxygen is a known culprit for promoting side reactions like homocoupling.[6][9]
-
Base: The quality and dryness of the base are critical. Use a freshly opened bottle or dry it before use if necessary.[9]
-
-
Catalyst System & Reaction Environment:
-
Inert Atmosphere: The active Pd(0) species is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (N₂ or Ar) and that the seal is maintained throughout the reaction.[6][9]
-
Catalyst Activity: If you are generating the catalyst in situ from a Pd(II) source, ensure the conditions are suitable for its reduction to the active Pd(0) state. Using a well-defined Pd(0) pre-catalyst can often give more reproducible results.[6]
-
Ligand Ratio: A slight excess of the ligand relative to the palladium precursor can sometimes help maintain catalyst stability.[9]
-
Q5: I'm observing significant homocoupling of my boronic acid. How can I prevent this?
Homocoupling (e.g., Ar-B(OH)₂ → Ar-Ar) is a common side reaction in Suzuki couplings, often leading to difficult-to-remove impurities and reduced yield.
Primary Cause: The presence of oxygen in the reaction mixture.[9] Oxygen can participate in a catalytic cycle that promotes the oxidative coupling of the boronic acid.
Solutions:
-
Rigorous Degassing: This is the most critical step. Use a robust degassing method like three freeze-pump-thaw cycles for your solvent and reaction mixture before heating. Simple sparging may not be sufficient.[6]
-
Use a Pd(0) Source Directly: Using a Pd(0) pre-catalyst might reduce homocoupling compared to the in situ reduction of Pd(II) sources, which can sometimes be less efficient and lead to side reactions.[9]
-
Lower Reaction Temperature: Homocoupling can sometimes be disfavored at lower temperatures. Try reducing the temperature to see if the desired reaction can proceed while minimizing the side reaction.[9]
Q6: My aryl halide starting material is being consumed, but I'm getting a reduced arene instead of the coupled product (hydrodehalogenation). What's happening?
Hydrodehalogenation is the replacement of the halide on your electrophile with a hydrogen atom. This unwanted side reaction consumes your starting material and lowers the yield.
Potential Causes & Solutions:
-
Source of Hydride: Trace amounts of water or other protic impurities can act as a hydride source. Ensure all reagents and solvents are scrupulously dry.
-
Catalyst System: Certain ligand/palladium combinations can be more prone to β-hydride elimination or other pathways that lead to reduction.
-
Reaction Temperature: High temperatures can sometimes promote catalyst decomposition or alternative reaction pathways. Running the reaction at a lower temperature may suppress hydrodehalogenation.[9]
-
Base Choice: The choice of base can influence this side reaction. Screening different bases (e.g., switching from a carbonate to a phosphate) may be beneficial.
Q7: I'm struggling with poor regioselectivity. How can I control which position is functionalized?
The imidazo[4,5-c]pyridine scaffold has several potential sites for C-H functionalization. Achieving regioselectivity is a significant challenge.
Caption: Potential functionalization sites on the imidazo[4,5-c]pyridine core.
Strategies for Control:
-
Pre-functionalization: The most traditional and reliable method is to start with a halo-substituted imidazo[4,5-c]pyridine (e.g., a bromo- or chloro-derivative) at the desired position and then use standard cross-coupling reactions. This provides unambiguous control over the reaction site.[5][10]
-
Directing Groups: For C-H activation, installing a directing group can force the catalyst to functionalize a specific, adjacent C-H bond. While this adds synthetic steps, it can be a powerful strategy for accessing otherwise difficult-to-make isomers.[4]
-
Protecting Groups: The nitrogen atoms can be leveraged to control selectivity. For the related imidazo[4,5-b]pyridine system, it was shown that an N3-MEM protecting group could be used to direct regioselective C-H arylation at the C2 position.[14] A similar strategy could be explored for the imidazo[4,5-c] isomer.
-
Inherent Electronic Bias: The intrinsic electronic properties of the ring can favor functionalization at certain positions. For instance, direct C-H arylation of imidazoles often occurs at the C2 or C5 positions depending on the substitution pattern and reaction conditions.[8][15] Careful selection of reaction conditions (catalyst, solvent) can sometimes exploit these subtle electronic differences.
Protocols & Data
Optimized Conditions for Suzuki-Miyaura Coupling
The following table summarizes optimized conditions based on a study for the Suzuki coupling of 6-bromo-2-phenylimidazo[4,5-b]pyridine, which serves as an excellent starting point for related imidazo[4,5-c]pyridine systems.[10]
| Parameter | Condition | Reactants | Product Yield |
| Catalyst | Pd(PPh₃)₄ | 6-bromo-2-phenyl-imidazo[4,5-b]pyridine + 4-nitrophenyl boronic acid | 95% |
| Base | K₂CO₃ | " | " |
| Solvent | Toluene/EtOH/H₂O (4:1:1) | " | " |
| Heating | Conventional (Reflux) | " | " |
| Catalyst | Pd(dppf)Cl₂ | " | 91% |
| Base | K₂CO₃ | " | " |
| Solvent | Dioxane/H₂O (4:1) | " | " |
| Heating | Microwave (120 °C) | " | " |
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and must be optimized for your specific substrates.
Materials:
-
Halo-imidazo[4,5-c]pyridine (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the halo-imidazo[4,5-c]pyridine, boronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is best achieved by evacuating the vessel on a vacuum manifold and backfilling with inert gas, repeating this cycle three times.[6]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Improving the efficiency of imidazoline-catalyzed cross-coupling reactions - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWbJPmED4_Bb-5xxN3pKNjHtwhtO6Nj7a5dX00u0ay-eKFQDq2aqzClKL6266Ba_jfGMrEZFhiZlLc1vexjCCibVOani_XIiBofOY7PhqxGTOLeWbb1_fg7ziF569eelSUV9std6QXmtHjTqyaGaW5BVPneU4zBVna1GsSc-OPQZtiV6esSMvMHb1hM6WnUsiVrmCSyg7_RL_GsEDg3OGcs2hXFJDv3A==]
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503480/]
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [https://www.mdpi.com/1420-3049/27/15/4962]
- Synthesis of functionalized imidazo[4,5-c]pyridine. - ResearchGate. [https://www.researchgate.net/figure/Synthesis-of-functionalized-imidazo-4-5-c-pyridine_fig3_343992211]
- Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science - ACS Publications. [https://pubs.acs.org/doi/10.1021/co300003y]
- Ligand‐assisted Palladium Catalyzed C5 Arylation Reaction of Imidazoles with Aryl Chlorides - ResearchGate. [https://www.researchgate.net/publication/262573216_Ligand-assisted_Palladium_Catalyzed_C5_Arylation_Reaction_of_Imidazoles_with_Aryl_Chlorides]
- SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-]PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds. [https://link.springer.com/article/10.1007/s10593-019-02580-5]
- Regioselective C2-arylation of imidazo[4,5-b]pyridines - RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2013/ob/c2ob27357a]
- Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes | Organometallics - ACS Publications. [https://pubs.acs.org/doi/10.1021/om301198q]
- Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020) - CHEMISTRY & BIOLOGY INTERFACE. [https://www.cbijournal.com/paper/mini-review-recent-developments-in-synthesis-of-imidazo12-a-pyridines-2016-2020/]
- (PDF) Visible-Light Organic Photoredox-Catalyzed C-H Alkoxylation of Imidazopyridine with Alcohol - ResearchGate. [https://www.researchgate.
- Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8958564/]
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5016212/]
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. [https://www.sigmaaldrich.
- Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis - MDPI. [https://www.mdpi.com/1422-0067/25/11/5923]
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072489/]
- Copper- and Palladium-Catalyzed Amidation Reactions for the Synthesis of Substituted Imidazo[4,5-c]pyridines | The Journal of Organic Chemistry - ACS Publications. [https://pubs.acs.org/doi/10.1021/jo402740v]
- Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed. [https://pubmed.ncbi.nlm.nih.gov/7054923/]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Practical Guide to the Structural Confirmation of Imidazo[4,5-c]pyridine Regioisomers Using 2D-NMR
For researchers in medicinal chemistry and drug development, the imidazo[4,5-c]pyridine scaffold is a privileged structure, forming the core of numerous biologically active agents. However, its synthesis, particularly through N-alkylation, often yields a mixture of regioisomers, posing a significant analytical challenge. The ambiguous site of substitution—typically at the N-5 versus the N-7 position—can profoundly impact a compound's pharmacological profile. Simple one-dimensional (1D) NMR spectra are frequently insufficient for unequivocal assignment. This guide provides an in-depth, data-supported comparison of how two-dimensional (2D) NMR techniques, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), offer a definitive solution to this common structural puzzle.
The Challenge: Ambiguity in N-Alkylation
Alkylation of a 2-substituted imidazo[4,5-c]pyridine can occur on either of the two pyridine-like nitrogen atoms, leading to the N-5 or N-7 regioisomer. These isomers often exhibit very similar 1D ¹H and ¹³C NMR spectra, as the electronic environments of the core protons and carbons are only subtly perturbed by the distal position of the alkyl group. Relying on minor chemical shift differences or computational predictions can be unreliable, making a robust experimental confirmation essential for intellectual property, regulatory filings, and structure-activity relationship (SAR) studies.
The 2D-NMR Solution: Probing Through-Bond and Through-Space Correlations
2D-NMR spectroscopy provides the necessary layer of insight by mapping correlations between nuclei. For differentiating the N-5 and N-7 regioisomers, we leverage two complementary experiments:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close to each other in space (<5 Å), irrespective of the number of bonds separating them.[1][2] This is the most direct method for confirming the site of alkylation.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2- and 3-bond) correlations between protons and carbons.[3] It provides a powerful secondary confirmation by establishing the connectivity of the carbon framework around the substitution site.
The strategic choice of these experiments provides a self-validating system. NOESY offers a clear, primary confirmation based on spatial proximity, while HMBC corroborates this finding by tracing the covalent bond network.
Comparative Analysis: N-5 vs. N-7 Benzyl-Substituted Isomers
To illustrate the methodology, let's consider a common scenario: the benzylation of a 2-phenyl-imidazo[4,5-c]pyridine, leading to either the 5-benzyl (N-5) or 7-benzyl (N-7) isomer.
Key Diagnostic Correlations for the N-5 Isomer
Alkylation at the N-5 position places the methylene protons of the benzyl group (N-CH₂) in close spatial proximity to the proton at the C-4 position (H-4) of the pyridine ring. This geometric arrangement is the key to its identification.
-
Primary Confirmation (NOESY): A definitive NOESY spectrum of the N-5 isomer will show a cross-peak between the N-CH₂ protons and the H-4 proton.[4][5] This through-space correlation is only possible when the benzyl group is attached to N-5. A weaker correlation to H-6 may also be observed.
-
Secondary Confirmation (HMBC): The N-CH₂ protons are three bonds away from the bridgehead carbon C-5a and the pyridine carbon C-4. Therefore, the HMBC spectrum will display crucial correlations from the N-CH₂ protons to C-5a and C-4.
Caption: Key 2D-NMR correlations for the N-5 isomer.
Key Diagnostic Correlations for the N-7 Isomer
Conversely, if alkylation occurs at the N-7 position, the N-CH₂ protons are now spatially close to the H-6 proton and are within a 3-bond coupling distance of carbons C-7a and C-6.
-
Primary Confirmation (NOESY): The NOESY spectrum will show a clear cross-peak between the N-CH₂ protons and the H-6 proton. No significant correlation to H-4 would be expected.
-
Secondary Confirmation (HMBC): The HMBC spectrum will show correlations from the N-CH₂ protons to the bridgehead carbon C-7a and the pyridine carbon C-6. These correlations are absent in the N-5 isomer.
Caption: Key 2D-NMR correlations for the N-7 isomer.
Data Summary: A Comparative Table
The following table summarizes the key diagnostic data points that enable unambiguous differentiation between the N-5 and N-7 benzyl regioisomers.
| NMR Data Point | N-5 Benzyl Isomer (Expected) | N-7 Benzyl Isomer (Expected) | Significance |
| Key ¹H Signal | H-4 : Most deshielded pyridine proton | H-4 : Most shielded pyridine proton | Relative chemical shifts can provide initial clues. |
| Key ¹³C Signals | C-4, C-5a | C-6, C-7a | These carbons are crucial for HMBC correlation analysis. |
| Diagnostic NOESY | Strong correlation: N-CH₂ ↔ H-4 | Strong correlation: N-CH₂ ↔ H-6 | Definitive proof of substitution site based on spatial proximity. |
| Diagnostic HMBC | Correlations: N-CH₂ → C-4 , C-5a | Correlations: N-CH₂ → C-6 , C-7a | Confirmatory proof based on 3-bond C-H coupling pathways. |
Experimental Protocols
Acquiring high-quality 2D-NMR data is paramount. The following are recommended step-by-step methodologies for a standard 400 MHz or 500 MHz spectrometer.
Sample Preparation
-
Dissolve: Accurately weigh 5-10 mg of the purified regioisomer or isomer mixture.
-
Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.
-
Transfer: Filter the solution into a high-quality 5 mm NMR tube.
-
Shim: Lock and shim the spectrometer on the sample to ensure high field homogeneity. Do not spin the sample for 2D experiments.[6]
Workflow for NMR Data Acquisition
Caption: Recommended workflow for NMR data acquisition and analysis.
Protocol 1: HMBC Acquisition
The goal of the HMBC experiment is to detect correlations between protons and carbons over two and three bonds.
-
Load Pulse Program: Select a gradient-enhanced, phase-sensitive HMBC pulse sequence (e.g., hmbcetgpl3nd on Bruker systems).
-
Set Spectral Widths:
-
¹H (F2 dimension): Set the spectral width to cover all proton signals (e.g., 0-10 ppm).
-
¹³C (F1 dimension): Set the spectral width to cover all carbon signals, including quaternary carbons (e.g., 0-180 ppm).
-
-
Set Acquisition Parameters:
-
TD (F2): 2048 points.
-
NS (Number of Scans): 8 to 16 (multiple of 2).
-
DS (Dummy Scans): 16.
-
TD (F1): 256 to 512 increments.
-
d1 (Recycle Delay): 1.5 - 2.0 seconds.
-
-
Optimize Long-Range Delay: This is the most critical parameter. The delay is optimized for a specific long-range coupling constant (ⁿJCH). A compromise value of 8 Hz is standard.[7][8] On Bruker systems, this corresponds to setting CNST2 to 8. The delay (d6) is calculated as 1/(2*CNST2), which would be ~62.5 ms.
-
Acquire and Process: Start the acquisition. After completion, apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.
Protocol 2: NOESY Acquisition
The NOESY experiment identifies protons that are close in space. For small molecules, the Nuclear Overhauser Effect (NOE) is positive.
-
Load Pulse Program: Select a gradient-enhanced, phase-sensitive NOESY pulse sequence (e.g., noesygpph on Bruker systems).
-
Set Spectral Widths: Set identical spectral widths in both F2 and F1 dimensions to cover all proton signals.
-
Set Acquisition Parameters:
-
TD (F2): 2048 points.
-
NS (Number of Scans): 8 to 16 (multiple of 8).
-
DS (Dummy Scans): 16.
-
TD (F1): 256 to 512 increments.
-
d1 (Recycle Delay): 2.0 - 3.0 seconds.
-
-
Optimize Mixing Time (d8): This is the crucial parameter that allows for polarization transfer between spatially close protons. For small molecules (MW < 700 Da), a mixing time of 500-800 ms is typically effective.[6][9]
-
Acquire and Process: Start the acquisition. Process the data similarly to the HMBC experiment, ensuring correct phasing of the diagonal and cross-peaks. NOESY cross-peaks for small molecules should have the opposite phase to the diagonal peaks.[6]
Conclusion
The structural elucidation of imidazo[4,5-c]pyridine regioisomers is a critical step in chemical research and drug development. While 1D-NMR can be ambiguous, a combination of 2D-NOESY and 2D-HMBC experiments provides an unequivocal and robust method for structural assignment. The observation of a NOESY correlation between the N-alkyl protons and a specific pyridine ring proton (H-4 for the N-5 isomer, H-6 for the N-7 isomer) serves as the definitive evidence. This assignment is further corroborated by distinct long-range ¹H-¹³C correlations in the HMBC spectrum. By following the detailed protocols and comparative data in this guide, researchers can confidently and accurately determine the structure of their synthesized compounds, ensuring the integrity and progression of their research.
References
- University of Wisconsin-Madison. (2018). NOESY and ROESY. NMR Facility. [Link]
- The University of Chicago. (2021). 1D NOESY made easy. NMR Facility. [Link]
- Stanford University. NOESY. NMR Facility. [Link]
- Northwestern University. (n.d.). 2D HMBC Experiment. IMSERC. [Link]
- Göker, H., & Özden, S. (2019). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR.
- Doğanç, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
- Martin, G. E., & Zekter, A. S. (1988). Long-Range Two-Dimensional Heteronuclear Chemical Shift Correlation. Magnetic Resonance in Chemistry, 26(8), 631-652.
- Furrer, J. (2014). Recent developments in HMBC studies. Magnetic Resonance in Chemistry, 52(6), 267-286.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
- Oxford Instruments. (n.d.).
- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 14(4), 396-482.
- Bax, A., & Summers, M. F. (1986). ¹H and ¹³C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093-2094.
- Neuhaus, D., & Williamson, M. P. (2000).
- Schaller, C. (n.d.). 5.4: NOESY Spectra. In Chemistry LibreTexts. [Link]
- University of California, Davis. (2010). H-C multiple-bond correlations: HMBC. Chemistry Department. [Link]
- Signal Processing Group. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
- 4. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. chem.as.uky.edu [chem.as.uky.edu]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
A Comparative Guide to the Reactivity of Chloro- vs. Bromo-Imidazo[4,5-c]pyridines in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets. Consequently, the efficient and predictable functionalization of this ring system is a critical task in medicinal chemistry and drug discovery. The 4-halo-imidazo[4,5-c]pyridines, particularly the chloro and bromo derivatives, are key intermediates for introducing molecular diversity through various chemical transformations.
This guide provides an in-depth comparison of the reactivity of 4-chloro- and 4-bromo-imidazo[4,5-c]pyridines in three cornerstone reactions of modern synthetic chemistry: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). By understanding the inherent reactivity differences, researchers can make more informed decisions in designing synthetic routes, selecting appropriate catalysts, and optimizing reaction conditions to achieve their molecular targets with greater efficiency.
Fundamental Principles of Carbon-Halogen Bond Reactivity
The choice between a chloro or bromo substituent on the imidazo[4,5-c]pyridine core profoundly impacts its reactivity, primarily governed by the properties of the carbon-halogen (C-X) bond.
In palladium-catalyzed cross-coupling reactions , the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond. The reactivity trend for halogens in this step is generally I > Br > Cl > F . This order is inversely correlated with the C-X bond dissociation energy; the weaker C-Br bond (approx. 285 kJ/mol) is more readily cleaved by the palladium catalyst than the stronger C-Cl bond (approx. 340 kJ/mol). As a result, bromo-imidazo[4,5-c]pyridines are generally more reactive and require milder conditions, while their chloro counterparts are more challenging substrates that often necessitate more advanced, highly active catalyst systems, higher temperatures, and longer reaction times.
For nucleophilic aromatic substitution (SNAr) , the reactivity order can be more nuanced. The reaction proceeds through a high-energy anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key. The general reactivity trend for SNAr is often F > Cl > Br > I . This is because the high electronegativity of the lighter halogens helps to stabilize the negative charge in the Meisenheimer complex through an inductive effect. Therefore, in many cases, chloro-imidazo[4,5-c]pyridines can be more reactive than their bromo counterparts in SNAr reactions, particularly when the attack of the nucleophile is the rate-determining step.
Comparative Analysis in Key Synthetic Transformations
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. When comparing the 4-chloro- and 4-bromo-imidazo[4,5-c]pyridines in this transformation, the expected reactivity trend of Br > Cl holds true. Bromo derivatives typically undergo coupling with a wider range of boronic acids under standard conditions, often with lower catalyst loadings and at lower temperatures.
Conversely, the coupling of 4-chloro-imidazo[4,5-c]pyridines is more demanding. To achieve comparable yields, more sophisticated and electron-rich phosphine ligands are often required to facilitate the challenging oxidative addition step.
Table 1: Comparison of Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | 4-Bromo-imidazo[4,5-c]pyridine | 4-Chloro-imidazo[4,5-c]pyridine | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) | Chloroarenes require more active catalysts to facilitate oxidative addition. |
| Catalyst Loading | Typically 1-5 mol% | Often higher, 2-10 mol% | Reflects the lower reactivity of the C-Cl bond. |
| Temperature | 80-100 °C | 100-140 °C | Higher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage. |
| Reaction Time | 2-12 hours | 12-24 hours or longer | Slower kinetics of the oxidative addition step. |
| Yields | Generally good to excellent | Moderate to good, highly dependent on catalyst system and substrate. | The C-Br bond is more reliably coupled. |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine
The following protocol is adapted from a study on the Suzuki cross-coupling of a bromopyridine derivative, which serves as a representative example for a bromo-substituted system[1].
-
To a reaction vial, add 5-bromo-2-methylpyridin-3-amine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Add Pd(PPh₃)₄ (5 mol%) to the vial.
-
The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
The reaction mixture is stirred vigorously and heated to 90 °C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Experimental Protocol: Suzuki-Miyaura Coupling of a Chloro-Pyridine Derivative
The following is a general protocol for the more challenging coupling of a chloro-pyridine, requiring a more active catalyst system[2].
-
To a dry Schlenk tube under an inert atmosphere, add the chloro-pyridine substrate (1.0 equiv.), the arylboronic acid (1.5 equiv.), and Cs₂CO₃ (3.0 equiv.).
-
In a separate glovebox, prepare the catalyst system by mixing Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like XPhos (4 mol%).
-
Add the catalyst to the Schlenk tube.
-
Add a dry, degassed solvent such as toluene or dioxane.
-
The tube is sealed, and the mixture is heated to 110-120 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The residue is purified by flash chromatography.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to the Suzuki coupling, the reactivity of halo-imidazo[4,5-c]pyridines in this reaction is dictated by the ease of oxidative addition, making the bromo derivatives more reactive than the chloro derivatives.[3]
The amination of 4-chloro-imidazo[4,5-c]pyridines often requires more specialized ligands, such as bulky biarylphosphines, which have been developed to promote the coupling of less reactive aryl chlorides.[4] The choice of base is also critical, with stronger bases like sodium or lithium tert-butoxide being commonly employed.
Table 2: Comparison of Typical Conditions for Buchwald-Hartwig Amination
| Parameter | 4-Bromo-imidazo[4,5-c]pyridine | 4-Chloro-imidazo[4,5-c]pyridine | Rationale |
| Catalyst System | Pd₂(dba)₃ with ligands like BINAP or Xantphos | Pd₂(dba)₃ or Pd(OAc)₂ with highly active ligands like RuPhos, BrettPhos, or Josiphos-type ligands | More electron-rich and sterically demanding ligands are needed to activate the C-Cl bond. |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | NaOt-Bu, LiHMDS, K₃PO₄ | Stronger bases are often required to facilitate the reaction with less reactive chlorides. |
| Temperature | 80-110 °C | 100-130 °C | Higher temperatures are necessary to drive the reaction to completion. |
| Substrate Scope | Broad scope of primary and secondary amines. | Generally good, but can be more challenging with sterically hindered amines. | The milder conditions for bromo-derivatives allow for greater functional group tolerance. |
Experimental Protocol: Buchwald-Hartwig Amination of a Chloro-Heterocycle
The following is a representative protocol for the amination of a 2-chloro-3-amino-heterocycle, which is structurally related to the target scaffold.[5]
-
A mixture of the 2-chloro-3-amino-heterocycle (1.0 equiv.), the desired amine (1.2 equiv.), and NaOt-Bu (1.4 equiv.) is added to a dry reaction tube.
-
The tube is evacuated and backfilled with argon.
-
A solution of the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., Xantphos, 4 mol%) in dry toluene is added.
-
The tube is sealed and heated in an oil bath at 110 °C for 16-24 hours.
-
After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a plug of silica gel.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired product.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity in SNAr is often higher for chloro-imidazo[4,5-c]pyridines than for their bromo counterparts. The imidazo[4,5-c]pyridine ring system is electron-deficient, which makes it susceptible to nucleophilic attack, especially at the 4-position, which is para to one of the imidazole nitrogens and ortho to the pyridine nitrogen.
The greater electronegativity of chlorine compared to bromine provides a more potent inductive electron withdrawal, which further activates the ring towards nucleophilic attack and helps to stabilize the negatively charged Meisenheimer intermediate. This can lead to faster reaction rates and allow for the use of a broader range of nucleophiles under milder conditions.
Table 3: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Feature | 4-Chloro-imidazo[4,5-c]pyridine | 4-Bromo-imidazo[4,5-c]pyridine | Rationale |
| Relative Reactivity | Generally higher | Generally lower | The higher electronegativity of chlorine stabilizes the Meisenheimer intermediate. |
| Reaction Conditions | Often proceeds at lower temperatures and with weaker bases. | May require more forcing conditions (higher temperatures, stronger bases). | Reflects the higher intrinsic reactivity of the chloro-derivative. |
| Nucleophile Scope | Accommodates a wide range of N, O, and S nucleophiles. | May be less effective with weaker nucleophiles. | The enhanced electrophilicity of the chloro-substrate allows for reaction with a broader range of nucleophiles. |
Experimental Protocol: SNAr with an Amine Nucleophile
The following is a general procedure for a typical SNAr reaction on an activated chloro-heterocycle.
-
To a solution of the 4-chloro-imidazo[4,5-c]pyridine (1.0 equiv.) in a polar aprotic solvent like DMF or DMSO, add the amine nucleophile (1.1 - 2.0 equiv.).
-
Add a base, such as K₂CO₃ or diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv.), to act as a scavenger for the HCl generated.
-
The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the amine.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried, and concentrated.
-
The crude product is purified by chromatography or recrystallization.
Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.
Conclusion and Strategic Recommendations
The choice between a chloro- and bromo-imidazo[4,5-c]pyridine as a synthetic intermediate is a strategic decision that depends on the desired transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), 4-bromo-imidazo[4,5-c]pyridines are the preferred substrates. Their higher reactivity allows for the use of milder conditions, a broader range of coupling partners, and generally leads to higher and more reproducible yields.
-
4-Chloro-imidazo[4,5-c]pyridines are valuable, cost-effective alternatives, but require more specialized and often more expensive catalyst systems. They are particularly useful when selectivity is required in a molecule containing multiple different halogens (e.g., selective coupling of a C-Br bond in the presence of a C-Cl bond).
-
For nucleophilic aromatic substitution (SNAr) reactions, 4-chloro-imidazo[4,5-c]pyridines are often more reactive than their bromo counterparts. This enhanced reactivity can be advantageous, enabling reactions to proceed under milder conditions and with a wider array of nucleophiles.
By understanding these fundamental differences in reactivity, chemists can devise more efficient and robust synthetic strategies for the elaboration of the medicinally important imidazo[4,5-c]pyridine scaffold, ultimately accelerating the drug discovery and development process.
References
- Engelhart, J. U., et al. (2014). Copper- and Palladium-Catalyzed Amidation Reactions for the Synthesis of Substituted Imidazo[4,5-c]pyridines. The Journal of Organic Chemistry, 79(5), 2203–2212. [Link]
- Alarcón-Espósito, J., et al. (2016). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. RSC Advances, 6(10), 8286-8294. [Link]
- Pires, M. J. D., et al. (2015). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. European Journal of Organic Chemistry, 2015(33), 7197-7234. [Link]
- Kaur, H., et al. (2018).
- Le-Baut, G., et al. (2012). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. Organic Process Research & Development, 16(7), 1318–1324. [Link]
- Wilson, R. J., et al. (2014). Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. The Journal of Organic Chemistry, 79(5), 2203-12. [Link]
- Al-Masoudi, N. A., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Archiv der Pharmazie, 356(10), e2300194. [Link]
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Rosenberg, A. J., et al. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764-7. [Link]
- Nolan, S. P., et al. (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 119(24), 12061-12137. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Temple, C., et al. (1983). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 26(11), 1614-8. [Link]
- Szabó, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2528-2535. [Link]
- Piros, L., et al. (2019). Suzuki coupling of different chloropyridines with phenylboronic acids. Periodica Polytechnica Chemical Engineering, 63(1), 1-8. [Link]
- Gallardo-Fuentes, S., et al. (2022). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 9, 740161. [Link]
- ChemHelp ASAP. (2020, February 2).
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Imidazo[4,5-c]pyridine and Imidazo[4,5-b]pyridine Isomers: A Guide for Medicinal Chemists
<_Step_2>
Introduction
Imidazopyridines, heterocyclic compounds featuring a pyridine ring fused to an imidazole ring, are cornerstone scaffolds in medicinal chemistry. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, making them "privileged structures" in drug discovery.[1][2][3][4][5] Among the various isomeric forms, imidazo[4,5-b]pyridine (also known as 1-deazapurine) and imidazo[4,5-c]pyridine (3-deazapurine) are two of the most extensively studied.[1][6] The subtle shift of a single nitrogen atom between these two isomers dramatically alters their electronic distribution, physicochemical properties, and, consequently, their pharmacological profiles.
This guide provides a comparative analysis of these two critical isomers, offering insights into their synthesis, reactivity, and biological applications to aid researchers in the strategic design of novel therapeutics.
Structural and Physicochemical Properties: A Tale of Two Isomers
The defining difference between imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine lies in the position of the pyridine ring nitrogen relative to the fused imidazole ring. This seemingly minor change has profound implications for the molecule's properties.
-
Imidazo[4,5-b]pyridine (1-Deazapurine): The pyridine nitrogen is at position 7. This arrangement is a bioisostere of purines where the N1 nitrogen of the purine ring is replaced by a CH group.[7][8]
-
Imidazo[4,5-c]pyridine (3-Deazapurine): The pyridine nitrogen is at position 5. This corresponds to a purine where the N3 nitrogen has been replaced.[9]
This structural variance influences tautomerism, basicity (pKa), and lipophilicity (logP), all of which are critical for molecular interactions and pharmacokinetic properties.
Caption: Structural comparison of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine.
Basicity (pKa): The position of the non-bridgehead nitrogen atoms dictates the basicity of these scaffolds. The pKa value is crucial as it governs the ionization state of the molecule at physiological pH, which in turn affects solubility, cell permeability, and target binding.
For imidazo[4,5-b]pyridine, the imidazole nitrogen is generally considered the more basic site.[10] In contrast, the electronic landscape of imidazo[4,5-c]pyridine presents a more complex scenario. While specific, directly comparative experimental data is sparse in the literature, predictions and studies on substituted analogs can provide insight. For instance, optimizing the pKa of basic nitrogen in imidazo[4,5-c]pyridine derivatives was key to developing potent Cathepsin S inhibitors that avoided undesired lysosomal sequestration.[11]
| Property | Imidazo[4,5-b]pyridine | Imidazo[4,5-c]pyridine | Rationale & Significance |
| Common Name | 1-Deazapurine, 4-Azabenzimidazole[8] | 3-Deazapurine, 5-Azabenzimidazole[12] | Reflects its relationship to purine, a key biological scaffold. |
| Predicted pKa | ~7.48 (for 2-phenyl derivative)[13][14] | ~7.1 (for parent compound)[12] | Influences ionization at physiological pH, affecting solubility and cell permeability. |
| Tautomerism | Exhibits tautomerization of the imidazole NH.[15] | Also undergoes tautomerism. | Affects substitution patterns and biological interactions. |
Synthesis Strategies: Building the Core Scaffolds
The synthesis of these isomers typically starts from appropriately substituted diaminopyridines, with the choice of starting material directly dictating the final isomeric product.
-
Imidazo[4,5-b]pyridines are most commonly synthesized from 2,3-diaminopyridine .[2][3] Cyclization with various reagents like carboxylic acids, aldehydes, or orthoesters yields the desired fused ring system.[2][3]
-
Imidazo[4,5-c]pyridines are analogously prepared from 3,4-diaminopyridine .[2][3][16]
A common and effective method for both isomers is the Phillips condensation, which involves heating the respective diaminopyridine with a carboxylic acid or its derivative.
Caption: General synthetic pathways for imidazopyridine isomers.
Modern synthetic approaches have also employed solid-phase synthesis for creating libraries of these compounds and transition-metal-catalyzed cross-coupling reactions to introduce diverse substituents.[2][17] For example, a solid-phase strategy using 2,4-dichloro-3-nitropyridine as a key building block allows for the directed synthesis of either isomer depending on the reaction sequence.[17]
Representative Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine
This protocol is adapted from established methodologies involving the cyclization of a diaminopyridine with an aldehyde.
-
Reaction Setup: To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add benzaldehyde (1.1 eq).
-
Cyclization/Oxidation: Add an oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅) or copper(II) acetate, to the mixture.
-
Heating: Reflux the reaction mixture for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-phenyl-1H-imidazo[4,5-b]pyridine.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and melting point determination.
Rationale: The choice of 2,3-diaminopyridine is critical as it provides the necessary ortho-amino groups for the formation of the imidazole ring fused at the [4,5-b] position. The aldehyde provides the carbon atom that will become C2 of the imidazole ring. The oxidant facilitates the final aromatization step to form the stable imidazopyridine core.
Comparative Reactivity
The electronic differences between the two scaffolds directly influence their chemical reactivity, particularly in reactions like N-alkylation and electrophilic substitution.
-
N-Alkylation: Alkylation of the parent imidazo[4,5-b]pyridine can be complex, often resulting in a mixture of mono- and polyalkylated products due to the presence of multiple nitrogen atoms.[1] The reaction of 2-aryl-1(3)H-imidazo[4,5-b]pyridines with alkylating agents has been studied, demonstrating the competition between the imidazole nitrogens.[9] Similarly, alkylation of 5H-imidazo[4,5-c]pyridines predominantly results in the formation of N⁵ regioisomers.[16]
-
Electrophilic Substitution: The pyridine ring in both isomers is generally electron-deficient and thus less reactive towards electrophilic substitution compared to benzene. The imidazole ring is more electron-rich and is the preferred site of attack. The precise location of substitution is governed by the directing effects of the nitrogen atoms in each isomer.
Biological Activity and Therapeutic Potential
Both imidazo[4,5-b] and [4,5-c]pyridine derivatives have demonstrated a vast range of biological activities, underscoring their importance in drug development.[2][4][5][17][18]
| Biological Activity | Imidazo[4,5-b]pyridine Derivatives | Imidazo[4,5-c]pyridine Derivatives |
| Anticancer | Potent inhibitors of various kinases (e.g., Aurora, JAK1, B-Raf, TAM), showing activity against colon and breast cancer cell lines.[1][19][20] | Identified as inhibitors of Protein Kinase B and have shown anti-HCV and antitumor properties.[17][21] |
| Antiviral | Some derivatives show selective activity against respiratory syncytial virus (RSV).[1][19] | Derivatives have been developed as highly active and selective agents against Bovine Viral Diarrhea Virus (BVDV).[2] |
| Antibacterial | Generally show limited antibacterial activity, though some derivatives display moderate effects against E. coli.[1][19] | Derivatives have been synthesized and evaluated for antimicrobial activity.[16] |
| Other Activities | Anti-inflammatory, anticonvulsant, anxiolytic, and mitochondrial uncouplers for treating MASH.[2][15][17] | A₂A adenosine receptor antagonists, antihypertensive agents.[17] |
A notable study directly comparing the two scaffolds found that 1H-imidazo-[4,5-b] derivatives were consistently more potent as inotropic agents than their isomeric 1H-imidazo[4,5-c] counterparts.[22] This highlights that even with identical substituents, the placement of the pyridine nitrogen can be a critical determinant of biological function.
Conclusion
The imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds, while structurally similar, exhibit distinct physicochemical, reactive, and biological properties. The position of the pyridine nitrogen atom is a key determinant that medicinal chemists can exploit to fine-tune a molecule's characteristics. Imidazo[4,5-b]pyridines have been extensively explored as kinase inhibitors, while imidazo[4,5-c]pyridines have shown promise as antiviral agents and enzyme inhibitors. Understanding the subtle yet significant differences between these isomers is paramount for the rational design of next-generation therapeutics. The synthetic accessibility of both scaffolds, coupled with their proven track record as pharmacophores, ensures they will remain a focus of drug discovery efforts for years to come.
References
- Zaczyńska, E., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules.
- Kral'ova, K., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science.
- Selvita. (2023). Biological Activity of Amidino-Substituted Imidazo 4 5 b pyridines.
- Unknown Author. (2025). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. [Source details incomplete].
- Krause-Gobiec, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules.
- Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.
- ResearchGate. (n.d.). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
- Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry.
- Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy.
- Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research.
- Krause-Gobiec, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules.
- FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes.
- FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design.
- ResearchGate. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- National Institutes of Health. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH).
- ResearchGate. (n.d.). Tautomeric forms of imidazo[4,5-c] and [4,5-b]pyridine moieties.
- Scott, J. S., et al. (2011). 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka. Bioorganic & Medicinal Chemistry Letters.
- ResearchGate. (2023). (PDF) Novel iminocoumarine imidazo[4,5-b]pyridine derivatives: Design, synthesis and biological evaluation.
- PubChem. (n.d.). Imidazo(4,5-b)pyridine.
- PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine.
- Eur. J. Org. Chem. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB).
- OUCI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
- Krause-Gobiec, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed.
- PubChemLite. (n.d.). Imidazo(4,5-c)pyridine, 1-phenethyl- (C14H13N3).
- Semantic Scholar. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
- ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 13. 1H-IMIDAZO[4,5-B]PYRIDINE, 2-PHENYL- CAS#: 1016-93-9 [chemicalbook.com]
- 14. 1H-IMIDAZO[4,5-B]PYRIDINE, 2-PHENYL- CAS#: 1016-93-9 [m.chemicalbook.com]
- 15. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [ouci.dntb.gov.ua]
- 19. selvita.com [selvita.com]
- 20. fulir.irb.hr [fulir.irb.hr]
- 21. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship (SAR) of Imidazo[4,5-c]pyridine Derivatives as Kinase Inhibitors
<
Introduction: The Versatility of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine core, a bioisostere of natural purines, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural and electronic similarity to purines allows it to effectively interact with a multitude of biological macromolecules, including and most notably, protein kinases.[3] The dysregulation of protein kinase signaling is a well-established hallmark of numerous diseases, particularly cancer, making them a critical class of therapeutic targets.[1][4] Consequently, the imidazo[4,5-c]pyridine framework has been extensively explored for the development of potent and selective kinase inhibitors.[3][4]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various imidazo[4,5-c]pyridine derivatives, focusing on their application as kinase inhibitors. We will dissect the causal relationships behind experimental design choices, present comparative data, and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a comprehensive resource for their own discovery programs.
Core Directive: A Focused Comparative Analysis on Kinase Inhibition
To provide a meaningful and in-depth analysis, this guide will focus on the SAR of imidazo[4,5-c]pyridine derivatives as inhibitors of two key kinase families: Src family kinases and p38 MAP kinase . These targets have been selected due to the availability of robust comparative data and their high therapeutic relevance in oncology and inflammatory diseases.
I. The Imidazo[4,5-c]pyridin-2-one Scaffold as Src Family Kinase Inhibitors
Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and survival. Their aberrant activation is a common feature in many cancers, such as glioblastoma. Recently, a series of 4-amino-1,3-disubstituted-1H-imidazo[4,5-c]pyridin-2(3H)-ones were identified as novel and potent Src inhibitors.[5]
The core hypothesis in the development of these compounds was that specific substitutions at the N-1 and N-3 positions of the imidazo[4,5-c]pyridin-2-one ring would modulate potency and selectivity.
-
N-3 Position (Aryl Substitution): The introduction of an aryl group at the N-3 position is critical for activity. A 4-chlorophenyl group was found to be optimal. The rationale for this choice is that the phenyl ring can engage in hydrophobic interactions within the ATP-binding pocket of the kinase, while the chloro-substituent can form specific halogen bonds or further enhance hydrophobic interactions, thereby increasing binding affinity.
-
N-1 Position (Alkyl/Functionalized Alkyl Substitution): This position was explored to enhance solubility and introduce additional interaction points.
-
Small Alkyl Groups: Simple alkyl groups like tert-butyl and isobutyl were well-tolerated, maintaining low micromolar to nanomolar potency.[5]
-
Introduction of Basic Amines: Incorporating a basic amine, such as a dimethylaminoethyl or a morpholinoethyl group, at the N-1 position was a strategic choice to improve aqueous solubility—a common challenge in kinase inhibitor development. This modification also offers a potential site for salt formation, further enhancing physicochemical properties. Encouragingly, these substitutions maintained potent inhibitory activity.[5]
-
-
C-4 Position (Amino Group): The 4-amino group is a crucial pharmacophoric element. It acts as a key hydrogen bond donor, mimicking the N6-amino group of adenine in ATP, and interacts with the hinge region of the kinase's ATP-binding site. This interaction is a cornerstone of the binding mode for many kinase inhibitors.
The following table summarizes the SAR data for selected 1,3-disubstituted-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives against Src kinase.
| Compound ID | N-1 Substituent | N-3 Substituent | Src IC₅₀ (µM) |
| 1f | tert-butyl | 4-chlorophenyl | 0.23 |
| 1g | isobutyl | 4-chlorophenyl | 0.18 |
| 1h | 2-(dimethylamino)ethyl | 4-chlorophenyl | 0.15 |
| 1j | 2-morpholinoethyl | 4-chlorophenyl | 0.12 |
Data synthesized from representative compounds described in the literature.[5]
II. The Imidazopyridine Scaffold as p38α MAP Kinase Inhibitors: A Comparative Look
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[6] As such, its inhibition is a major therapeutic strategy for inflammatory diseases. The imidazopyridine scaffold has been successfully employed to generate potent p38α inhibitors.[7]
A classic and highly potent class of p38 inhibitors is the pyridinylimidazole series, exemplified by the well-known compound SB 203580.[8] The essential pharmacophore for this class is a 4-aryl group and a 5-(pyridin-4-yl)imidazole core.[8] The pyridine nitrogen forms a critical hydrogen bond with the backbone N-H of Met109 in the kinase hinge region, while the 4-aryl group occupies a nearby hydrophobic pocket.[8]
Researchers investigating imidazo[4,5-b]pyridines sought to leverage this known binding mode while exploring a novel scaffold to potentially improve properties like selectivity and pharmacokinetic profiles.[7]
In a series of imidazolyl benzimidazoles and imidazo[4,5-b]pyridines, key structural features were identified for potent p38α inhibition:[7]
-
Core Scaffold: The imidazo[4,5-b]pyridine core successfully mimics the imidazole of the classical inhibitors.
-
Aryl Group at C-2: A 4-fluorophenyl group at the 2-position was found to be optimal, fitting into the hydrophobic pocket analogous to the 4-aryl group of the pyridinylimidazoles.
-
Substitution on the Pyridine Ring: Modifications on the pyridine portion of the scaffold were explored to fine-tune activity and properties. The introduction of groups that could enhance cellular potency and improve in vivo efficacy was a key focus of these optimization efforts.[7]
| Scaffold | Representative Compound | Key Features | p38α IC₅₀ (nM) |
| Pyridinylimidazole | SB 203580 | 4-Fluorophenyl at C4, Pyridin-4-yl at C5 | ~50 |
| Imidazo[4,5-b]pyridine | Compound 12* | 4-Fluorophenyl at C2, Pyridin-4-yl at C3 | 11 |
*Compound 12 is a representative potent compound from the series reported in Bioorg. Med. Chem. Lett. 2008, 18(1), 179-83.[7]
Experimental Protocols: A Guide to Synthesis and Evaluation
Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative imidazo[4,5-c]pyridine derivative and a standard kinase inhibition assay.
Protocol 1: Synthesis of 4-amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one (Representative Example)
This protocol is based on general procedures for the synthesis of this class of compounds.[5]
Workflow Diagram:
Caption: Synthetic workflow for an imidazo[4,5-c]pyridin-2-one derivative.
Methodology:
-
Step 1: Synthesis of 2-chloro-N-cyclopentyl-3-nitropyridin-4-amine. (This is an example intermediate; the actual synthesis starts from a suitable diaminopyridine precursor).
-
Step 2: Synthesis of N4-tert-butyl-3-nitropyridine-2,4-diamine. The precursor 2-chloro-3-nitropyridine derivative is reacted with tert-butylamine in a suitable solvent like ethanol at reflux to displace the chlorine atom.
-
Step 3: Synthesis of N4-tert-butylpyridine-2,3,4-triamine. The nitro group of the resulting compound is reduced to an amine. A common method is using iron powder in the presence of ammonium chloride in an ethanol/water mixture under reflux.
-
Step 4: Synthesis of 4-amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one. The triamine intermediate is reacted with 4-chlorophenyl isocyanate in a solvent like tetrahydrofuran (THF). The mixture is heated to facilitate the cyclization to form the final imidazo[4,5-c]pyridin-2-one product.
-
Purification: The final product is purified using column chromatography on silica gel. Characterization is performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5]
Protocol 2: IKKβ Kinase Inhibition Assay (A Representative Ser/Thr Kinase Assay)
This protocol describes a general method for determining the inhibitory activity of compounds against a serine/threonine kinase, using IKKβ as an example. This type of assay is fundamental for SAR studies. Commercial kits are widely available for this purpose.[9][10][11][12]
Workflow Diagram:
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human IKKβ kinase, a suitable substrate (e.g., IKKtide peptide), ATP, and the test compound (solubilized in DMSO) in kinase assay buffer.[10][13]
-
Assay Plate Setup: In a 96-well plate, add the kinase solution to wells containing serial dilutions of the test compound or DMSO (for control wells). Allow a short pre-incubation period (e.g., 10-15 minutes).
-
Kinase Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP to each well. The final ATP concentration should be at or near its Km value for the kinase to ensure competitive inhibitors can be accurately assessed.[9]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[11]
-
Signal Detection: Stop the reaction and detect the amount of product formed (phosphorylated substrate) or ATP consumed. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[11][13] This involves two steps:
-
Adding ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert the ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.[11]
-
-
Data Analysis: The luminescent signal is proportional to the kinase activity. The percentage of inhibition is calculated relative to the DMSO control. IC₅₀ values are then determined by fitting the dose-response data to a four-parameter logistic curve.
Future Directions and Authoritative Insights
The imidazo[4,5-c]pyridine scaffold is far from fully exploited. Future research will likely focus on several key areas:
-
Selectivity Profiling: A major challenge in kinase inhibitor development is achieving selectivity to minimize off-target effects. Future SAR studies must not only optimize for potency against the primary target but also screen against a broad panel of kinases to ensure a favorable selectivity profile.
-
Targeting Resistance Mutations: As with many targeted therapies, resistance can emerge through mutations in the kinase domain. The next generation of imidazo[4,5-c]pyridine derivatives should be designed and tested for activity against clinically relevant resistant mutants.
-
Covalent Inhibition: Designing derivatives that can form a covalent bond with a non-catalytic cysteine residue near the ATP-binding site is a proven strategy for achieving durable inhibition and high potency. Exploring this modality within the imidazo[4,5-c]pyridine scaffold could yield highly effective next-generation inhibitors.
By understanding the fundamental SAR principles outlined in this guide and leveraging detailed experimental protocols, researchers can more effectively design and optimize novel imidazo[4,5-c]pyridine derivatives as potent and selective kinase inhibitors for a range of therapeutic applications.
References
- A Validated IKK beta Inhibitor Screening Assay. (n.d.). BellBrook Labs.
- IKKβ Kinase Assay Kit IKKb 78507. (n.d.). BPS Bioscience.
- Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). Bioorganic Chemistry.
- Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules.
- Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.
- Temple Jr, C., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry.
- Mader, M., et al. (2008). Imidazolyl benzimidazoles and imidazo[4,5-b]pyridines as potent p38α MAP kinase inhibitors with excellent in vivo antiinflammatory properties. Bioorganic & Medicinal Chemistry Letters.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). Molecules.
- Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (2012). ACS Combinatorial Science.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2024). Molecules.
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2022). Molecules.
- Rejinthala, S., Endoori, S., Thumma, V., & Mondal, T. (2024). New Imidazo[4,5‐c]pyridine‐piperidine Hybrids as Potential Anti‐cancer Agents and In‐Silico Studies. ChemistrySelect.
- Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2021). European Journal of Medicinal Chemistry.
- Imidazopyrimidines, Potent Inhibitors of p38 MAP Kinase. (2001). Bioorganic & Medicinal Chemistry Letters.
- Kaya, B., et al. (2022). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Pharmaceuticals.
- Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets.
- Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. (2012). Iranian Journal of Pharmaceutical Research.
- Structural scaffolds of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridin-4-one derivatives modified from telmisartan. (n.d.). ResearchGate.
- SAR studies of 3H-imidazo[4,5-b] pyridine and 3H-imidazo[4,5-c] pyridine derivatives. (n.d.). ResearchGate.
- Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. (2011). European Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
- 12. HTScan® IKKβ Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. IKK beta Kinase Enzyme System [worldwide.promega.com]
A Comparative Guide for Researchers: Solid-Phase vs. Solution-Phase Synthesis of Imidazopyridines
Imidazopyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] These scaffolds are integral to a number of marketed drugs for treating a variety of conditions.[2] The efficient synthesis of imidazopyridine libraries is therefore a critical task in drug discovery. The two primary methodologies employed for this purpose are traditional solution-phase synthesis and the more contemporary solid-phase synthesis. This guide provides an in-depth, objective comparison of these two approaches, complete with experimental insights, to assist researchers in selecting the most suitable strategy for their specific project goals.
The Synthetic Cornerstone: The Groebke-Blackburn-Bienaymé Reaction
A frequently utilized and versatile method for constructing the imidazopyridine core is the Groebke-Blackburn-Bienaymé (GBB) reaction.[3][4] This is a three-component reaction that involves an aminopyridine, an aldehyde, and an isocyanide. A key advantage of the GBB reaction is its adaptability to both solid-phase and solution-phase formats, making it an ideal basis for a comparative analysis.
Solution-Phase Synthesis: The Traditional, Flexible Workhorse
In solution-phase synthesis, all reactants are dissolved in a suitable solvent. The progress of the reaction is typically monitored using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the desired product is isolated and purified through standard laboratory procedures such as extraction, crystallization, or column chromatography.
Key Advantages of Solution-Phase Synthesis:
-
Scalability and Flexibility: This method is highly adaptable to a wide range of reaction conditions and can be readily scaled from milligram to multi-kilogram quantities, making it suitable for both initial discovery efforts and later-stage process development.
-
Straightforward Monitoring and Optimization: The homogeneous nature of the reaction mixture allows for easy, real-time monitoring, which simplifies the process of optimizing reaction parameters for improved yield and purity.
-
Broader Reagent Compatibility: A wider array of starting materials and reagents can be utilized, with solubility being the primary limiting factor.
Notable Disadvantages of Solution-Phase Synthesis:
-
Labor-Intensive Purification: The removal of excess reagents, catalysts, and byproducts often necessitates multi-step purification protocols, most commonly column chromatography. This can be a significant bottleneck, especially when synthesizing a large number of compounds.
-
Lower Throughput for Library Generation: The sequential and often time-consuming nature of purification makes the rapid synthesis of large compound libraries challenging.
-
Potential for Product Loss: Each purification and handling step introduces the possibility of product loss, which can negatively impact the overall yield.
Solid-Phase Synthesis: The High-Throughput Powerhouse
Solid-phase synthesis (SPS) has become an indispensable tool for the rapid generation of compound libraries for high-throughput screening. In this approach, the initial starting material is chemically tethered to an insoluble polymer resin. Reagents are then introduced in a large excess to drive the reaction to completion. A key feature of SPS is the simplified purification process: excess reagents and byproducts are removed by simple washing and filtration, while the compound of interest remains attached to the solid support. The final product is then cleaved from the resin in the ultimate step.
Key Advantages of Solid-Phase Synthesis:
-
Simplified Purification: The ability to purify by washing and filtration dramatically reduces the time and effort required compared to traditional chromatographic methods.[5] This feature also makes the process highly amenable to automation.
-
High Throughput: The streamlined workflow is ideal for parallel synthesis, allowing for the rapid creation of large libraries of compounds.[6]
-
Use of Excess Reagents: Driving reactions to completion by using a large excess of reagents is feasible and often desirable, as the excess is easily washed away.
Notable Disadvantages of Solid-Phase Synthesis:
-
Challenges in Reaction Monitoring: Direct, real-time monitoring of the reaction progress on the solid support can be difficult.
-
Resin-Related Complications: The polymer support can sometimes influence reaction outcomes, and incomplete reactions or side reactions can lead to impurities that are cleaved along with the final product.
-
Scalability Limitations: While highly efficient for small-scale library synthesis, scaling up solid-phase reactions beyond the gram-scale can be challenging and costly.[7]
-
Linker and Cleavage Chemistry Constraints: The need for a stable linker to attach the substrate to the resin and the specific conditions required for the final cleavage step can limit the scope of applicable chemical transformations.
Head-to-Head Comparison: A Data-Driven Overview
| Feature | Solid-Phase Synthesis | Solution-Phase Synthesis |
| Primary Application | High-throughput library synthesis | Target-oriented, scalable synthesis |
| Purification Method | Filtration and washing | Extraction, chromatography, crystallization |
| Throughput | High | Low |
| Scalability | Generally limited | Highly scalable |
| Reaction Monitoring | Difficult | Straightforward |
| Reagent Usage | Large excess common | Near-stoichiometric amounts preferred |
| Automation Potential | High | Moderate |
Visualizing the Synthetic Workflows
To further clarify the distinct procedural pathways of each methodology, the following diagrams illustrate the typical workflows for both solid-phase and solution-phase synthesis.
Caption: Comparative workflows of solid-phase and solution-phase synthesis.
Detailed Experimental Protocols
Representative Solution-Phase Synthesis of an Imidazo[1,2-a]pyridine
This protocol is adapted from a typical GBB reaction.
Materials:
-
2-Aminopyridine
-
Aldehyde (e.g., benzaldehyde)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Lewis acid catalyst (e.g., Scandium(III) triflate)[8]
-
Methanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminopyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in methanol (10 mL), add Scandium(III) triflate (5 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add tert-butyl isocyanide (1.1 mmol) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in dichloromethane (25 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine.
Representative Solid-Phase Synthesis of an Imidazo[4,5-b]pyridine Library
This protocol is a generalized representation based on established solid-phase methods.[9][10][11][12]
Materials:
-
Rink amide resin (or other suitable solid support)
-
A diverse set of primary and secondary amines
-
A diverse set of aldehydes
-
Sodium dithionite
-
Potassium carbonate
-
Tetrabutylammonium hydrogensulfate
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid in water)
Procedure:
-
Loading: Swell the Rink amide resin in DMF. React the resin with an excess of a primary amine to attach it to the solid support.
-
Reaction with Pyridine Core: Treat the resin-bound amine with a solution of 2,4-dichloro-3-nitropyridine in DMF.
-
Diversification: Add a solution of a secondary amine to displace the second chlorine atom on the pyridine ring.
-
Reduction: Reduce the nitro group to an amine using sodium dithionite in the presence of potassium carbonate and a phase-transfer catalyst.
-
Cyclization: Add a solution of an aldehyde in DMF or DCM to effect the cyclization and formation of the imidazole ring.
-
Washing: After each reaction step, thoroughly wash the resin with DMF, methanol, and DCM to remove all excess reagents and byproducts.
-
Cleavage: Treat the resin with a cleavage cocktail to release the final imidazopyridine product.
-
Isolation: Collect the cleavage solution and concentrate it to yield the crude product. Further purification by preparative HPLC may be performed if necessary.
Concluding Remarks and Strategic Recommendations
The decision to employ solid-phase or solution-phase synthesis for imidazopyridines should be guided by the ultimate goal of the project.
For the rapid generation of large and diverse libraries for initial biological screening, solid-phase synthesis is unequivocally the superior choice. Its inherent advantages in purification and amenability to automation enable a throughput that is simply not feasible with traditional solution-phase techniques.
In contrast, for the synthesis of a single, well-defined target molecule, especially on a larger scale, or when the desired chemical transformations are incompatible with solid-phase linkers, solution-phase synthesis remains the more versatile and practical option. The ease of reaction monitoring and optimization, combined with its proven scalability, makes it the preferred method for lead optimization and process development.
In a well-rounded drug discovery program, both methodologies have their place. A common and highly effective strategy is to utilize solid-phase synthesis for the initial discovery of "hits" from a large compound library, followed by the use of solution-phase synthesis to resynthesize, confirm the activity of, and further optimize the most promising candidates. This synergistic approach harnesses the strengths of both synthetic paradigms to accelerate the journey from initial concept to potential therapeutic.
References
- E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
- BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- NIH National Library of Medicine. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
- Royal Society of Chemistry. Synthesis of imidazo[1,2-a]pyridines: a decade update.
- MDPI. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
- ACS Publications. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
- Figshare. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5‑c]pyridines and Imidazo[4,5‑b]pyridines.
- ACS Publications. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
- PubMed. Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines.
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- PubMed Central. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
- ACS Publications. Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology.
- ACS Publications. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
- NIH National Library of Medicine. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- IntechOpen. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- Royal Society of Chemistry. Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry.
- SciELO. A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating.
- Slideshare. solid phase synthesis Presentation by komal.
- NIH National Library of Medicine. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles.
- ResearchGate. (PDF) The Groebke‐Blackburn‐Bienaymé Reaction.
- ResearchGate. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
- Organic Chemistry Portal. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines.
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. solid phase synthesis Presentation by komal | PPTX [slideshare.net]
- 6. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. scielo.br [scielo.br]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of In Vitro Anticancer Assays for Imidazo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel anticancer agents has led to a significant interest in heterocyclic compounds, among which imidazo[4,5-b]pyridine derivatives have emerged as a promising scaffold. Their structural similarity to purines allows them to interact with a multitude of biological targets, demonstrating potential as inhibitors of kinases like CDK9, Aurora kinases, and as agents that can induce apoptosis.[1][2][3] However, the journey from a promising compound in synthesis to a validated preclinical candidate is paved with rigorous biological evaluation. The cornerstone of this evaluation lies in robust and well-validated in vitro anticancer assays.
This guide provides an in-depth comparison of commonly employed in vitro assays for assessing anticancer activity, with a specific focus on the nuances and validation requirements when working with imidazo[4,5-b]pyridine derivatives. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation and delve into the causality behind experimental choices, ensuring that every step is part of a self-validating system to produce reliable and reproducible data.
The Imperative of Assay Validation: Beyond the IC50 Value
The half-maximal inhibitory concentration (IC50) is a ubiquitous metric in cancer research, yet its value is only as reliable as the assay that generates it.[4] For novel chemical entities like imidazo[4,5-b]pyridine derivatives, assuming that a standard assay protocol will yield accurate results without thorough validation is a significant pitfall. These heterocyclic compounds can possess intrinsic physicochemical properties that may lead to assay interference, producing misleading data.[5][6] Therefore, a multi-faceted approach to validation is not just recommended; it is essential for scientific integrity.
A critical first step that underpins all subsequent experimental work is the authentication of cell lines. The use of misidentified or cross-contaminated cell lines is a primary source of irreproducible data.[7] It is imperative to use cell lines from reputable sources like the American Type Culture Collection (ATCC) and to perform regular authentication using standardized methods such as Short Tandem Repeat (STR) profiling.[8][9][10]
A Comparative Analysis of Primary Cytotoxicity Assays
The initial assessment of an anticancer compound typically involves a cytotoxicity assay to determine its effect on cell viability and proliferation. The choice of assay should be informed by the compound's properties and the desired endpoint. Here, we compare three widely used assays: MTT, Sulforhodamine B (SRB), and CellTiter-Glo®.
| Assay | Principle | Advantages | Disadvantages & Potential Interferences |
| MTT | Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product.[11] | Inexpensive, widely used, and well-documented. | Susceptible to interference from compounds that have reducing activity, which can lead to false-positive viability results.[6] The color of the compound can also interfere with the absorbance reading of the formazan product.[12] |
| SRB | Staining of total cellular protein with the aminoxanthene dye Sulforhodamine B.[13] | Cost-effective, robust, and less susceptible to metabolic interferences than MTT. The endpoint is stable.[7] | Can be affected by compounds that alter protein synthesis or bind to proteins. |
| CellTiter-Glo® | Luminescent assay that quantifies ATP, an indicator of metabolically active cells.[14] | High sensitivity, broad linear range, and a simple "add-mix-measure" protocol, making it suitable for high-throughput screening.[15] Less likely to be affected by compound interference than colorimetric or fluorescent-based assays.[13] | Potential for interference from compounds that inhibit the luciferase enzyme.[5] |
Recommendation for Imidazo[4,5-b]pyridine Derivatives:
Given the potential for heterocyclic compounds to possess inherent color or reducing properties, relying solely on the MTT assay is ill-advised. A prudent initial screening strategy would involve a dual-assay approach:
-
Primary Screen: The SRB assay is a robust and cost-effective choice for an initial broad-spectrum screen due to its principle of measuring total protein, which is less prone to direct chemical interference from the test compound.[13]
-
Confirmatory Screen: The CellTiter-Glo® assay serves as an excellent orthogonal method.[14] Its luminescent readout and reliance on ATP quantification provide a different biological endpoint and reduce the likelihood of colorimetric or fluorescence interference.[5][15] Consistent results between the SRB and CellTiter-Glo® assays significantly increase confidence in the observed cytotoxicity.
Validating Your Assays: A Step-by-Step Workflow
Before embarking on large-scale screening of your imidazo[4,5-b]pyridine library, a systematic validation of your chosen assays is crucial.
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from the methodology used by the National Cancer Institute (NCI). [16]
-
Cell Seeding: Plate cells in 96-well plates at the predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Add serial dilutions of the imidazo[4,5-b]pyridine derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the imidazo[4,5-b]pyridine derivative at its IC50 concentration for the desired time (e.g., 24, 48 hours). Include untreated and positive controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution. [1]5. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.
Data Analysis and Interpretation
Accurate calculation of the IC50 value is crucial. This is typically achieved by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. [4][17][18]
Conclusion
The evaluation of imidazo[4,5-b]pyridine derivatives as potential anticancer agents requires a meticulous and validated approach to in vitro testing. By moving beyond a single-assay mindset and embracing a strategy of orthogonal validation, researchers can significantly increase the reliability of their data. Understanding and mitigating potential compound-specific interferences are paramount to avoiding misleading results. The experimental frameworks and protocols outlined in this guide provide a robust foundation for the rigorous assessment of this promising class of compounds, ultimately accelerating the journey from the laboratory bench to potential clinical applications.
References
- Reaction Biology. (2022, May). Caspase-Glo 3/7 Assay. Retrieved from [Link] [24]8. Ghanem, N. M., Farouk, F., George, R. F., Abbas, S. E. S., & El-Badry, O. M. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565–576. [Link] [3]9. Puskullu, M. O., Karaaslan, C., Bakar, F., & Göker, H. (2015). Synthesis and potent cytotoxicity of some novel imidazopyridine derivatives against MCF-7 human breast adenocarcinoma cell line. Chemistry of Heterocyclic Compounds, 51, 643–651. [Link]
Sources
- 1. docs.abcam.com [docs.abcam.com]
- 2. static.igem.org [static.igem.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 7. cellculturedish.com [cellculturedish.com]
- 8. Standards for Cell Line Authentication and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Line Identification and Authentication: Human Cell Lines Standards and Protocols | NIST [nist.gov]
- 10. summitpharma.co.jp [summitpharma.co.jp]
- 11. Addressing artifacts of colorimetric anticancer assays for plant-based drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 15. promegaconnections.com [promegaconnections.com]
- 16. scribd.com [scribd.com]
- 17. clyte.tech [clyte.tech]
- 18. JSM 2016 Online Program [ww2.amstat.org]
A Comparative Guide to the Selectivity Profiling of Imidazo[4,5-c]pyridine Kinase Inhibitors
This guide provides an in-depth comparison of the selectivity profiles of kinase inhibitors based on the imidazo[4,5-c]pyridine scaffold. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of targeting specific kinases with this versatile chemical core. We will delve into the experimental methodologies for assessing inhibitor selectivity, compare the profiles of representative compounds, and explore the structure-activity relationships (SAR) that govern their on- and off-target effects.
The Imidazo[4,5-c]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The imidazo[4,5-c]pyridine core is a heterocyclic aromatic structure that has gained significant attention in medicinal chemistry due to its ability to mimic the purine scaffold, a key component of ATP. This structural similarity allows imidazo[4,5-c]pyridine derivatives to effectively compete with ATP for binding to the catalytic site of a wide range of kinases. The versatility of this scaffold lies in its amenability to chemical modification at multiple positions, enabling the fine-tuning of potency and selectivity towards specific kinase targets. This has led to the development of inhibitors for various kinase families, including DNA-dependent protein kinase (DNA-PK) and Src family kinases (SFKs), which are implicated in cancer and other diseases.[1][2]
Methodologies for Kinase Inhibitor Selectivity Profiling
A critical aspect of kinase inhibitor development is the comprehensive assessment of its selectivity profile across the human kinome. High selectivity is often desirable to minimize off-target effects and associated toxicities. Conversely, in some therapeutic contexts, polypharmacology, or the modulation of multiple targets, can be advantageous. Here, we compare two widely used methodologies for determining kinase inhibitor selectivity: biochemical assays and cell-based target engagement assays.
Biochemical Assays: A Direct Measure of Kinase Inhibition
Biochemical assays provide a direct measure of an inhibitor's ability to modulate the enzymatic activity of a purified kinase. These assays are typically performed in a cell-free system, allowing for a clean assessment of the inhibitor-kinase interaction without the complexities of a cellular environment.
One of the gold-standard biochemical methods is the radiometric kinase assay .[3][4] This technique involves the use of radioactively labeled ATP (e.g., [γ-³²P]ATP) and a substrate (a protein or peptide). The kinase transfers the radiolabeled phosphate from ATP to the substrate, and the amount of incorporated radioactivity is proportional to the kinase activity. The potency of an inhibitor is determined by its ability to reduce this signal.
Experimental Protocol: Radiometric Kinase Assay [3][5]
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a specific peptide), and the kinase assay buffer.
-
Inhibitor Addition: Add the imidazo[4,5-c]pyridine inhibitor at various concentrations to the reaction mixture. A DMSO vehicle control is also included.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.
-
Separation: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate.
-
Washing: Wash the phosphocellulose paper to remove unbound [γ-³²P]ATP.
-
Detection and Quantification: Quantify the amount of radioactivity incorporated into the substrate using a phosphorimager or scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC₅₀ value.
Cell-Based Target Engagement Assays: Quantifying Intracellular Interactions
While biochemical assays are invaluable for initial screening, they do not always reflect an inhibitor's behavior in a cellular context. Cell-based target engagement assays address this by measuring the interaction of an inhibitor with its target kinase within living cells.
A prominent example is the NanoBRET™ Target Engagement Assay .[6][7] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET) to quantify the binding of an inhibitor to a specific kinase. In this system, the target kinase is expressed as a fusion protein with NanoLuc® luciferase (the energy donor), and a fluorescently labeled tracer compound that binds to the kinase's active site is added to the cells (the energy acceptor). When the tracer is bound to the kinase-NanoLuc® fusion, BRET occurs. An unlabeled inhibitor that competes with the tracer for binding to the kinase will displace the tracer, leading to a decrease in the BRET signal.
Experimental Protocol: NanoBRET™ Kinase Selectivity Assay [6][8]
-
Cell Transfection: Transfect cells (e.g., HEK293) with a vector encoding the kinase of interest fused to NanoLuc® luciferase. For broad profiling, a panel of vectors covering a large portion of the kinome can be used.
-
Cell Plating: Plate the transfected cells into a multi-well assay plate.
-
Compound Addition: Add the imidazo[4,5-c]pyridine inhibitor at various concentrations to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer to the wells.
-
Substrate Addition: Add the NanoLuc® substrate to initiate the luminescent reaction.
-
BRET Measurement: Measure the donor and acceptor emission signals using a plate reader capable of detecting BRET.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular EC₅₀ value, which reflects the inhibitor's potency in a cellular environment.
Comparative Selectivity Profiles of Imidazo[4,5-c]pyridine Kinase Inhibitors
The versatility of the imidazo[4,5-c]pyridine scaffold is evident in the diverse selectivity profiles of its derivatives. Here, we compare representative examples targeting DNA-PK and Src family kinases.
Imidazo[4,5-c]pyridin-2-ones as Selective DNA-PK Inhibitors
DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks.[1] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy. Researchers have developed potent and selective DNA-PK inhibitors based on the imidazo[4,5-c]pyridin-2-one scaffold.[9][10]
For instance, a recently developed compound, Compound 78 , demonstrated high potency for DNA-PK with excellent selectivity against related PI3K and PIKK family members.[1][11] The table below summarizes the inhibitory activity of Compound 78 and a less selective precursor.
| Compound | DNA-PK IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Selectivity (PI3Kα/DNA-PK) | Selectivity (mTOR/DNA-PK) |
| Precursor (Compound 6) | 4000 | >100000 | >100000 | >25 | >25 |
| Compound 78 | 1.9 | >100000 | >100000 | >52632 | >52632 |
Data adapted from J. Med. Chem. 2024, 67, 14, 12366–12385.[9]
The significant improvement in selectivity for Compound 78 was achieved through systematic structure-activity relationship (SAR) studies.[1] Specifically, modifications to the aniline ring and the N-1 and N-3 positions of the imidazo[4,5-c]pyridin-2-one core were explored to optimize interactions within the DNA-PK active site while minimizing binding to other kinases.
Imidazo[4,5-c]pyridin-2-one Derivatives as Src Family Kinase Inhibitors
The Src family of non-receptor tyrosine kinases plays a crucial role in various cellular signaling pathways, and their dysregulation is implicated in cancer.[2] A series of imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of SFKs.[2][12]
One such compound, Compound 1s , exhibited submicromolar inhibition of Src and Fyn kinases.[2] The selectivity of these compounds can be influenced by the substituents on the imidazo[4,5-c]pyridine core. While comprehensive kinome-wide selectivity data for this specific compound is not publicly available, the authors note that due to the conserved nature of the ATP-binding site, achieving absolute selectivity can be challenging, and some level of polypharmacology might be beneficial in a therapeutic context.[2]
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A typical workflow for kinase selectivity profiling.
Caption: DNA-PK signaling in DNA double-strand break repair.
Caption: Simplified Src family kinase signaling pathway.
Conclusion
The imidazo[4,5-c]pyridine scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. As demonstrated, careful chemical modification of this core structure can lead to compounds with exquisite selectivity for their intended targets, such as DNA-PK. The choice of selectivity profiling methodology, whether biochemical or cell-based, is crucial for gaining a comprehensive understanding of an inhibitor's properties. By integrating data from both types of assays, researchers can make more informed decisions in the drug discovery process, ultimately leading to the development of safer and more effective kinase-targeted therapies.
References
- Creative Diagnostics. (n.d.). DNA-PK Signaling Pathway.
- Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology, 3(3), a002373. [Link]
- Kufareva, I., & Shoshan, E. (2018). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 1684, 141-150. [Link]
- Gao, Y., & Liu, Y. (2017). Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain.
- Creative Biogene. (n.d.). Src Family Kinases.
- Taylor & Francis Online. (n.d.). Src family kinase – Knowledge and References.
- Koptyra, M., & Calkins, M. J. (2011). Regulation of SRC family kinases in human cancers. Journal of Signal Transduction, 2011, 865819. [Link]
- Vasta, J. D., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822. [Link]
- Callén, E., et al. (2009). Essential role for DNA-PKcs in DNA double strand break repair and apoptosis in ATM deficient lymphocytes. The Journal of Experimental Medicine, 206(12), 2859–2873. [Link]
- Weterings, E., & Chen, D. J. (2008). DNA-PKcs and ATM Co-Regulate DNA Double-Strand Break Repair. PLoS Genetics, 4(11), e1000241. [Link]
- Gwerder, M., et al. (2018). Targeting DNA double-strand break signalling and repair: recent advances in cancer therapy. Swiss Medical Weekly, 148, w14631. [Link]
- ResearchGate. (n.d.). Schematic description of DNA double-strand break response.
- Hay, M. P., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 67(14), 12366–12385. [Link]
- Zhang, L., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1386–1397. [Link]
- The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting.
- Hay, M. P., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers.
- Hay, M. P., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed. [Link]
- Zhang, L., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against Glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1386-1397. [Link]
- Robers, M. B., et al. (2021). NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(1), 126-136. [Link]
- Hay, M. P., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers.
- Wang, Y., et al. (2021).
- Hay, M. P., et al. (2021). Abstract A001: Discovery of imidazo [4,5-c]pyridin-2-ones as selective inhibitors of DNA-dependent protein kinase and effective radiosensitizers. Cancer Research, 81(13_Supplement), A001. [Link]
- Chen, H., et al. (2011). Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. European Journal of Medicinal Chemistry, 46(1), 1-13. [Link]
- Zhang, L., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Semantic Scholar. [Link]
- Li, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. [Link]
- Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8724–8742. [Link]
Sources
- 1. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NanoBRET® TE K192 Kinase Selectivity System Technical Manual [promega.jp]
- 7. NanoBRET® Target Engagement K192 Kinase Selectivity System [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Cardiovascular Effects of Imidazo[4,5-c]pyridine Analogues
For researchers and drug development professionals navigating the complex landscape of cardiovascular therapeutics, the imidazo[4,5-c]pyridine scaffold presents a compelling area of investigation. These heterocyclic compounds, sharing structural similarities with endogenous purines, have demonstrated a diverse range of biological activities. This guide provides an in-depth, objective comparison of the cardiovascular effects of various imidazo[4,5-c]pyridine analogues, supported by experimental data and detailed methodologies. We will explore the nuanced structure-activity relationships that govern their mechanisms of action, primarily focusing on phosphodiesterase III (PDE3) inhibition, Na+/K+-ATPase modulation, and angiotensin II type 1 (AT1) receptor antagonism.
Core Mechanisms of Cardiovascular Action
The cardiovascular effects of imidazo[4,5-c]pyridine analogues are predominantly attributed to three distinct molecular mechanisms. The specific substitutions on the core scaffold dictate the primary target and the resulting physiological response.
Phosphodiesterase III (PDE3) Inhibition: The Inodilator Effect
A significant class of imidazo[4,5-c]pyridine analogues exerts its cardiovascular effects by inhibiting phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). This inhibition leads to an accumulation of intracellular cAMP in both cardiac myocytes and vascular smooth muscle cells, resulting in a dual action:
-
Positive Inotropy (Increased Myocardial Contractility): In the heart, elevated cAMP levels enhance calcium influx, leading to a more forceful contraction of the cardiac muscle.
-
Vasodilation (Relaxation of Blood Vessels): In vascular smooth muscle, increased cAMP promotes relaxation, leading to a decrease in peripheral vascular resistance and blood pressure.
This combined positive inotropic and vasodilatory effect, often termed "inodilation," is a hallmark of PDE3 inhibitors.
Na+/K+-ATPase Inhibition: A Cardiac Glycoside-Like Action
Certain structural modifications to the imidazo[4,5-c]pyridine core can lead to inhibition of the Na+/K+-ATPase pump in cardiac myocytes. This mechanism is reminiscent of the action of cardiac glycosides like digoxin. Inhibition of this ion pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger. The elevated intracellular calcium enhances myocardial contractility.
Angiotensin II Type 1 (AT1) Receptor Antagonism: Antihypertensive Properties
A distinct subclass of imidazo[4,5-c]pyridine derivatives, specifically the imidazo[4,5-c]pyridin-4-ones, has been engineered to act as potent and selective antagonists of the angiotensin II type 1 (AT1) receptor.[1] By blocking the binding of angiotensin II, a potent vasoconstrictor, these compounds effectively lower blood pressure, making them promising candidates for the treatment of hypertension. Some of these compounds also exhibit dual activity as partial agonists of peroxisome proliferator-activated receptor-γ (PPARγ), which can contribute to their beneficial cardiovascular and metabolic profiles.[1]
Comparative Analysis of Imidazo[4,5-c]pyridine Analogues
The subtle interplay of structural features within the imidazo[4,5-c]pyridine family gives rise to a spectrum of cardiovascular profiles. Here, we compare key analogues and their experimentally determined effects.
| Compound/Analogue | Primary Mechanism(s) | Key Cardiovascular Effects | IC50/EC50 Data |
| Isomazole | PDE3 Inhibition | Positive Inotropic, Positive Chronotropic | PDE3 IC50: 18 µM |
| EMD 41000 | PDE3 Inhibition | Positive Inotropic | PDE3 IC50: 13 µM |
| BW A746C | PDE3 Inhibition | Potent Positive Inotropic, Vasodilator | PDE3 IC50: 3.0 ± 0.5 x 10-5 M |
| Sulmazole (imidazo[4,5-b]pyridine) | PDE3 Inhibition, Na+/K+-ATPase Inhibition | Positive Inotropic, Vasodilator | PDE3 IC50: 5.0 ± 1.9 x 10-5 M; Na+/K+-ATPase IC50: 350 µM |
| EMD 46512 (Thiophenyl analog of Sulmazole) | Na+/K+-ATPase Inhibition | Potent Positive Inotropic | Na+/K+-ATPase IC50: 8.5 µM; Inotropic EC50: 8.2 µM |
| Compound 21b (imidazo[4,5-c]pyridin-4-one) | AT1 Receptor Antagonist, PPARγ Partial Agonist | Antihypertensive | AT1 IC50: 7 nM; PPARγ EC50: 295 nM |
Key Insights from Comparative Data:
-
Isomazole and EMD 41000 , as imidazo[4,5-c]pyridine isomers of the imidazo[4,5-b]pyridine sulmazole, primarily act as PDE3 inhibitors, leading to positive inotropic and chronotropic effects. They show little to no affinity for Na+/K+-ATPase.
-
BW A746C , an analogue of sulmazole, is a potent positive inotrope with significant vasodilator activity.[2] Notably, it produces its inotropic effects at lower doses than those required to reduce diastolic blood pressure, suggesting a more favorable inotropic/vasodilator profile compared to sulmazole.[2]
-
Sulmazole , an imidazo[4,5-b]pyridine, exhibits a dual mechanism of action, inhibiting both PDE3 and, to a lesser extent, Na+/K+-ATPase. This contributes to its positive inotropic and vasodilator effects.
-
The thiophenyl analog of sulmazole, EMD 46512 , demonstrates a shift in mechanism towards potent Na+/K+-ATPase inhibition, resulting in strong positive inotropic effects.
-
The imidazo[4,5-c]pyridin-4-one derivative, Compound 21b , represents a different therapeutic approach, acting as a potent AT1 receptor antagonist with the potential for treating hypertension.[1]
Experimental Protocols for Cardiovascular Profiling
The following are detailed methodologies for key in vitro experiments used to characterize the cardiovascular effects of imidazo[4,5-c]pyridine analogues.
Assessment of Inotropic and Chronotropic Effects in Isolated Guinea Pig Tissues
Rationale: Isolated cardiac tissue preparations, such as papillary muscles and right atria from guinea pigs, are standard models for assessing direct effects of compounds on myocardial contractility (inotropy) and heart rate (chronotropy) without the influence of systemic physiological factors.
A. Isolated Papillary Muscle Preparation (for Inotropic Effects):
-
Animal Euthanasia and Heart Extraction: Humanely euthanize a guinea pig (250-350 g) via cervical dislocation. Rapidly excise the heart and place it in oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at 37°C.
-
Papillary Muscle Dissection: Isolate the right ventricle and carefully dissect a thin papillary muscle.
-
Mounting the Preparation: Mount the muscle vertically in a 20 mL organ bath containing continuously oxygenated Krebs-Henseleit solution maintained at 37°C. Attach one end to a fixed support and the other to an isometric force transducer.
-
Equilibration and Stimulation: Allow the muscle to equilibrate for 60 minutes under a resting tension of 5 mN. Stimulate the muscle electrically with square-wave pulses of 5 ms duration and a frequency of 1 Hz at a voltage 20% above the threshold.
-
Compound Administration: After a stable baseline is achieved, add cumulative concentrations of the test compound to the organ bath at regular intervals (e.g., 20 minutes).
-
Data Acquisition and Analysis: Record the developed tension continuously. Measure the peak isometric tension at each concentration and express it as a percentage of the baseline pre-drug value. Construct a concentration-response curve to determine the EC50 value.
B. Isolated Right Atria Preparation (for Chronotropic Effects):
-
Preparation: Following heart extraction as described above, dissect the right atrium.
-
Mounting: Suspend the spontaneously beating right atrium in an organ bath under similar conditions as the papillary muscle, but without electrical stimulation.
-
Equilibration: Allow the atrium to equilibrate for 30-60 minutes until a stable spontaneous beating rate is achieved.
-
Compound Administration and Data Analysis: Add cumulative concentrations of the test compound and record the atrial beating rate. Express the change in rate as a percentage of the baseline and determine the EC50 for chronotropic effects.
Phosphodiesterase III (PDE3) Inhibition Assay
Rationale: This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE3, providing a direct measure of its potential to increase intracellular cAMP levels.
-
Reagents and Materials:
-
Recombinant human PDE3 enzyme
-
Tricyclic nucleotide substrate: [3H]-cAMP
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail and counter
-
-
Assay Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl2, and the test compound at various concentrations.
-
Add the PDE3 enzyme to initiate the reaction.
-
Incubate the mixture at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by boiling for 1 minute.
-
Add snake venom nucleotidase to convert the resulting [3H]-AMP to [3H]-adenosine and incubate further.
-
Add a slurry of the anion-exchange resin to bind the unreacted [3H]-cAMP.
-
Centrifuge the mixture and transfer an aliquot of the supernatant (containing [3H]-adenosine) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity.
-
-
Data Analysis: Calculate the percentage of PDE3 inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Na+/K+-ATPase Activity Assay
Rationale: This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. Inhibition of this activity is indicative of a cardiac glycoside-like mechanism.
-
Enzyme Preparation: Prepare a microsomal fraction rich in Na+/K+-ATPase from a suitable tissue source (e.g., guinea pig heart).
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), MgCl2, KCl, and NaCl.
-
Assay Procedure:
-
Incubate the enzyme preparation with the test compound at various concentrations in the reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a solution to quench the enzyme and stabilize the released Pi (e.g., a solution of ascorbic acid and molybdate).
-
Measure the amount of liberated Pi using a colorimetric method (e.g., the Fiske-Subbarow method), which forms a colored complex with Pi that can be quantified spectrophotometrically.
-
-
Data Analysis: The Na+/K+-ATPase specific activity is determined by subtracting the activity measured in the presence of a specific inhibitor like ouabain from the total ATPase activity. Calculate the percentage of inhibition for each test compound concentration and determine the IC50 value.
Signaling Pathways and Visualizations
The distinct cardiovascular effects of imidazo[4,5-c]pyridine analogues are rooted in their modulation of specific intracellular signaling cascades.
PDE3 Inhibition Pathway
Inhibition of PDE3 leads to an accumulation of cAMP, which then activates Protein Kinase A (PKA). In cardiac myocytes, PKA phosphorylates several key proteins, including L-type calcium channels and phospholamban, leading to increased intracellular calcium and enhanced contractility. In vascular smooth muscle cells, PKA activation leads to the phosphorylation of myosin light chain kinase, causing vasodilation.
Caption: PDE3 Inhibition Pathway by Imidazo[4,5-c]pyridine Analogues.
Na+/K+-ATPase Inhibition Pathway
Inhibition of the Na+/K+-ATPase pump disrupts the normal sodium gradient across the cell membrane. The resulting increase in intracellular sodium reduces the driving force for the Na+/Ca2+ exchanger to extrude calcium, leading to an accumulation of intracellular calcium and consequently, enhanced myocardial contractility.
Caption: Na+/K+-ATPase Inhibition Pathway by Imidazo[4,5-c]pyridine Analogues.
Structure-Activity Relationships: A Summary
While a comprehensive quantitative structure-activity relationship (QSAR) for the cardiovascular effects of imidazo[4,5-c]pyridines is still an active area of research, several key structural features have been identified:
-
Isomeric Form: The position of the nitrogen atom in the pyridine ring is crucial. The imidazo[4,5-c]pyridine scaffold appears to favor PDE3 inhibition, while the isomeric imidazo[4,5-b]pyridine can accommodate dual PDE3 and Na+/K+-ATPase inhibitory activity.
-
Substituents on the Phenyl Ring: Modifications to the phenyl group at the 2-position of the imidazo[4,5-c]pyridine ring significantly influence potency and selectivity. For instance, the methylsulfinyl group in sulmazole is important for its activity.
-
Pyridinone Moiety: The introduction of a pyridin-4-one ring system, as seen in the AT1 receptor antagonists, completely shifts the pharmacological profile away from direct inotropic effects towards antihypertensive actions.[1]
Conclusion and Future Directions
The imidazo[4,5-c]pyridine scaffold is a versatile platform for the development of cardiovascular drugs with diverse mechanisms of action. By understanding the subtle structural modifications that govern their interactions with key molecular targets such as PDE3, Na+/K+-ATPase, and the AT1 receptor, researchers can rationally design novel analogues with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on developing more comprehensive QSAR models to guide the synthesis of next-generation imidazo[4,5-c]pyridine-based therapeutics for heart failure, hypertension, and other cardiovascular diseases.
References
- A comparative study of the cardiovascular and biochemical actions of the imidazo [4,5b] pyridine sulmazole and an imidazo [4,5c] pyridine analogue, BW A746C - British Journal of Pharmacology
- A comparative study of the cardiovascular and biochemical actions of the imidazo [4,5b] pyridine sulmazole and an imidazo [4,5c] pyridine analogue, BW A746C - PubMed
- Structure-activity relationship and in vitro pharmacological evaluation of imidazo[1,2-a]pyridine-based inhibitors of 5-LO - PubMed
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activ
- Discovery of a Series of Imidazo[4,5- b ]pyridines with Dual Activity at Angiotensin II Type 1 Receptor and Peroxisome Proliferator-Activated Receptor-γ - ResearchG
- Novel cAMP PDE III inhibitors: imidazo[4,5-b]pyridin-2(3H)-ones and thiazolo[4,5-b]pyridin-2(3H)-ones and their analogs - PubMed
- Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PubMed Central
- Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A)
- Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI
- Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed
- Further studies on imidazo[4,5-b]pyridine AT1 angiotensin II receptor antagonists. Effects of the transformation of the 4-phenylquinoline backbone into 4-phenylisoquinolinone or 1-phenylindene scaffolds - PubMed
- Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - EurekaSelect
- Imidazo[1,2-alpha]pyridines. III.
- Effect of AT1 receptor blockade on cardiovascular outcome after cardiac arrest: an experimental study in r
- Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activ
Sources
- 1. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of the cardiovascular and biochemical actions of the imidazo [4,5b] pyridine sulmazole and an imidazo [4,5c] pyridine analogue, BW A746C - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Imidazo[4,5-b]pyridine: Bridging Theoretical Predictions and Experimental Realities
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold, structurally analogous to naturally occurring purines.[1] This resemblance allows it to interact readily with biological macromolecules, making it a cornerstone in medicinal chemistry.[2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4] Given its therapeutic potential, the accurate characterization of the structural and electronic properties of novel imidazo[4,5-b]pyridine derivatives is paramount in the rational design of new drugs.[5][6][7]
This guide provides an in-depth comparison of the two primary methodologies used to elucidate these properties: theoretical (computational) analysis and experimental (benchtop) analysis. We will explore the causality behind experimental choices, the predictive power of computational models, and how a synergistic approach combining both is essential for accelerating drug discovery and development.[5][6][8]
The Theoretical Approach: In Silico Characterization
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties before a compound is ever synthesized.[9][10][11] DFT offers a favorable balance between computational cost and accuracy, making it possible to screen virtual libraries of compounds and prioritize synthetic efforts.[12]
Core Concepts & Predicted Properties
DFT is a quantum mechanical method that calculates the electronic structure of a molecule to determine its properties.[9][10] Unlike more computationally expensive methods, DFT focuses on the electron density, which uniquely determines the ground-state properties of the system.[13]
Key properties that can be reliably predicted for an imidazo[4,5-b]pyridine derivative include:
-
Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles in the ground state.
-
Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP) maps (revealing sites prone to electrophilic or nucleophilic attack), dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO).[3] The HOMO-LUMO energy gap is particularly important as it relates to the molecule's kinetic stability and reactivity.[3]
-
Spectroscopic Signatures: Simulated vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and NMR chemical shifts (¹H and ¹³C).[13][14]
-
Reactivity and Stability: DFT can elucidate reaction mechanisms, calculate transition states, and predict binding affinities between a ligand and its target protein.[9]
Typical Computational Workflow
The process begins with building the 3D structure of the molecule in silico. This structure is then optimized to find its lowest energy conformation. Following optimization, various calculations are performed to predict the properties listed above.
The Experimental Approach: Benchtop Validation
While theoretical methods are powerful, experimental validation remains the gold standard. These techniques provide real-world data on the synthesized compound, confirming its structure and characterizing its physical and chemical properties.
Key Techniques & Protocols
Synthesis is the first step. For imidazo[4,5-b]pyridines, a common route involves the condensation of a diaminopyridine derivative with an appropriate aldehyde or carboxylic acid.[15][3][16] Following synthesis and purification (typically via column chromatography), a suite of analytical techniques is employed.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone for structural elucidation in solution. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.[3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
UV-Visible (UV-Vis) Spectroscopy: Provides information about electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the system.[18]
-
X-ray Crystallography: The definitive method for determining the precise three-dimensional atomic structure of a molecule in the solid state, providing highly accurate bond lengths and angles.[19][20]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[18]
Typical Experimental Workflow
The experimental workflow is a linear progression from synthesis to multifaceted characterization, with each step validating the outcome of the previous one.
Head-to-Head Comparison: Theory vs. Experiment
The true power of these methodologies is realized when their results are compared. Theoretical calculations provide a framework for interpreting experimental data, while experimental results validate and refine the computational models. Studies consistently show a strong correlation between DFT-calculated values and experimental findings for imidazo[4,5-b]pyridine derivatives.[3][19]
| Property | Theoretical Method (Example) | Experimental Technique | Typical Agreement & Discrepancies |
| Bond Lengths/Angles | DFT (B3LYP/6-311G) | X-ray Crystallography | Excellent agreement. Minor differences arise because theory often models a single molecule in a vacuum, whereas experiments are in the solid state with intermolecular interactions.[19] |
| IR Vibrational Frequencies | DFT Frequency Calculation | FT-IR Spectroscopy | Good correlation. Calculated frequencies are often systematically higher due to the harmonic approximation and are typically scaled by a factor (~0.96) for better comparison. |
| UV-Vis λmax | TD-DFT | UV-Vis Spectroscopy | Good qualitative agreement. Exact λmax values can differ due to solvent effects, which are complex to model perfectly.[18] |
| ¹H & ¹³C NMR Shifts | GIAO Method (DFT) | NMR Spectroscopy | Strong linear correlation between calculated and experimental shifts, allowing for confident peak assignment. |
Why Discrepancies Occur: The Causality
-
Phase Differences: Theoretical calculations are often performed on a single molecule in the gas phase, whereas experimental data is collected in solution or the solid state, where intermolecular forces (like hydrogen bonding and π-π stacking) can influence geometry and electronic properties.[19]
-
Solvent Effects: The polarity of the solvent used in experiments can significantly impact spectroscopic properties, an effect that is approximated in calculations using models like the Polarizable Continuum Model (PCM).[18]
-
Methodological Approximations: DFT itself is an approximation. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311G) impacts the accuracy of the prediction.[10][13]
A Synergistic Workflow for Drug Development
Neither theoretical nor experimental analysis is sufficient on its own. A modern, efficient drug development program integrates both into a cyclical, self-validating workflow.[5][6] This synergistic approach accelerates discovery by focusing resources on the most promising candidates.[7][8]
This integrated model allows researchers to:
-
Screen Virtually: Computationally design and evaluate thousands of potential derivatives.
-
Prioritize Intelligently: Select a small number of the most promising compounds for synthesis based on predicted activity and drug-like properties.
-
Synthesize Efficiently: Focus expensive and time-consuming synthetic efforts on candidates with the highest probability of success.
-
Validate Rigorously: Use experimental data to confirm the structure and properties, validating the initial computational predictions.
-
Learn and Refine: Feed the experimental results back into the computational model to improve its predictive accuracy for the next cycle of design.
Detailed Experimental Protocols
For trustworthiness and reproducibility, detailed methodologies are crucial. Below are representative protocols for the key experimental techniques discussed.
Protocol 1: General Synthesis of a 2-Aryl-Imidazo[4,5-b]pyridine
- Reactant Preparation: In a round-bottom flask, dissolve 5-bromo-2,3-diaminopyridine (1.0 eq) in ethanol.[3]
- Addition: Add the desired substituted benzaldehyde (1.1 eq) to the solution, followed by a catalytic amount of iodine (0.1 eq).[3]
- Reaction: Reflux the mixture with stirring at 90°C for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
- Workup: Upon completion, cool the reaction mixture. The resulting solid precipitate is collected by filtration, washed thoroughly with water, and then dried in a vacuum oven.[3]
- Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure compound.[16]
Protocol 2: Characterization by NMR Spectroscopy
- Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[3]
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm).
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. This typically requires a longer acquisition time. Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[3]
- Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the peaks in the ¹H spectrum. Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the structure.
Conclusion
The characterization of imidazo[4,5-b]pyridine properties is a prime example of the synergy between modern computational and experimental chemistry. Theoretical analysis, grounded in DFT, provides unparalleled predictive power, enabling the rapid, cost-effective screening of novel structures and offering deep mechanistic insights.[11][13] Experimental techniques, from NMR to X-ray crystallography, provide the essential real-world data needed to validate these predictions and confirm the identity and behavior of the synthesized compounds.[6][7] For researchers in drug development, mastering the integrated application of both approaches is no longer optional; it is the critical path to efficiently translating a promising molecular scaffold into a life-changing therapeutic.
References
- Density Functional Theory (DFT) - Computational Chemistry Glossary. Deep Origin. [Link]
- Synthesis, X-ray crystallographic studies, DFT calculations and nanostructural features of annulated imidazo[4,5-b]pyridine deriv
- Density functional theory. Wikipedia. [Link]
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. [Link]
- Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. [Link]
- Theoretical and Experimental Approaches Aimed at Drug Design Targeting Neurodegener
- Experimental and computational study of the structure and spectroscopic properties of 1′,3′-Dihydrospiro[cyclohexane-1,2′-[2H]imidazo[4,5-b]pyridine].
- Integrating Computational and Experimental Approaches in 21st Century Drug Design. Preprints.org. [Link]
- Integrating Computational and Experimental Approaches in 21st Century Drug Design.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
- Density functional theory. PubMed Central. [Link]
- DFT for drug and m
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]
- NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. [Link]
- Theoretical basis, experimental design, and computerized simulation of synergism and antagonism in drug combin
- Density functional theory across chemistry, physics and biology. PubMed Central. [Link]
- The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activ
- Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
- Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. [Link]
- Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Comput
- Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH).
- Theoretical Basis, Experimental Design, and Computerized Simulation of Synergism and Antagonism in Drug Combin
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
- Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Taylor & Francis Online. [Link]
- Structures of imidazo[4,5-b]pyridine derivatives.
- Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv
- FTIR (a) and pyridine-FTIR (b) spectra of samples.
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Theoretical and Experimental Approaches Aimed at Drug Design Targeting Neurodegenerative Diseases [mdpi.com]
- 6. jddhs.com [jddhs.com]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical basis, experimental design, and computerized simulation of synergism and antagonism in drug combination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 10. Density functional theory - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journal.uctm.edu [journal.uctm.edu]
- 18. fulir.irb.hr [fulir.irb.hr]
- 19. tandfonline.com [tandfonline.com]
- 20. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-1H-imidazo[4,5-c]pyridine
This document provides a detailed protocol for the safe and compliant disposal of 6-Chloro-1H-imidazo[4,5-c]pyridine. As a chlorinated heterocyclic compound, this substance requires careful handling as a hazardous waste material. The procedures outlined below are synthesized from established regulatory standards and best practices for chemically similar substances.
Disclaimer: Specific safety and disposal data for this compound are not extensively published. Therefore, this guide is built upon the principles of hazardous waste management as mandated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), using the well-documented profile of pyridine and other chlorinated organic compounds as a conservative proxy.[1][2] Always consult the Safety Data Sheet (SDS) provided by your supplier for the most specific guidance and defer to your institution's Environmental Health & Safety (EHS) department.
Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is understanding the material's hazards. Under the EPA's Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if their waste is hazardous.[3][4][5]
Inferred Hazards of this compound:
-
Toxicity: Based on analogous structures like pyridine, this compound should be presumed to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory system.
-
Environmental Hazard: Chlorinated organic compounds can be toxic to aquatic organisms and may persist in the environment.[6] Therefore, disposal into drains or general refuse is strictly prohibited.[7]
-
Reactivity: While stable under normal conditions, it should be stored away from strong oxidizing agents and strong acids to prevent vigorous reactions.[8][9]
Due to these characteristics, this compound and any materials contaminated with it (e.g., gloves, absorbent pads, rinsate) must be managed as hazardous waste.
Regulatory Framework: EPA and OSHA Compliance
Proper disposal is governed by a dual framework of federal and state regulations.
-
Environmental Protection Agency (EPA): The EPA, under RCRA, establishes the "cradle-to-grave" management system for hazardous waste.[3][5] This includes guidelines for waste identification, containerization, labeling, and disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF).[10]
-
Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), ensure worker safety.[11][12] This includes requirements for proper training, access to SDSs, appropriate Personal Protective Equipment (PPE), and established emergency procedures.[13][14]
Core Disposal Protocol: Step-by-Step Procedures
This protocol ensures that waste is handled safely from the point of generation to its final disposal.
Step 1: Personal Protective Equipment (PPE) Selection
Before handling the chemical or its waste, personnel must be equipped with appropriate PPE to minimize exposure.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves. Based on data for pyridine, butyl rubber gloves are recommended. Nitrile gloves may offer limited splash protection but are not suitable for prolonged contact.[8] Always check the manufacturer's glove compatibility chart.
-
Body Protection: A fully buttoned laboratory coat is mandatory.
-
Work Area: All handling and waste consolidation should occur within a properly functioning certified laboratory chemical fume hood.[8]
Step 2: Waste Collection and Containerization
Proper containment is critical to prevent leaks and environmental contamination.
-
Select a Compatible Container: Use a sealable, airtight container made of a material compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene). The container must be in good condition with no leaks or cracks.[3][8]
-
Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear statement of the associated hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[3][15] This is a common point of EPA violations and is crucial for preventing the release of vapors.
Step 3: Segregation and Storage
Improper storage can lead to dangerous chemical reactions.
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents and acids.[8][16]
-
The storage area should be cool, dry, and well-ventilated, away from heat sources or direct sunlight.[8]
-
Store liquids in secondary containment to capture any potential leaks.[16]
Step 4: Arranging for Final Disposal
Hazardous waste must be handled by professionals.
-
Do not attempt to treat or neutralize the chemical waste in the lab unless you have a specific, validated, and EHS-approved protocol.
-
When the container is full or you are finished generating this waste stream, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[4]
-
Ensure all paperwork, such as a Chemical Collection Request Form or a Uniform Hazardous Waste Manifest, is completed accurately.[8][15]
Step 5: Disposal of Empty Containers
An "empty" container that held a hazardous chemical is not yet safe for regular trash.
-
To be considered non-hazardous, the container must be triple-rinsed.[17]
-
Procedure:
-
Rinse the container with a suitable solvent (e.g., methanol or acetone) three times.
-
Crucially, collect all three rinsates as hazardous waste and add them to your designated waste container.[17]
-
After triple-rinsing and allowing the container to dry, obliterate or deface the original chemical label.[17]
-
The rinsed container may now be disposed of in the appropriate glass or plastic recycling bin, per your institution's policy.
-
Emergency Procedures: Spill and Exposure Management
All personnel must be trained on how to respond in an emergency.[13]
-
Small Spill (can be cleaned up in <10 minutes):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, dry sand, or a commercial chemical absorbent.[18]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[6][8]
-
Clean the spill area with soap and water.
-
-
Large Spill:
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if the spill is flammable or poses a significant inhalation hazard.
-
Call your institution's emergency response number and/or 911.
-
Provide details on the chemical spilled, the quantity, and the location.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes. Seek medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[19]
-
Data Summary and Workflow
Table 1: Key Disposal and Safety Information
| Parameter | Guideline | Rationale & Reference |
| Waste Classification | Hazardous Waste | Presumed toxicity, environmental hazard, and chlorinated nature.[3][4] |
| EPA Waste Code | F005 (if mixed with certain solvents) or U196 (Pyridine, as a proxy) may apply. | Classification based on listed hazardous wastes. Consult EHS for final determination.[2] |
| Required PPE | Safety goggles, butyl rubber gloves, lab coat. | To prevent skin/eye contact and chemical absorption.[8] |
| Incompatible Materials | Strong oxidizing agents, strong acids (especially nitric acid). | To prevent exothermic or violent reactions.[8] |
| Spill Cleanup Material | Inert absorbent (vermiculite, sand). | To safely contain and collect spilled material without reacting.[18] |
| Disposal Method | Licensed Hazardous Waste Contractor (likely via incineration). | Ensures environmentally sound and compliant destruction of the chemical.[2][4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams of this compound.
Caption: Decision workflow for handling different waste streams.
References
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Hazardous Waste Experts.
- Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
- How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20). Hazardous Waste Experts.
- Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency.
- Material Safety Data Sheet - Pyridine. (2011, August 29). Avantor.
- Hazardous Waste - Overview. (n.d.).
- 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine. (n.d.). ChemScene.
- Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
- What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
- Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.
- Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals - Pyridine. (n.d.).
- Safety Data Sheet - Pyridine. (2025, August 5). Sigma-Aldrich.
- Pyridine - Safety D
- 1H-Imidazo[4,5-b]pyridine, 6-chloro-2-(trifluoromethyl)-. (n.d.). U.S. Environmental Protection Agency.
- Safety Data Sheet - Pyridine hydrochloride. (2025, December 19). Fisher Scientific.
- Regulations and Guidelines Applicable to Pyridine. (n.d.).
- 4,6-DICHLOROIMIDAZO[4,5-C]PYRIDINE - Safety Data Sheet. (2023, April 29). ChemicalBook.
- Pyridine Hazard Summary. (n.d.). New Jersey Department of Health.
- Pyridine 1 degree Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
- PYRIDINE FOR SYNTHESIS - Safety D
- Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
- Safety D
Sources
- 1. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. pfw.edu [pfw.edu]
- 4. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 5. m.youtube.com [m.youtube.com]
- 6. lobachemie.com [lobachemie.com]
- 7. carlroth.com [carlroth.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. resources.duralabel.com [resources.duralabel.com]
- 12. osha.gov [osha.gov]
- 13. cleanmanagement.com [cleanmanagement.com]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. epa.gov [epa.gov]
- 16. connmaciel.com [connmaciel.com]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 18. nj.gov [nj.gov]
- 19. chemicalbook.com [chemicalbook.com]
Navigating the Handling of 6-Chloro-1H-imidazo[4,5-c]pyridine: A Guide to Essential Safety Practices
For Immediate Reference: Key Safety and Handling Information
| Parameter | Summary of Recommendations |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] |
| Engineering Controls | Always handle within a certified chemical fume hood.[2] |
| Eye Protection | Wear chemical splash goggles.[2] |
| Hand Protection | Nitrile or neoprene gloves are recommended.[2][3] Do not use latex gloves.[2] |
| Skin and Body | Wear a flame-retardant lab coat and ensure full body coverage.[4] |
| Respiratory | Required if vapors or aerosols are generated; use in a well-ventilated area.[4] |
| Storage | Store in a cool, dry, well-ventilated area away from ignition sources.[2] |
| Disposal | Treat as hazardous waste. Segregate halogenated waste streams.[5][6] |
Introduction: A Proactive Stance on Laboratory Safety
As a Senior Application Scientist, this guide is designed to provide you with the essential, immediate safety and logistical information for handling 6-Chloro-1H-imidazo[4,5-c]pyridine. The procedural, step-by-step guidance herein is grounded in established safety protocols for related chemical compounds and authoritative guidelines from bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH). Our commitment is to empower you with the knowledge to work safely and effectively, making this your preferred source for laboratory safety and chemical handling information.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from its parent compound, pyridine, and the closely related 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine. This approach ensures a cautious and comprehensive safety framework.
Hazard Assessment: Understanding the Risks
The primary known hazards associated with a close structural analog of this compound are outlined by the following Globally Harmonized System (GHS) hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Given its structure as a chlorinated pyridine derivative, it is prudent to assume it may also share some toxicological properties with pyridine, which can cause harm through inhalation, skin absorption, and ingestion.[7] Chronic exposure to pyridine has been linked to potential liver and kidney damage.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound to prevent exposure through all potential routes.
Eye and Face Protection
Chemical splash goggles are mandatory to protect against splashes that can cause serious eye irritation.[2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hand Protection
Nitrile or neoprene gloves are the recommended choice for handling pyridine and its derivatives due to their resistance to this class of chemicals.[2] It is critical to avoid latex gloves , as they offer inadequate protection.[2] Always inspect gloves for any signs of degradation or perforation before use. For prolonged or immersive handling, consider using thicker, chemical-resistant gloves.
Skin and Body Protection
A flame-retardant lab coat is essential to protect against skin contact and should be kept fully fastened.[4] Ensure that your legs and feet are fully covered; open-toed shoes are strictly prohibited in the laboratory.
Respiratory Protection
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors or dust.[2] If engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
Upon receipt, inspect the container for any damage. Store this compound in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[2] It should be kept separate from incompatible materials such as strong oxidizing agents and strong acids.[7]
Handling Procedures
-
Preparation: Before starting any work, ensure that a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible.
-
Donning PPE: Put on all required PPE as outlined in Section 2.
-
Weighing and Transfer: Conduct all weighing and transfers of the compound within a chemical fume hood to control dust and vapors.
-
Labeling: Clearly label all containers with the full chemical name and any known hazards.
Spill Management
In the event of a spill, it is crucial to have a clear and practiced response plan.
Caption: Workflow for responding to a chemical spill.
Emergency Procedures: Immediate First Aid
In case of accidental exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention. Do not use any neutralizing agents.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[10] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including unused compounds and contaminated disposables (e.g., gloves, absorbent materials), must be collected in a clearly labeled, sealed, and compatible waste container.[5]
-
Waste Segregation: As a halogenated organic compound, waste containing this compound should be segregated into a "halogenated waste" stream.[5][6] This is crucial as halogenated and non-halogenated solvents are treated differently for disposal.[6]
-
Institutional Guidelines: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. This proactive approach to chemical safety is the cornerstone of responsible scientific research.
References
- OSHA Laboratory Standard. (2023). Compliancy Group. [Link]
- OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation.
- OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
- Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]
- Laboratory Safety Chemical Hygiene Plan: Everything You Need to Know. CloudSDS. [Link]
- Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. (2018).
- Pyridine.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]
- Chemical Hygiene Plan and Laboratory Safety Manual. University of South Carolina. [Link]
- Pyridine: incident management. (2020). GOV.UK. [Link]
- Gloves Chemical Resistance Chart. Cole-Parmer. [Link]
- Pyridine - IDLH. (1994). Centers for Disease Control and Prevention. [Link]
- First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. [Link]
- Pyridine: Human health tier II assessment. (2015). Australian Government Department of Health. [Link]
- NIOSH Pocket Guide to Chemical Hazards - Pyridine. Centers for Disease Control and Prevention. [Link]
- Ansell Chemical Resistance Glove Chart. University of California, Santa Barbara. [Link]
- Microflex Chemical Resistance Guide. Duke University. [Link]
- Guide for Chemical Spill Response. American Chemical Society. [Link]
- Proper disposal of chemicals. (2025). Sciencemadness Wiki. [Link]
- NIOSH Guidebook - Refresher Training. (2025). HalenHardy via YouTube. [Link]
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
- Ultimate Guide to Chemical Resistant Disposable Gloves. Shield Scientific. [Link]
- 1H-Imidazo[4,5-b]pyridine, 6-chloro-2-(trifluoromethyl)-. U.S. Environmental Protection Agency. [Link]
- NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
- Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. [Link]
- Chemical splash in the eye: First aid. Mayo Clinic. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
- Your Guide to Picking the Right Chemical Resistant Gloves. amsafe ppe. [Link]
- Immediate Care for Chemical Eye Injuries. Meriden-Curtis. [Link]
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
- Chemical Spill Emergency? Follow These Crucial Steps. (2024). OSHA Outreach Courses. [Link]
- Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. (2021).
- Laboratory Hazardous Waste Management. The University of British Columbia. [Link]
- GHS hazard st
- Chemistry and Toxicity of Selected Disinfectants and By-Products.
- GHS Hazardous Chemical Inform
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
- Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. (2009).
- Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry. [Link]
- Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 8. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 9. Immediate Care for Chemical Eye Injuries – Meriden-Curtis [meriden-curtis.refocuseyedoctors.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
